Boscalid-5-hydroxy
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[2-(4-chlorophenyl)-4-hydroxyphenyl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O2/c19-12-5-3-11(4-6-12)15-10-13(23)7-8-16(15)22-18(24)14-2-1-9-21-17(14)20/h1-10,23H,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTMLPGXPMAIOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=C(C=C(C=C2)O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201044409 | |
| Record name | 2-Chloro-N-(4'-chloro-5-hydroxy[1,1'-biphenyl]-2-yl)-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201044409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
661463-87-2 | |
| Record name | 2-Chloro-N-(4'-chloro-5-hydroxy[1,1'-biphenyl]-2-yl)-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201044409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Boscalid-5-hydroxy
This technical guide provides a detailed overview of the chemical properties, metabolic formation, analytical methodologies, and mechanism of action related to Boscalid-5-hydroxy. This compound is the primary hydroxylated metabolite of Boscalid, a widely used succinate dehydrogenase inhibitor (SDHI) fungicide.
While extensive data exists for the parent compound, Boscalid, specific experimental physicochemical data for its 5-hydroxy metabolite is not broadly available in the public domain. This guide compiles the known information for this compound and includes data for the parent compound for context and comparison.
Chemical and Physical Properties
This compound, also known as M510F01 in metabolic studies, is formed through the hydroxylation of the biphenyl ring of Boscalid. This transformation is a key step in the phase I biotransformation of the parent fungicide.
Table 1: Chemical Identity of this compound
| Property | Value |
|---|---|
| IUPAC Name | 2-chloro-N-[2-(4-chlorophenyl)-4-hydroxyphenyl]pyridine-3-carboxamide |
| Synonyms | 2-Chloro-N-(4'-chloro-5-hydroxy[1,1'-biphenyl]-2-yl)-3-pyridinecarboxamide; M510F01 |
| CAS Number | 661463-87-2 |
| Molecular Formula | C₁₈H₁₂Cl₂N₂O₂ |
| Molecular Weight | 359.21 g/mol |
| InChI Key | GLTMLPGXPMAIOI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Cl)C2=C(C=C(C=C2)O)NC(=O)C3=C(N=CC=C3)Cl) |
| Physical State | Solid |
Table 2: Physicochemical Properties of Boscalid (Parent Compound) Note: This data pertains to the parent compound, Boscalid, as specific experimental values for this compound are not readily available.
| Property | Value |
|---|---|
| Melting Point | 142.8 - 143.8 °C |
| Boiling Point | Decomposes before boiling (approx. 300 °C) |
| Water Solubility | 4.6 mg/L (at 20 °C) |
| pKa | Does not dissociate in water |
| Vapor Pressure | 7 x 10⁻⁹ hPa (at 20 °C) |
| Log P (Octanol-Water Partition Coefficient) | 2.96 |
Metabolic Formation of this compound
This compound is the principal Phase I metabolite of Boscalid in various organisms. The metabolic transformation involves the hydroxylation of the diphenyl ring, a reaction primarily catalyzed by the cytochrome P450 family of enzymes. This process increases the polarity of the molecule, facilitating its further conjugation and excretion.
Figure 1: Metabolic pathway of Boscalid to this compound.
Experimental Protocols
A direct, scalable chemical synthesis protocol for this compound is not widely published, as it is primarily characterized as a metabolite. Its preparation for use as an analytical standard typically involves specialized synthesis or isolation from in vivo or in vitro metabolism studies.
The synthesis of the parent compound, Boscalid, is well-documented and generally follows a three-step process[1]:
-
Suzuki Coupling: 2-chloro-1-nitrobenzene is coupled with 4-chlorophenylboronic acid using a palladium catalyst to form the 4'-chloro-2-nitro-1,1'-biphenyl intermediate.
-
Nitro Group Reduction: The nitro group of the intermediate is reduced to an amine, typically through hydrogenation, to yield 2-amino-4'-chloro-1,1'-biphenyl.
-
Amidation: The resulting aminobiphenyl is reacted with 2-chloronicotinoyl chloride to form the final Boscalid product[1].
The quantification of this compound, along with the parent compound, is crucial for residue analysis and metabolism studies. The standard method involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity.
Objective: To extract and quantify Boscalid and this compound (M510F01) from a water sample.
Materials:
-
Water sample
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid
-
Reference standards for Boscalid and this compound
-
LC-MS/MS system with an electrospray ionization (ESI) source
Protocol:
-
Sample Preparation:
-
Acidify 100 mL of the water sample with formic acid to a pH of ~3.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of acidified deionized water.
-
-
Solid Phase Extraction (SPE):
-
Load the prepared water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Dry the cartridge under a vacuum or with a stream of nitrogen for 10 minutes.
-
-
Elution:
-
Elute the analytes from the cartridge with 5 mL of methanol into a collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 1 mL of a methanol/water (80:20, v/v) solution.
-
Vortex the sample to ensure complete dissolution and transfer to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 2.1 mm x 100 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the parent and metabolite (e.g., start at 30% B, ramp to 95% B).
-
Ionization: ESI in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both Boscalid and this compound.
-
Figure 2: General workflow for the analysis of this compound.
Mechanism of Action of Parent Compound
This compound is a metabolite and its primary relevance is in toxicological and residue assessments. The fungicidal activity originates from the parent compound, Boscalid, which functions as a Succinate Dehydrogenase Inhibitor (SDHI)[1][2].
Boscalid targets Complex II of the mitochondrial electron transport chain[2][3]. It specifically binds to the ubiquinone-binding site (Q-site) of the succinate dehydrogenase enzyme complex. This binding action blocks the oxidation of succinate to fumarate, which is a critical step in the Krebs cycle. The inhibition halts the transfer of electrons to ubiquinone, thereby disrupting cellular respiration and leading to a severe depletion of ATP. This energy collapse ultimately results in the inhibition of fungal spore germination and mycelial growth[1][4].
Figure 3: Inhibition of Complex II by Boscalid.
References
An In-Depth Technical Guide on the Structure Elucidation and Confirmation of Boscalid-5-hydroxy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boscalid-5-hydroxy, also known by its metabolite code M510F01, is a primary metabolite of the fungicide boscalid. Boscalid, a member of the anilide class of fungicides, functions by inhibiting the succinate dehydrogenase complex in the mitochondrial inner membrane. The hydroxylation of the parent compound to form this compound is a crucial aspect of its metabolic fate in various organisms. This technical guide provides a comprehensive overview of the structure elucidation and confirmation of this compound, including its physicochemical properties, metabolic formation, and the analytical techniques employed for its identification and quantification.
Physicochemical Properties
This compound is chemically named 2-Chloro-N-(4'-chloro-5-hydroxy[1,1'-biphenyl]-2-yl)-3-pyridinecarboxamide.[1][2] Its structure is distinguished from the parent compound, boscalid, by the presence of a hydroxyl group at the 5-position of the diphenyl ring system. This structural modification influences its chemical and biological properties.
| Property | Value |
| Chemical Name | 2-Chloro-N-(4'-chloro-5-hydroxy[1,1'-biphenyl]-2-yl)-3-pyridinecarboxamide |
| CAS Number | 661463-87-2 |
| Metabolite Code | M510F01 |
| Molecular Formula | C₁₈H₁₂Cl₂N₂O₂ |
| Molecular Weight | 359.21 g/mol |
| Physical State | Solid |
Metabolic Formation
This compound is formed in organisms through a Phase I biotransformation reaction, specifically the hydroxylation of the diphenyl ring of boscalid.[1] This metabolic conversion is primarily mediated by the cytochrome P450 enzyme system. The main metabolic pathway involves the hydroxylation of the diphenyl ring and can also involve glutathione conjugation.[3] In rats, this compound (F01) has been identified as a main metabolite detected in both urine and feces.[3]
The following diagram illustrates the metabolic transformation of boscalid to this compound.
Caption: Metabolic pathway of Boscalid to this compound.
Structure Elucidation and Confirmation
The definitive identification and structural confirmation of this compound rely on a combination of advanced analytical techniques. The general workflow for its structure elucidation is depicted below.
Caption: General workflow for the structure elucidation of this compound.
Experimental Protocols
1. Sample Preparation: Modified QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in various matrices. A modified version is often employed for the extraction of boscalid and its metabolites.
-
Extraction:
-
Homogenize the sample matrix (e.g., honeybees, soil, plant tissue).
-
Weigh a representative portion of the homogenized sample into a centrifuge tube.
-
Add organic solvent (typically acetonitrile) and water.
-
Add a salt mixture (commonly magnesium sulfate, sodium chloride, and buffering salts) to induce phase separation.
-
Shake vigorously and centrifuge to separate the layers.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the upper organic layer.
-
Transfer to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove lipids).
-
Vortex and centrifuge.
-
The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.
-
2. Chromatographic and Spectrometric Analysis
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This is the primary technique for the quantification and confirmation of this compound.
-
Chromatography: A C18 reversed-phase column is typically used for separation. The mobile phase usually consists of a gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly employed. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, monitoring specific precursor-to-product ion transitions. High-resolution mass spectrometry (HRMS) with instruments like Quadrupole Time-of-Flight (QToF) can be used for accurate mass measurements to confirm the elemental composition.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of boscalid and its metabolites, often after a derivatization step to improve volatility and chromatographic performance.
Data Presentation
Note: Specific quantitative data for this compound, such as detailed NMR and mass spectrometry fragmentation data, are not widely available in the public domain and are often proprietary. The following tables are structured to present such data once obtained.
Table 1: Mass Spectrometry Data for this compound (Hypothetical Data)
| Ion Type | [M+H]⁺ | Fragment Ion 1 | Fragment Ion 2 | Fragment Ion 3 |
| m/z | 359.02 | [Data not available] | [Data not available] | [Data not available] |
| Relative Intensity (%) | 100 | [Data not available] | [Data not available] | [Data not available] |
Table 2: ¹H NMR Data for this compound (Hypothetical Data in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| [Data not available] | [Data not available] | [Data not available] | [Data not available] | [Data not available] |
Table 3: ¹³C NMR Data for this compound (Hypothetical Data in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| [Data not available] | [Data not available] |
Confirmation of Structure
Unambiguous confirmation of the structure of this compound is achieved by comparing the analytical data (retention time in chromatography and mass spectrum) of the sample with that of a synthesized analytical standard.[3] The synthesis of the analytical standard provides a pure reference material for definitive identification.
Conclusion
The structure elucidation and confirmation of this compound is a multi-step process that involves efficient sample preparation, advanced analytical instrumentation, and, crucially, the use of a certified reference standard. While the general metabolic pathway and analytical strategies are well-documented, specific quantitative data for this metabolite remain largely within proprietary databases. This guide provides a framework for understanding the core principles and methodologies involved in the characterization of this significant metabolite of the fungicide boscalid.
References
In-Depth Technical Guide: Synthesis and Purification of Boscalid-5-hydroxy Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of the Boscalid-5-hydroxy reference standard, a critical component for analytical and metabolic studies of the widely used fungicide Boscalid. This document details a plausible synthetic pathway, experimental protocols, and purification methodologies, supported by quantitative data and visual workflows to ensure clarity and reproducibility in a laboratory setting.
Introduction
This compound, chemically known as 2-Chloro-N-(4'-chloro-5-hydroxy[1,1'-biphenyl]-2-yl)-3-pyridinecarboxamide, is the primary Phase I metabolite of Boscalid. Its reference standard is essential for the accurate quantification of Boscalid residues and for toxicological and environmental fate studies. This guide outlines a robust laboratory-scale synthesis and purification process for obtaining high-purity this compound.
Physicochemical Properties of this compound [1]
| Property | Value |
| Chemical Name | 2-Chloro-N-(4'-chloro-5-hydroxy[1,1'-biphenyl]-2-yl)-3-pyridinecarboxamide |
| Metabolite Code | M510F01 |
| Molecular Formula | C18H12Cl2N2O2 |
| Molecular Weight | 359.21 g/mol |
| CAS Number | 661463-87-2 |
| Physical State | Solid |
| Storage Conditions | 2-8 °C, protected from light |
Synthetic Pathway
The synthesis of this compound can be achieved through a multi-step process. The proposed synthetic route involves the initial synthesis of a key hydroxylated biphenyl intermediate, followed by an amide coupling reaction.
Experimental Protocols
Synthesis of 2-Amino-4'-chloro-5-hydroxybiphenyl (Intermediate)
This step adapts a standard Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds between aryl halides and boronic acids.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-4-chlorophenol | 143.56 | 14.36 g | 0.1 |
| 4-Chlorophenylboronic acid | 156.37 | 17.20 g | 0.11 |
| Palladium(II) acetate | 224.50 | 0.224 g | 0.001 |
| Triphenylphosphine | 262.29 | 1.05 g | 0.004 |
| Sodium Carbonate | 105.99 | 26.5 g | 0.25 |
| Toluene | - | 400 mL | - |
| Water | - | 200 mL | - |
Procedure:
-
To a 1 L three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 2-amino-4-chlorophenol, 4-chlorophenylboronic acid, palladium(II) acetate, and triphenylphosphine.
-
Add 400 mL of toluene to the flask and stir the mixture at room temperature for 15 minutes.
-
Prepare a solution of sodium carbonate in 200 mL of water and add it to the reaction mixture.
-
Heat the mixture to reflux (approximately 85-90 °C) and maintain vigorous stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and separate the organic and aqueous layers.
-
Extract the aqueous layer twice with 100 mL portions of toluene.
-
Combine the organic layers and wash with 200 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-4'-chloro-5-hydroxybiphenyl.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Synthesis of this compound
This step involves the amide bond formation between the synthesized aminobiphenyl intermediate and 2-chloronicotinoyl chloride.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-4'-chloro-5-hydroxybiphenyl | 235.68 | 23.57 g | 0.1 |
| 2-Chloronicotinoyl chloride | 176.00 | 19.36 g | 0.11 |
| Triethylamine | 101.19 | 15.2 mL | 0.15 |
| Dichloromethane (anhydrous) | - | 300 mL | - |
Procedure:
-
In a dry 500 mL flask, dissolve 2-amino-4'-chloro-5-hydroxybiphenyl in 200 mL of anhydrous dichloromethane.
-
Add triethylamine to the solution and cool the mixture to 0-5 °C in an ice bath.
-
Dissolve 2-chloronicotinoyl chloride in 100 mL of anhydrous dichloromethane and add it dropwise to the cooled reaction mixture over 30 minutes with constant stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 100 mL of 1M HCl, followed by 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude this compound.
Purification Protocol
Purification of the crude product is critical to obtain a high-purity reference standard. A combination of column chromatography and recrystallization is recommended.
Column Chromatography
Parameters:
| Parameter | Specification |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | Gradient of Hexane:Ethyl Acetate (starting from 9:1 to 7:3) |
| Elution Monitoring | TLC with UV detection (254 nm) |
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a glass column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Dry the adsorbed material and load it onto the top of the prepared column.
-
Elute the column with the hexane:ethyl acetate gradient, starting with a higher hexane ratio.
-
Collect fractions and monitor by TLC to identify those containing the desired product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
Recrystallization
Procedure:
-
Dissolve the solid obtained from column chromatography in a minimal amount of hot ethanol.
-
Slowly add water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (2-8 °C) for several hours to facilitate complete crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Data Presentation
Expected Yield and Purity:
| Step | Product | Expected Yield (%) | Purity (by HPLC) |
| Synthesis 1 | 2-Amino-4'-chloro-5-hydroxybiphenyl | 60-75 | >95% (after chromatography) |
| Synthesis 2 | Crude this compound | 70-85 | ~80-90% |
| Purification | Pure this compound | >90 (from crude) | >98% |
Conclusion
This technical guide provides a detailed and practical approach for the synthesis and purification of the this compound reference standard. The described protocols, if followed meticulously, should enable researchers and scientists to produce this essential analytical standard with high purity, facilitating accurate and reliable studies on the metabolism and environmental impact of Boscalid. Adherence to standard laboratory safety procedures is paramount during all experimental work.
References
The Metabolic Journey of Boscalid: A Technical Guide to the Formation of Boscalid-5-hydroxy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boscalid, a widely used succinate dehydrogenase inhibitor (SDHI) fungicide, undergoes metabolic transformation in biological systems, leading to the formation of various metabolites. A primary metabolic pathway involves the hydroxylation of the parent molecule to produce 2-chloro-N-(4'-chloro-5-hydroxybiphenyl-2-yl)nicotinamide, commonly referred to as Boscalid-5-hydroxy or M510F01. This technical guide provides an in-depth exploration of this metabolic conversion, focusing on the enzymatic processes, experimental methodologies for its investigation, and quantitative analysis.
The Core Metabolic Pathway: Hydroxylation
The conversion of Boscalid to this compound is a Phase I metabolic reaction, specifically an aromatic hydroxylation. This process is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are predominantly found in the liver.[1][2] In vitro studies using rat and human hepatocytes have shown that exposure to Boscalid induces the messenger RNA (mRNA) and activity of CYP1A, CYP2B, and CYP3A enzyme families, indicating their likely involvement in its metabolism.[2]
The hydroxylation occurs on the diphenyl ring of the Boscalid molecule at the 5-position, introducing a hydroxyl group. This modification increases the polarity of the compound, facilitating its further metabolism and eventual excretion from the body.
Figure 1: Metabolic conversion of Boscalid to this compound.
Quantitative Analysis of Boscalid Metabolism
While specific kinetic parameters for the 5-hydroxylation of Boscalid by individual human CYP isozymes are not extensively published, the following table summarizes typical quantitative data that would be determined in such studies. These values are essential for predicting the rate of metabolism and potential for drug-drug interactions.
| Parameter | Description | Typical Range of Values (Exemplary) | Analytical Method |
| Km (μM) | Michaelis-Menten constant, representing the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. | 1 - 50 µM | LC-MS/MS |
| Vmax (pmol/min/mg protein) | Maximum rate of the reaction at saturating substrate concentrations. | 10 - 500 pmol/min/mg microsomal protein | LC-MS/MS |
| Intrinsic Clearance (CLint) (μL/min/mg protein) | Ratio of Vmax to Km, representing the metabolic efficiency of the enzyme at low substrate concentrations. | 1 - 100 µL/min/mg microsomal protein | Calculated from Vmax and Km |
| Metabolite Formation (%) | The percentage of the initial substrate converted to the specific metabolite over a defined time period. | Varies depending on incubation time and enzyme source. | LC-MS/MS |
Experimental Protocols
In Vitro Metabolism of Boscalid using Human Liver Microsomes
This protocol outlines a typical experiment to investigate the metabolism of Boscalid to this compound using human liver microsomes (HLMs), a common in vitro model.
1. Materials and Reagents:
-
Boscalid (analytical standard)
-
This compound (M510F01) (analytical standard)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal standard (e.g., a structurally similar compound not present in the matrix)
2. Incubation Procedure:
-
Prepare a stock solution of Boscalid in a suitable organic solvent (e.g., DMSO) and dilute it to working concentrations in the phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid enzyme inhibition.
-
In a microcentrifuge tube, pre-warm a mixture of HLMs (e.g., 0.5 mg/mL final protein concentration) and phosphate buffer at 37°C for 5 minutes.
-
Add the Boscalid working solution to the pre-warmed microsome mixture to initiate the reaction. A typical substrate concentration range for kinetic studies is 0.1 to 100 µM.
-
Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.
-
Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
3. Controls:
-
No NADPH control: To assess non-enzymatic degradation.
-
No microsome control: To assess the stability of Boscalid in the incubation buffer.
-
Time-zero control: To determine the initial concentration of Boscalid.
Figure 2: Experimental workflow for in vitro metabolism of Boscalid.
LC-MS/MS Analysis for Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of Boscalid and its metabolites.
Typical LC-MS/MS Parameters:
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A suitable gradient to separate Boscalid and this compound |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (Exemplary) | Boscalid: m/z 343.0 → 308.0; this compound: m/z 359.0 → 324.0 |
Data Analysis: The concentrations of Boscalid and this compound in the samples are determined by comparing their peak areas to those of a standard curve prepared with known concentrations of the analytical standards. The rate of metabolite formation is then calculated and used to determine the kinetic parameters (Km and Vmax).
Contribution of Specific CYP Isoforms
To determine the contribution of specific CYP isoforms to Boscalid-5-hydroxylation, two main approaches can be employed:
-
Recombinant Human CYP Enzymes: Incubating Boscalid with a panel of individual, recombinantly expressed human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) will identify which isoforms are capable of forming this compound. The isoform that produces the metabolite at the highest rate is considered the primary contributor.
-
Chemical Inhibition Studies: Using specific chemical inhibitors for different CYP isoforms in incubations with HLMs can help elucidate the role of each enzyme. A significant reduction in the formation of this compound in the presence of a specific inhibitor points to the involvement of that particular CYP isoform.
Figure 3: Logical relationship of CYP isoform contribution to Boscalid metabolism.
Conclusion
The metabolic conversion of Boscalid to this compound is a key detoxification pathway mediated by cytochrome P450 enzymes. Understanding the specifics of this pathway, including the enzymes involved and the kinetics of the reaction, is crucial for assessing the safety and potential for drug-drug interactions of this widely used fungicide. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to further investigate and quantify this important metabolic process. While specific quantitative data for Boscalid's 5-hydroxylation remains an area for further public research, the methodologies presented here are standard approaches in the field of drug and xenobiotic metabolism.
References
In Vivo Transformation of Boscalid to M510F01: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo formation of M510F01, a primary metabolite of the fungicide Boscalid. The document summarizes key quantitative data from animal studies, details experimental methodologies, and visualizes the metabolic pathways and experimental workflows involved. This information is crucial for understanding the metabolic fate of Boscalid in biological systems, which is essential for risk assessment and regulatory purposes.
Executive Summary
Boscalid, a widely used succinate dehydrogenase inhibitor fungicide, undergoes metabolic transformation in animals, leading to the formation of various metabolites. Among these, M510F01, a hydroxylated derivative, is a significant metabolite of toxicological interest. This guide consolidates data from studies in laying hens, rats, and lactating goats to provide a comparative overview of M510F01 formation. The primary metabolic pathway is the hydroxylation of the diphenyl ring of Boscalid, a reaction mediated by cytochrome P450 enzymes. The resulting M510F01 can be further conjugated, for instance, with glucuronic acid to form M510F65. Quantitative data reveals species- and tissue-specific differences in the extent of this metabolic conversion.
Metabolic Pathway of Boscalid to M510F01
The in vivo formation of M510F01 from Boscalid is a phase I metabolic reaction. Specifically, it involves the hydroxylation of the diphenyl moiety of the parent compound. This biotransformation is catalyzed by the cytochrome P450 (CYP) enzyme system, with evidence suggesting the involvement of CYP1A, CYP2B, and CYP3A isozymes.[1][2][3] The resulting metabolite, M510F01, can then undergo phase II conjugation, such as glucuronidation, to form M510F65, facilitating its excretion.[1]
Metabolic conversion of Boscalid to M510F01 and its subsequent conjugation.
Quantitative Analysis of M510F01 Formation
The formation and distribution of M510F01 have been quantified in several animal species. The following tables summarize the key findings from studies in laying hens, rats, and lactating goats.
Laying Hen Metabolism Study
In a study with laying hens administered 14C-pyridin-labelled Boscalid, M510F01 was identified as a major metabolite, particularly in the liver.[1]
Table 1: Distribution of Boscalid and its Metabolites in Laying Hens
| Tissue/Matrix | Analyte | % of Total Radioactive Residue (%TRR) | Concentration (mg eq/kg) |
| Liver | Boscalid | 1.8 | 0.008 |
| M510F01 | 35.0 | 0.16 | |
| M510F65 | 20.0 | 0.09 | |
| Egg Yolk | Boscalid | 34.0 | - |
| M510F01 | 27-28 | 0.034 | |
| M510F65 | 16-32 | 0.039 | |
| Egg White | Boscalid | 34.0 | - |
| M510F01 | 27-28 | 0.008 | |
| M510F65 | 16-32 | 0.005 | |
| Muscle | Boscalid | 29.0 | - |
| M510F01 | 5-11 | 0.005 | |
| Fat | Boscalid | 85.0 | - |
| M510F01 | 5-11 | 0.005 |
Data sourced from JMPR evaluation reports.[1]
Rat Metabolism Studies
In Wistar rats, metabolites identified in laying hens were also observed.[1] While specific tissue concentrations of M510F01 are not as extensively detailed as in the hen study, the primary routes of excretion and plasma concentrations of total radioactivity have been characterized.
Table 2: Excretion and Plasma Levels of Boscalid and Metabolites in Rats
| Parameter | Low Dose (50 mg/kg bw) | High Dose (500 mg/kg bw) |
| Primary Route of Excretion | Feces | Feces |
| % of Dose in Urine (168h) | 15.7 - 16.4 | 2.73 - 5.21 |
| % of Dose in Feces (168h) | 79.3 - 84.9 | 89.6 - 97.4 |
| Peak Plasma Concentration (µg eq/g) | 1.54 - 1.58 (at 8h) | 3.77 - 4.46 (at 8h) |
| Plasma Half-life (hours) | 30.1 - 41.7 | 20.2 - 27.4 |
Data sourced from an evaluation report of a single-dose oral administration study in Wistar rats.[4][5]
Lactating Goat Metabolism Study
A study in lactating goats also identified M510F01 as a metabolite. While detailed quantitative data for all tissues is not available, information on its presence in key matrices has been reported.
Table 3: Presence of M510F01 in Lactating Goats
| Tissue/Matrix | Presence of M510F01 |
| Liver | Identified as a major residue |
| Milk | Identified as a major residue |
| Muscle | Identified as a major residue |
Information based on JMPR evaluation reports.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the experimental designs for the key studies cited.
Laying Hen Metabolism Study Protocol
Workflow for the laying hen metabolism study.
-
Test System: Laying hens.[1]
-
Test Substance: 14C-pyridin-labelled Boscalid.[1]
-
Dosing: Oral administration via capsule, equivalent to 12 ppm in the feed, for 13 consecutive days.[1]
-
Sample Collection: Animals were sacrificed approximately 6 hours after the final dose. Tissues (liver, muscle, fat) and eggs were collected for analysis.[1]
-
Analytical Methods:
-
Extraction: Samples were extracted with appropriate solvents such as acetonitrile or methanol.[6]
-
Quantification: Total radioactive residues (TRR) were determined by combustion and direct liquid scintillation counting (LSC).[6]
-
Metabolite Identification: Identification of metabolites was based on analysis by HPLC with Radiometric Detection and/or LC-MS/MS, and by co-chromatography with reference standards.
-
Rat Metabolism Study Protocol
Workflow for the rat metabolism study.
-
Test Substance: 14C-diphenyl-labelled and 14C-pyridine-labelled Boscalid.[4]
-
Dosing: Single oral gavage at two dose levels: 50 mg/kg body weight (low dose) and 500 mg/kg body weight (high dose). A repeated-dose study was also conducted.[4][5]
-
Sample Collection: Urine, feces, and bile were collected for up to 168 hours post-dosing. Blood samples were taken at various time points to determine plasma concentrations.[4][5]
-
Analytical Methods:
-
Quantification: Radioactivity in excreta and plasma was quantified to determine absorption, distribution, and excretion profiles.
-
Metabolite Profiling: Metabolites in urine, feces, and bile were identified and quantified.
-
Lactating Goat Metabolism Study Protocol
-
Test System: Lactating goats.
-
Dosing: The general guideline for such studies involves daily oral administration of the 14C-radiolabeled test chemical for five consecutive days at a dose level approximating the expected dietary burden.
-
Sample Collection: Milk is typically collected twice daily, and edible tissues and organs are collected at the end of the study.
-
Analytical Methods: Similar to the laying hen and rat studies, analysis involves quantification of total radioactivity and identification of the parent compound and its metabolites in various tissues and milk.
Conclusion
The in vivo formation of M510F01 from Boscalid is a consistent and significant metabolic pathway across multiple animal species. The primary mechanism is hydroxylation, mediated by cytochrome P450 enzymes. The extent of M510F01 formation and its subsequent distribution and conjugation vary depending on the species and the specific tissue. The data and protocols presented in this guide provide a comprehensive resource for researchers and professionals involved in the study of xenobiotic metabolism and the safety assessment of agricultural chemicals. Further research to pinpoint the specific CYP450 isozymes responsible for this transformation would provide a more complete understanding of the metabolic fate of Boscalid.
References
Toxicological Profile of Boscalid-5-hydroxy Metabolite: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the toxicological profile of the 5-hydroxy metabolite of Boscalid (also known as M510F01 or 2-chloro-N-(4'-chloro-5-hydroxy-biphenyl-2-yl)nicotinamide). This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visualizations of key pathways.
Introduction
Boscalid is a broad-spectrum fungicide belonging to the carboxamide class. Its primary mode of action is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain, leading to impaired cellular respiration in target fungi.[1] Following administration and environmental exposure, boscalid is metabolized into several compounds, with the 5-hydroxy metabolite being one of the major products of this biotransformation. Understanding the toxicological properties of this metabolite is crucial for a comprehensive risk assessment of the parent compound.
The Boscalid-5-hydroxy metabolite, scientifically named 2-chloro-N-(4'-chloro-5-hydroxy-biphenyl-2-yl)nicotinamide, is formed through the hydroxylation of the diphenyl ring of the parent boscalid molecule.[2] This metabolite is often considered in conjunction with the parent compound in regulatory risk assessments, particularly for dietary exposure.[2]
Toxicological Profile
Absorption, Distribution, Metabolism, and Excretion (ADME)
Studies in rats have shown that after oral administration of boscalid, the parent compound and its metabolites are primarily excreted in the feces, with a smaller proportion in the urine.[3] The 5-hydroxy metabolite (M510F01) is a predominant metabolite found in both urine and feces.[4]
In a study with radiolabelled boscalid, the 4'-hydroxy diphenyl metabolite (M510F01) was a major metabolite identified.[3] In laying hens, the metabolic pathway involves an initial hydroxylation to form M510F01, which is then followed by glucuronidation to form M510F65.[2] This suggests a metabolic pathway that involves phase I (hydroxylation) and phase II (glucuronidation) reactions. The major residue in the liver of laying hens was identified as M510F01.[2]
Acute Toxicity
Specific acute toxicity data (e.g., LD50) for the this compound metabolite are not extensively reported in publicly available literature. The acute oral LD50 for the parent compound, boscalid, in rats is greater than 2000 mg/kg body weight.[2] Another metabolite, M510F49, also exhibited low acute toxicity with an LD50 greater than 2000 mg/kg bw.[2]
Subchronic and Chronic Toxicity
Comprehensive subchronic and chronic toxicity studies specifically on the 5-hydroxy metabolite are limited. Regulatory assessments often consider the toxicity of major metabolites as part of the overall toxicity of the parent compound. For boscalid, the primary target organs in subchronic and chronic feeding studies in mammals are the liver and the thyroid.[5]
Carcinogenicity and Genotoxicity
Reproductive and Developmental Toxicity
No reproductive, developmental, or neurotoxic concerns have been identified for the parent compound, boscalid.[5] In a developmental toxicity study in rats, no adverse effects were observed in fetuses at the highest dose tested.[6]
Endocrine Disruption
Boscalid has been shown to have an effect on the thyroid, which is considered to be secondary to liver enzyme induction.[5][6] Studies in rats indicated that boscalid can lead to a disruption of thyroid homeostasis by decreasing circulating T3 and T4 levels and increasing TSH levels, likely due to the induction of hepatic microsomal glucuronyltransferase.[7] A comparative in vitro study showed that boscalid increased thyroxine-glucuronidation in rat hepatocytes but not in human hepatocytes, suggesting species-specific differences in this endocrine-disrupting effect.[8] The contribution of the 5-hydroxy metabolite to this effect has not been specifically elucidated but is plausible given its formation in the liver.
Mechanism of Action
The primary mechanism of action of boscalid is the inhibition of succinate dehydrogenase (SDH, or Complex II) in the mitochondrial electron transport chain.[1] This inhibition disrupts cellular respiration and energy production. It is presumed that the toxicological effects of boscalid and its metabolites are linked to this primary mechanism. In vitro studies have shown that boscalid can decrease the oxygen consumption rate in human cell lines.[9]
Data Presentation
Table 1: Summary of Key Toxicological Endpoints for Boscalid and its Metabolites
| Test Substance | Study Type | Species | Endpoint | Value | Reference |
| Boscalid | Acute Oral Toxicity | Rat | LD50 | > 2000 mg/kg bw | [2] |
| Metabolite M510F49 | Acute Oral Toxicity | Rat | LD50 | > 2000 mg/kg bw | [2] |
| Boscalid | 90-day Subchronic Toxicity | Rat | NOAEL (Male) | 34 mg/kg bw/day | [4] |
| Boscalid | 90-day Subchronic Toxicity | Rat | NOAEL (Female) | 40 mg/kg bw/day | [4] |
| Boscalid | 24-month Chronic Toxicity | Rat | NOAEL (Male) | 4.4 mg/kg bw/day | [4] |
| Boscalid | 24-month Chronic Toxicity | Rat | NOAEL (Female) | 5.9 mg/kg bw/day | [4] |
| Boscalid | Two-generation Reproductive Toxicity | Rat | NOAEL (Parental & Offspring) | 10.1 - 12.5 mg/kg bw/day | [4] |
| Boscalid | Developmental Toxicity | Rat | NOAEL (Dam & Fetus) | 1000 mg/kg bw/day | [4] |
Table 2: Metabolism of Boscalid in Rats (% of Administered Dose)
| Compound | Urine (Low Dose) | Feces (Low Dose) | Urine (High Dose) | Feces (High Dose) | Reference |
| Boscalid | < 0.16% | 29.4 - 38.0% | < 0.16% | 29.4 - 38.0% | [4] |
| Metabolite M510F01 (5-hydroxy) | 0.77 - 2.89% | 12.9 - 24.5% | 0.77 - 2.89% | 12.9 - 24.5% | [4] |
| Metabolite M510F02 (glucuronide conjugate) | 4.29 - 10.8% | - | 4.29 - 10.8% | - | [4] |
Experimental Protocols
In Vitro Hepatocyte Metabolism Assay
-
Objective: To investigate the metabolism of boscalid and the formation of the 5-hydroxy metabolite in liver cells.
-
Methodology:
-
Cryopreserved primary hepatocytes (e.g., from rats, humans) are thawed and plated in appropriate culture medium.
-
After cell attachment, the medium is replaced with fresh medium containing a specific concentration of boscalid (e.g., 1 µM).
-
Incubations are carried out for various time points (e.g., 0, 0.5, 1, 2, 4, 24 hours) at 37°C in a humidified incubator.
-
At each time point, the reaction is terminated by adding a solvent like acetonitrile to precipitate proteins.
-
The samples are centrifuged, and the supernatant is collected for analysis.
-
Analysis of the parent compound and its metabolites is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Endpoints: Rate of disappearance of the parent compound and the rate of formation of metabolites, including the 5-hydroxy metabolite.
Analytical Method for Quantification in Water Samples (BASF Method L0127/02)
-
Objective: To quantify the concentration of boscalid metabolites, including the 5-hydroxy metabolite (M510F49 is a different metabolite, but a similar method would apply for M510F01), in water samples.
-
Methodology:
-
Water samples are acidified and subjected to solid-phase extraction (SPE) to concentrate the analytes.
-
The analytes are eluted from the SPE cartridge with an appropriate solvent mixture.
-
The eluate is evaporated and the residue is reconstituted in a suitable solvent for analysis.
-
Quantification is performed using a Sciex API 5500 LC/MS/MS system with a Betasil C18 column.
-
A gradient mobile phase of water and methanol, both containing formic acid, is used for separation.
-
Detection is carried out using positive electrospray ionization in Multiple Reaction Monitoring (MRM) mode.
-
-
Limit of Quantification (LOQ): 0.03 µg/L.[10]
Mandatory Visualization
Caption: Metabolic pathway of Boscalid to its 5-hydroxy metabolite and subsequent conjugation.
Caption: Proposed mechanism of action via inhibition of mitochondrial Complex II.
Caption: General workflow for an in vitro hepatocyte metabolism study.
Conclusion
The 5-hydroxy metabolite of Boscalid (M510F01) is a significant product of the biotransformation of the parent fungicide. While a complete and independent toxicological profile for this metabolite is not extensively detailed in public literature, its formation and role are considered within the broader risk assessment of boscalid. The primary toxicological concerns associated with boscalid, namely liver and thyroid effects, are likely contributed to by its major metabolites, including the 5-hydroxy form. The mechanism of action is understood to be the inhibition of mitochondrial succinate dehydrogenase. Further research specifically isolating the toxicological properties of the 5-hydroxy metabolite would be beneficial for a more refined understanding of its contribution to the overall toxicity of boscalid.
References
- 1. Inhibitory Potential of Boscalid and Abamectin Towards Acetylcholinesterase and Butyrylcholinesterase: Computational and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. apps.who.int [apps.who.int]
- 4. fsc.go.jp [fsc.go.jp]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Federal Register :: Boscalid; Pesticide Tolerances [federalregister.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Boscalid shows increased thyroxin-glucuronidation in rat but not in human hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Short-Term Exposure to SDHI Fungicides Boscalid and Bixafen Induces a Mitochondrial Dysfunction in Selective Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of M510F01
M510F01 is a primary metabolite of the fungicide Boscalid, a succinate dehydrogenase inhibitor (SDHI) used in agriculture.[1][2] Understanding the physical and chemical characteristics of M510F01 is crucial for researchers, scientists, and drug development professionals involved in environmental fate studies, toxicology, and residue analysis. This guide provides a comprehensive overview of the known properties of M510F01, including its metabolic formation and analytical methodologies.
Physical and Chemical Properties
The following table summarizes the key physicochemical properties of M510F01. This data is essential for understanding its behavior in various environmental and biological systems.
| Property | Value | Source |
| Chemical Name | 2-Chloro-N-(4'-chloro-5-hydroxy[1,1'-biphenyl]-2-yl)-3-pyridinecarboxamide | [1][3] |
| Synonyms | Boscalid-5-hydroxy, 2-Chloro-N-(4'-chloro-5-hydroxybiphenyl-2-yl)nicotinamide | [3] |
| CAS Number | 661463-87-2 | [1][4] |
| Molecular Formula | C18H12Cl2N2O2 | [1][2][3][4] |
| Molecular Weight | 359.21 g/mol | [2][3] |
| Physical State | Solid, white powder | [1][4] |
| Melting Point | Onset temperature of 140 °C (peak: 149 °C) | [5] |
| pH | 5.5 at 10 g/l at 23 °C | [4] |
| Assay | ≥95.0% (HPLC) | [2] |
| Impurities | ~5% water (calculated from elemental analysis) | [2] |
| SMILES String | ClC1=NC=CC=C1C(NC2=C(C3=CC=C(Cl)C=C3)C=C(O)C=C2)=O | [2] |
| InChI Key | GLTMLPGXPMAIOI-UHFFFAOYSA-N | [3] |
Toxicological and Safety Information
M510F01 exhibits certain hazards that require careful handling in a laboratory setting. The following table outlines key toxicological and safety data.
| Aspect | Information | Source |
| Acute Toxicity | May be harmful if inhaled, swallowed, or absorbed through the skin. Causes eye irritation and may cause respiratory tract and skin irritation. | [4] |
| Mutagenicity | Not mutagenic in the Ames Test (in vitro, with or without metabolic activation). | [4] |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects. Can accumulate in aquatic organisms. | [4] |
| Storage Class | 11 - Combustible Solids | [2] |
| WGK (Water Hazard Class) | WGK 3 | [2] |
Metabolic Formation of M510F01
M510F01 is formed in biological systems through the metabolism of its parent compound, Boscalid. The primary metabolic pathway involves the hydroxylation of the biphenyl group. This biotransformation is a key consideration in toxicological assessments and residue analysis of Boscalid.
Experimental Protocols
Detailed experimental protocols for the determination of all physicochemical properties of M510F01 are not publicly available in the reviewed documents. However, the analytical methods for its detection in environmental and biological matrices are described.
Analytical Method for M510F01 in Animal Matrices
A common approach for the quantification of M510F01 in animal tissues involves extraction, enzymatic hydrolysis of conjugates, and chromatographic analysis.[6] The general workflow is outlined below.
This technical guide provides a consolidated source of information on the physical and chemical characteristics of M510F01. The data presented is intended to support researchers and professionals in the fields of environmental science, toxicology, and agricultural chemistry.
References
- 1. This compound (661463-87-2) for sale [vulcanchem.com]
- 2. Boscalid Metabolite M510F01 analytical standard 661463-87-2 [sigmaaldrich.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. agriculture.basf.com [agriculture.basf.com]
- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
Discovery and Initial Characterization of Boscalid Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boscalid (2-chloro-N-[2-(4-chlorophenyl)phenyl]pyridine-3-carboxamide) is a broad-spectrum fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs).[1][2] It is widely used in agriculture to control a range of fungal pathogens on various crops.[3] Understanding the metabolic fate of boscalid in different biological systems is crucial for assessing its environmental impact, ensuring food safety, and evaluating potential toxicological risks to non-target organisms. This technical guide provides an in-depth overview of the discovery and initial characterization of boscalid metabolites, summarizing key quantitative data and detailing the experimental protocols used for their identification and quantification.
Metabolic Pathways of Boscalid
The metabolism of boscalid has been investigated in various organisms, including animals, plants, and microorganisms in soil. The primary metabolic transformations involve hydroxylation, dechlorination, and conjugation reactions.
In animals , such as laying hens, the metabolic pathway is relatively limited. The initial step involves the hydroxylation of the diphenyl ring to form the metabolite M510F01. This is followed by glucuronidation to produce M510F65.[4] Studies in rats have shown that boscalid is primarily excreted in the feces, with biliary excretion playing a significant role.[5]
In plants , the metabolism of boscalid can vary. In some cases, such as in beans, the parent compound, boscalid, remains the major identified residue.[4] However, in other plant systems, metabolites like M510F47 (chloronicotinic acid) have been identified.[6]
In soil , the degradation of boscalid can lead to the formation of metabolites such as M510F47, M510F49, and F08 (a dechlorinated compound).[6]
The following diagram illustrates the metabolic pathway of boscalid in laying hens.
Quantitative Analysis of Boscalid and its Metabolites
The quantification of boscalid and its metabolites has been performed in various matrices. The following tables summarize the quantitative data from different studies.
Table 1: Residues of Boscalid and its Metabolites in Laying Hens [4][7]
| Tissue/Product | Total Radioactive Residue (TRR) (mg eq/kg) | Boscalid (% of TRR) | M510F01 (% of TRR) | M510F65 (% of TRR) |
| Liver | 0.439 | 1.8 | 35.2 | 18.2 |
| Egg Yolk | 0.123 | 34.0 | 27.4 | 8.4 |
| Egg White | 0.03 | 34.3 | 28.1 | 16.4 |
| Muscle | 0.051 | 29.4 | 10.8 | - |
| Fat | 0.095 | 84.9 | 5.3 | - |
Table 2: Residues of Boscalid and its Metabolites in Honeybees [8]
| Compound | Concentration Range (ng/g) |
| Boscalid and three of its metabolites | 0.2 - 36.3 |
Table 3: Dissipation of Boscalid Residues in Cucumbers [3]
| Application Rate | Initial Deposit (mg/kg) | Residue after 6 days (% of initial deposit) |
| Low Dose | Not Specified | 5 |
| High Dose | Not Specified | 17 |
Experimental Protocols
The identification and quantification of boscalid and its metabolites rely on advanced analytical techniques. A general workflow for these analyses is depicted below.
Sample Preparation
A modified EU-QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly employed for the extraction of boscalid and its metabolites from various matrices.[8] This method involves an extraction step with an appropriate solvent, followed by a clean-up step to remove interfering matrix components. For the analysis of boscalid in cucumbers, a solvent mixture of methanol, water, and hydrochloric acid has been used for extraction.[3]
Analytical Techniques
Several analytical techniques are utilized for the separation, identification, and quantification of boscalid and its metabolites.
-
Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-QToF): This technique is used for the initial characterization of metabolites. The high-resolution mass spectrometry provides accurate mass measurements, which, along with the isotopic profile and mass fragments, allows for the structural elucidation of unknown metabolites.[8]
-
Ultra-High-Performance Liquid Chromatography coupled to Triple Quadrupole Mass Spectrometry (UHPLC-QqQ): This method is employed for the sensitive and selective quantification of the parent compound and its identified metabolites.[8]
-
Gas Chromatography with micro-Electron Capture Detector (GC/µ-ECD): This technique has been used for the determination of boscalid residues in cucumbers.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is another powerful tool for the determination of boscalid in various food matrices.[3]
Toxicological Considerations
The toxicological profile of boscalid and its metabolites is an important aspect of its overall risk assessment. Boscalid itself has a low acute oral toxicity in rats (LD50 > 2000 mg/kg bw).[7] The metabolite M510F49 also exhibits low acute toxicity.[7] For dietary risk assessment in animal commodities, the residue definition includes the sum of boscalid and its metabolite M510F01, including its conjugate.[4] While boscalid primarily targets succinate dehydrogenase in fungi, its potential effects on non-target organisms, including its interaction with mitochondrial function in human cells, are areas of ongoing research.[2][9]
Conclusion
The discovery and characterization of boscalid metabolites are essential for a comprehensive understanding of its environmental fate and toxicological profile. The primary metabolic pathways involve hydroxylation and conjugation. Advanced analytical techniques, particularly those based on mass spectrometry, have been instrumental in identifying and quantifying these metabolites in diverse and complex matrices. The quantitative data generated from these studies are vital for establishing maximum residue limits and conducting dietary risk assessments. Further research into the bioactivity and potential long-term effects of these metabolites will continue to be a priority for ensuring the safe use of boscalid in agriculture.
References
- 1. Boscalid (Ref: BAS 510F) [sitem.herts.ac.uk]
- 2. Inhibitory Potential of Boscalid and Abamectin Towards Acetylcholinesterase and Butyrylcholinesterase: Computational and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. fao.org [fao.org]
- 5. apps.who.int [apps.who.int]
- 6. fsc.go.jp [fsc.go.jp]
- 7. fao.org [fao.org]
- 8. Detection and quantification of boscalid and its metabolites in honeybees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of Exposure to Pyraclostrobin and to a Pyraclostrobin/Boscalid Mixture on the Mitochondrial Function of Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Investigation of Boscalid and its Metabolite, Boscalid-5-hydroxy, in Soil Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boscalid is a broad-spectrum fungicide widely used in agriculture to control a range of plant pathogens.[1] As with many pesticides, understanding its fate and the behavior of its metabolites in the environment is crucial for assessing potential ecological and toxicological impacts. One of the key metabolites of boscalid is 2-chloro-N-(4'-chloro-5-hydroxybiphenyl-2-yl)nicotinamide, also known as Boscalid-5-hydroxy or M510F01.[2][3] The residue definition for dietary intake assessment in animal commodities includes both boscalid and its 5-hydroxy metabolite, highlighting the regulatory importance of this compound.[2]
This technical guide provides a framework for the preliminary investigation of boscalid and, by extension, its hydroxylated metabolite in soil. Due to a scarcity of publicly available research focused specifically on the analysis of this compound in soil, the methodologies presented here are primarily based on established protocols for the parent compound, boscalid. These protocols offer a robust starting point for developing and validating a specific method for this compound.
Experimental Protocols
A typical workflow for the analysis of pesticide residues in soil involves sample collection, preparation, extraction, cleanup, and instrumental analysis.
Soil Sample Collection and Handling
Proper sample collection and handling are fundamental to obtaining representative and reliable results.
-
Collection: Soil samples should be collected from various points within the target area and from different depths, typically the top 10 cm layer where boscalid is primarily detected.[4]
-
Homogenization: Upon receiving the bulk samples from the field, they should be homogenized to a consistency suitable for analysis, for instance, by using a blender or mill.[5]
-
Storage: Homogenized soil samples should be stored frozen (e.g., at < -5°C) prior to analysis to minimize degradation of the target analytes.[5]
Extraction of Analytes
The goal of the extraction step is to efficiently transfer the target analytes from the soil matrix into a solvent.
-
QuEChERS Method: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective approach for extracting pesticide residues from food and environmental matrices. A typical QuEChERS-based protocol for soil is as follows:
-
Weigh a representative homogenized soil sample (e.g., 10 g) into a centrifuge tube.
-
Add a suitable volume of water to moisten the sample, if necessary.
-
Add an extraction solvent, typically acetonitrile (e.g., 10 mL).[6]
-
Add extraction salts (e.g., a mixture of magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate).
-
Shake vigorously for a specified time (e.g., 1 minute) to ensure thorough mixing and extraction.
-
Centrifuge the sample (e.g., at 4000 rpm for 5 minutes) to separate the organic phase from the solid soil matrix and aqueous phase.[7]
-
-
Alternative Solvent Extraction: Another common method involves shaking the soil sample with methanol, followed by a methanol-water mixture (e.g., 50:50, v/v).[5]
Extract Purification (Cleanup)
The crude extract often contains co-extracted matrix components that can interfere with the final analysis. A cleanup step is therefore necessary.
-
Dispersive Solid-Phase Extraction (d-SPE): This is the cleanup technique typically employed in the QuEChERS methodology.
-
Take an aliquot of the supernatant from the extraction step.
-
Add it to a centrifuge tube containing a sorbent mixture. For pesticide analysis, a common sorbent is a primary secondary amine (PSA), which removes organic acids, sugars, and fatty acids.[6] C18 (octadecylsilane) can also be included to remove nonpolar interferences.
-
Vortex the tube to ensure interaction between the extract and the sorbents.
-
Centrifuge to pellet the sorbents.
-
The resulting supernatant is the cleaned-up extract, ready for analysis.
-
Analytical Determination
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred technique for the sensitive and selective quantification of boscalid and its metabolites.[5][8][9]
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions: A C18 analytical column is typically used for separation. The mobile phase often consists of a gradient of water and methanol or acetonitrile, with additives like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometric Detection: Detection is performed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for quantification and confirmation of the analytes. For boscalid, a common transition is m/z 343 → 271.[9]
Data Presentation
The following tables summarize typical performance data for boscalid analysis in soil, which can serve as a benchmark when developing a method for this compound.
Table 1: Analytical Method Performance for Boscalid in Soil
| Parameter | Value | Matrix | Analytical Method | Reference |
| Limit of Detection (LOD) | 0.006 mg/kg | Soil | HPLC-DAD | [6] |
| Limit of Quantification (LOQ) | 0.02 mg/kg | Soil | HPLC-DAD | [6] |
| Recovery | 81.18 - 92.11% | Soil | HPLC-DAD | [6] |
| Recovery | 80.59 - 98.97% | Soil | HPLC | [10] |
| Relative Standard Deviation (RSD) | 1.31 - 10.31% | Soil | HPLC-DAD | [6] |
Table 2: Dissipation and Half-life of Boscalid in Soil
| Half-life (t₁/₂) | Soil Type | Application Rate | Kinetics | Reference |
| 6.1 - 8.0 days | Not specified | 349.5 & 525.0 g a.i./ha | First-order | [6] |
| 4.16 - 4.66 days | Sandy loam & Sandy clayey loam | 1 µg/g | First-order | [10] |
| 4.73 - 5.22 days | Sandy loam & Sandy clayey loam | 2 µg/g | First-order | [10] |
| 11.0 - 13.2 days | Not specified | Not specified | Not specified | [11] |
| 28 - 208 days | Four different soils | Not specified | Not specified | [2] |
| 108 days | Not specified | Not specified | Not specified | [3] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the analysis of boscalid and its metabolites in soil.
Potential Degradation Pathway of Boscalid
Caption: Simplified metabolic pathway of boscalid leading to the formation of hydroxylated and conjugated metabolites.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. fsc.go.jp [fsc.go.jp]
- 4. fao.org [fao.org]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Adjuvant Effects on Pyraclostrobin and Boscalid Residues, Systemic Movement, and Dietary Risk in Garlic under Field Conditions [mdpi.com]
- 8. epa.gov [epa.gov]
- 9. fao.org [fao.org]
- 10. researchgate.net [researchgate.net]
- 11. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
An In-Depth Technical Guide to the Solubility of Boscalid-5-hydroxy in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the solubility of Boscalid-5-hydroxy (also known as M510F01), a primary metabolite of the fungicide Boscalid. While quantitative solubility data for this specific metabolite is not extensively published, this document infers its solubility profile based on the well-documented data of its parent compound, Boscalid, and established principles of physical organic chemistry. This guide includes detailed experimental protocols and predictive models to assist researchers in their work.
Introduction to this compound
This compound (IUPAC name: 2-Chloro-N-(4'-chloro-5-hydroxy[1,1'-biphenyl]-2-yl)-3-pyridinecarboxamide) is a Phase I biotransformation metabolite of Boscalid.[1] The primary structural difference is the introduction of a hydroxyl (-OH) group on the biphenyl ring system.[1] This single modification significantly increases the molecule's polarity and hydrogen-bonding capability, which in turn fundamentally alters its solubility characteristics compared to the parent molecule. Understanding these changes is critical for environmental analysis, toxicology studies, and metabolic fate assessments.
Physicochemical Properties and Predicted Solubility
The solubility of a compound is governed by the principle of "like dissolves like," where polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[2][3] The addition of a polar hydroxyl group to the Boscalid structure is expected to increase its affinity for polar solvents and decrease its affinity for nonpolar solvents.
Data for Parent Compound: Boscalid
The experimental solubility of the parent compound, Boscalid, has been determined in several organic solvents. This data serves as a crucial baseline for predicting the behavior of its metabolite.
| Solvent | Solvent Type | Solubility of Boscalid at 20°C (g/L) |
| n-Heptane | Nonpolar, Aliphatic | < 10[4][5] |
| Toluene | Nonpolar, Aromatic | 20 - 25[5] |
| Methanol | Polar Protic | 40 - 50[4][5] |
| Acetonitrile | Polar Aprotic | 40 - 50[4][5] |
| Ethyl Acetate | Polar Aprotic | 67 - 80[4][5] |
| Acetone | Polar Aprotic | 160 - 200[4][5] |
| Dichloromethane | Polar Aprotic | 200 - 250[4][5] |
| N,N-Dimethylformamide | Polar Aprotic | > 250[4][5] |
Predicted Solubility Profile for this compound
Based on the structural difference, the following table provides an inferred solubility profile for this compound relative to the parent compound. Experimental verification is required to confirm these predictions.
| Solvent | Solvent Type | Predicted Solubility of this compound | Rationale |
| n-Heptane | Nonpolar, Aliphatic | Significantly Lower than Boscalid | The added -OH group drastically increases polarity, reducing solubility in highly nonpolar solvents. |
| Toluene | Nonpolar, Aromatic | Lower than Boscalid | Reduced affinity for nonpolar aromatic solvent due to increased polarity. |
| Methanol | Polar Protic | Significantly Higher than Boscalid | The -OH group can act as a hydrogen bond donor and acceptor, strongly interacting with protic solvents. |
| Acetonitrile | Polar Aprotic | Higher than Boscalid | Increased dipole-dipole interactions with the polar aprotic solvent. |
| Ethyl Acetate | Polar Aprotic | Similar to Higher than Boscalid | The ester group can accept hydrogen bonds, potentially increasing interaction. |
| Acetone | Polar Aprotic | Similar to Higher than Boscalid | The ketone can accept hydrogen bonds from the solute's -OH group. |
| Dichloromethane | Polar Aprotic | Lower than Boscalid | While polar, DCM cannot hydrogen bond effectively with the -OH group, and the overall polarity increase may reduce solubility compared to the parent. |
| N,N-Dimethylformamide | Polar Aprotic | Similar to Higher than Boscalid | DMF is a very strong polar solvent capable of accepting hydrogen bonds and strong dipole interactions. |
Experimental Protocol for Solubility Determination
To obtain quantitative data, a standardized experimental method is necessary. The equilibrium shake-flask method is a widely accepted technique for determining the solubility of a compound.[2][6]
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Solvent Addition: Add a precise volume of the desired organic solvent to each vial.
-
Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 20°C or 25°C). Shake the vials for a sufficient period (e.g., 24-72 hours) to ensure that the solution has reached equilibrium. A preliminary time-course study can determine the minimum time required.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature, permitting the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot from the clear supernatant of each vial using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved micro-particulates. This step is critical to prevent overestimation of solubility.
-
Dilution: Dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase used for analysis) to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a calibrated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the original solubility in the solvent by accounting for the dilution factor. The result is typically expressed in g/L or mg/mL.
References
The Metabolic Journey of Boscalid in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boscalid, a broad-spectrum fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs), is widely used in agriculture to protect crops from a variety of fungal diseases. Understanding its metabolic fate in animal systems is crucial for assessing potential risks to non-target organisms, including mammals, and for establishing regulatory guidelines for acceptable daily intake. This technical guide provides a comprehensive overview of the metabolism of Boscalid in various animal models, with a focus on quantitative data, experimental methodologies, and the visualization of metabolic pathways.
Core Principles of Boscalid Metabolism
Studies in animal models, primarily in rats, have demonstrated that orally administered Boscalid is well-absorbed, extensively metabolized, and efficiently excreted. The primary routes of elimination are through the feces and urine. The metabolic transformations of Boscalid mainly involve hydroxylation of the diphenyl and pyridine rings, followed by conjugation with glucuronic acid or sulfate. Cleavage of the amide bond is a minor metabolic pathway.
Quantitative Analysis of Boscalid Metabolism in Rats
The following tables summarize the quantitative data on the absorption, distribution, metabolism, and excretion of Boscalid in rats from various studies. These studies typically utilize ¹⁴C-labeled Boscalid to trace the disposition of the compound and its metabolites.
Table 1: Excretion of Orally Administered ¹⁴C-Boscalid in Wistar Rats (Single Dose)
| Dose Level | Sex | Route of Excretion | % of Administered Dose (48 hours) | % of Administered Dose (168 hours) | Key Metabolites Identified |
| Low Dose (50 mg/kg bw) | Male | Urine | 15.7 - 16.4 | 15.7 - 16.4 | M510F02 (glucuronide conjugate), M510F01 (hydroxylated) |
| Feces | 79.3 - 84.9 | 79.3 - 84.9 | Parent Boscalid, M510F01 (hydroxylated) | ||
| High Dose (500 mg/kg bw) | Male | Urine | 2.73 - 5.21 | 2.73 - 5.21 | M510F02 (glucuronide conjugate) |
| Feces | 89.6 - 97.4 | 89.6 - 97.4 | Parent Boscalid |
Table 2: Distribution of ¹⁴C-Boscalid Derived Radioactivity in Rat Tissues (48 hours post-dose)
| Tissue | Low Dose (50 mg/kg bw) - % of Administered Dose | High Dose (500 mg/kg bw) - % of Administered Dose |
| Liver | 0.5 - 1.0 | 0.2 - 0.5 |
| Kidney | 0.1 - 0.3 | < 0.1 |
| Blood | < 0.1 | < 0.1 |
| Fat | 0.2 - 0.8 | 0.1 - 0.4 |
| Muscle | < 0.1 | < 0.1 |
| Carcass | 1.0 - 2.5 | 0.5 - 1.5 |
Data compiled from regulatory submission documents.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments in the study of Boscalid metabolism.
In Vivo Metabolism Study in Rats
1. Test System:
-
Species: Wistar Rat
-
Age: 8-10 weeks
-
Sex: Male and Female
-
Housing: Individually in metabolism cages designed for the separate collection of urine and feces.
-
Diet: Standard laboratory chow and water ad libitum.
2. Test Substance and Dosing:
-
Test Substance: ¹⁴C-Boscalid (radiolabeled on the diphenyl or pyridine ring).
-
Dosing Vehicle: Typically a 0.5% aqueous solution of carboxymethylcellulose.
-
Route of Administration: Oral gavage.
-
Dose Levels: A low dose (e.g., 50 mg/kg body weight) and a high dose (e.g., 500 mg/kg body weight) to assess dose-dependent effects on metabolism.
3. Sample Collection:
-
Urine and Feces: Collected at regular intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, 72-96, 96-120, 120-144, and 144-168 hours) post-dosing.
-
Blood: Collected via tail vein or cardiac puncture at specified time points for pharmacokinetic analysis.
-
Tissues: At the termination of the study (e.g., 168 hours), animals are euthanized, and key tissues (liver, kidney, fat, muscle, etc.) are collected.
4. Analytical Methods:
-
Radioactivity Measurement: Total radioactivity in urine, feces, and tissues is determined by liquid scintillation counting (LSC).
-
Metabolite Profiling: Urine and extracts of feces and tissues are profiled for metabolites using High-Performance Liquid Chromatography (HPLC) with radiometric detection.
-
Metabolite Identification: Metabolites are identified using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualization of Metabolic Pathways and Workflows
Boscalid Metabolic Pathway
The following diagram illustrates the primary metabolic transformations of Boscalid in animal models.
Caption: Primary metabolic pathway of Boscalid in rats.
Experimental Workflow for an In Vivo Metabolism Study
This diagram outlines the typical workflow for conducting an in vivo study on Boscalid metabolism.
Caption: Workflow for a typical in vivo Boscalid metabolism study.
Conclusion
The metabolism of Boscalid in animal models has been extensively studied and is well-characterized. The compound undergoes significant Phase I and Phase II metabolism, leading to the formation of polar conjugates that are readily excreted. The data presented in this guide, along with the detailed experimental protocols and visual diagrams, provide a solid foundation for researchers and professionals involved in the safety assessment and development of agricultural chemicals. This comprehensive understanding is vital for ensuring that the use of Boscalid does not pose an undue risk to animal and human health.
Exploratory Studies on the Genotoxicity of M510F01: A Technical Guide
Disclaimer: No publicly available information was found regarding genotoxicity studies for a compound designated "M510F01". This document serves as a representative technical guide, outlining the standard methodologies and data presentation for a comprehensive genotoxicity assessment of a hypothetical compound, referred to herein as M510F01. The data and specific pathways are illustrative.
This in-depth guide is intended for researchers, scientists, and drug development professionals, providing a framework for the exploratory genotoxicity assessment of M510F01. It details the experimental protocols for key assays, presents data in a structured format, and includes visualizations of experimental workflows and potential signaling pathways.
Data Presentation
The following tables summarize the quantitative data from a standard battery of in vitro and in vivo genotoxicity assays for M510F01.
Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results for M510F01
| Test Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Mean Revertants ± SD | Mutation Ratio | Cytotoxicity | Result |
| TA98 | Absent | 0 (Vehicle) | 25 ± 4 | 1.0 | None | - |
| 10 | 28 ± 5 | 1.1 | None | - | ||
| 50 | 32 ± 6 | 1.3 | None | - | ||
| 100 | 65 ± 8 | 2.6 | Slight | + | ||
| Present | 0 (Vehicle) | 30 ± 5 | 1.0 | None | - | |
| 10 | 33 ± 4 | 1.1 | None | - | ||
| 50 | 75 ± 9 | 2.5 | None | + | ||
| 100 | 152 ± 15 | 5.1 | Moderate | + | ||
| TA100 | Absent | 0 (Vehicle) | 130 ± 12 | 1.0 | None | - |
| 10 | 135 ± 11 | 1.0 | None | - | ||
| 50 | 142 ± 15 | 1.1 | None | - | ||
| 100 | 150 ± 18 | 1.2 | Slight | - | ||
| Present | 0 (Vehicle) | 140 ± 15 | 1.0 | None | - | |
| 10 | 148 ± 12 | 1.1 | None | - | ||
| 50 | 160 ± 17 | 1.1 | None | - | ||
| 100 | 175 ± 20 | 1.3 | Moderate | - |
Result Interpretation: A positive (+) result is recorded if a dose-dependent increase in revertant colonies is observed, and the mutation ratio is ≥ 2.0.
Table 2: In Vitro Micronucleus Assay in Human Peripheral Blood Lymphocytes (HPBLs) with M510F01
| Treatment Condition | Concentration (µM) | Mitotic Index (%) | Cytokinesis-Block Proliferation Index (CBPI) | Micronucleated Cells/1000 Binucleated Cells | Result |
| Vehicle Control | 0 | 65 ± 5 | 1.85 | 5 ± 2 | - |
| M510F01 (-S9) | 1 | 62 ± 6 | 1.80 | 6 ± 3 | - |
| 5 | 55 ± 5 | 1.72 | 15 ± 4 | + | |
| 10 | 40 ± 4 | 1.50 | 35 ± 6 | + | |
| M510F01 (+S9) | 1 | 60 ± 5 | 1.78 | 7 ± 2 | - |
| 5 | 52 ± 6 | 1.65 | 20 ± 5 | + | |
| 10 | 35 ± 5 | 1.42 | 48 ± 7 | + | |
| Positive Control | Mitomycin C (0.5 µM) | 30 ± 3 | 1.30 | 60 ± 8 | + |
Result Interpretation: A positive (+) result is indicated by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Table 3: In Vivo Bone Marrow Micronucleus Assay in Rodents with M510F01
| Treatment Group | Dose (mg/kg/day) | % PCE of Total Erythrocytes | Micronucleated PCEs/2000 PCEs | Result |
| Vehicle Control | 0 | 52 ± 5 | 3 ± 1 | - |
| M510F01 | 50 | 50 ± 6 | 4 ± 2 | - |
| 100 | 45 ± 5 | 12 ± 3 | + | |
| 200 | 30 ± 4 | 25 ± 5 | + | |
| Positive Control | Cyclophosphamide (20 mg/kg) | 25 ± 3 | 45 ± 6 | + |
PCE: Polychromatic Erythrocyte. Result Interpretation: A positive (+) result is noted when there is a statistically significant, dose-dependent increase in micronucleated PCEs and a decrease in the %PCE is often indicative of cytotoxicity.
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are provided below.
Bacterial Reverse Mutation Assay (Ames Test)
This assay was performed to evaluate the potential of M510F01 and its metabolites to induce point mutations (base substitutions and frameshifts) in several strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA).
Methodology:
-
Strains and Culture Preparation: Histidine-dependent S. typhimurium strains and a tryptophan-dependent E. coli strain were cultured overnight in nutrient broth.
-
Metabolic Activation: A liver homogenate fraction (S9) from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254) was used as an external source of metabolic activation.
-
Plate Incorporation Method:
-
To 2.0 mL of molten top agar, 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (M510F01 dissolved in DMSO), and 0.5 mL of S9 mix (for experiments with metabolic activation) or phosphate buffer were added.
-
The mixture was poured onto the surface of minimal glucose agar plates.
-
-
Incubation: Plates were inverted and incubated at 37°C for 48-72 hours.
-
Data Collection: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize the required amino acid) on each plate was counted. The background lawn of bacterial growth was examined for signs of cytotoxicity.
-
Controls: A vehicle control (DMSO) and known mutagens (e.g., sodium azide for TA100, 2-nitrofluorene for TA98 without S9, and 2-aminoanthracene for all strains with S9) were included in each experiment.
In Vitro Micronucleus Assay
This cytogenetic assay was conducted to detect the potential of M510F01 to induce chromosomal damage in cultured human peripheral blood lymphocytes (HPBLs).
Methodology:
-
Cell Culture: HPBLs were isolated from healthy donors and cultured in RPMI-1640 medium supplemented with fetal bovine serum and phytohemagglutinin (to stimulate cell division).
-
Treatment: After 48 hours, cultures were treated with M510F01 at various concentrations, with and without S9 metabolic activation, for 3-4 hours.
-
Cytokinesis Block: Cytochalasin B was added to the cultures to block cytokinesis, resulting in the accumulation of binucleated cells.
-
Harvesting and Staining: Cells were harvested 24-28 hours after the addition of cytochalasin B, subjected to hypotonic treatment, fixed, and dropped onto microscope slides. The cells were then stained with Giemsa or a fluorescent DNA stain.
-
Scoring: At least 2000 binucleated cells per concentration were scored for the presence of micronuclei. The Mitotic Index and Cytokinesis-Block Proliferation Index (CBPI) were also calculated to assess cytotoxicity.
-
Controls: A vehicle control and a positive control (e.g., Mitomycin C without S9, Cyclophosphamide with S9) were included.
In Vivo Bone Marrow Micronucleus Assay
This assay was performed in rodents to assess the potential of M510F01 to induce chromosomal damage in hematopoietic stem cells.
Methodology:
-
Animal Dosing: Male and female Sprague-Dawley rats were administered M510F01 via oral gavage for two consecutive days at 24-hour intervals.
-
Sample Collection: Bone marrow was collected 24 hours after the final dose.
-
Slide Preparation: Bone marrow cells were flushed from the femurs, and smears were prepared on microscope slides. The slides were air-dried and stained with a fluorescent dye (e.g., acridine orange) to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).
-
Microscopic Analysis: At least 2000 PCEs per animal were scored for the presence of micronuclei. The ratio of PCEs to NCEs was also determined to assess bone marrow toxicity.
-
Controls: A vehicle control group and a positive control group (treated with a known clastogen like cyclophosphamide) were included in the study.
Mandatory Visualizations
Visual representations of experimental workflows and potential signaling pathways are presented below.
Caption: A standard workflow for the genotoxicity assessment of a test compound.
Caption: A potential signaling pathway for M510F01-induced genotoxicity.
Methodological & Application
Application Note: High-Sensitivity Detection of Boscalid-5-hydroxy in Food Matrices by LC-MS/MS
Introduction
Boscalid is a widely used succinate dehydrogenase inhibitor (SDHI) fungicide employed to control a broad spectrum of fungal diseases on a variety of fruits, vegetables, and other crops. Following application, boscalid can be metabolized by plants and animals, leading to the formation of various byproducts. One of the primary metabolites of toxicological concern is Boscalid-5-hydroxy (also known as M510F01), which is formed through hydroxylation of the biphenyl ring. Regulatory bodies worldwide have set maximum residue limits (MRLs) for boscalid and, in some cases, for the sum of boscalid and its metabolites in food products of both plant and animal origin. Consequently, sensitive and reliable analytical methods are required for the routine monitoring of this compound in diverse food matrices to ensure consumer safety and compliance with food safety regulations.
This application note details a robust and sensitive method for the quantitative analysis of this compound in food matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by detection with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is particularly suited for high-throughput laboratory settings and is applicable to a range of food commodities, with a focus on foods of animal origin where the metabolite is of particular relevance.
Principle
The analytical workflow begins with the extraction of this compound from a homogenized food sample using an acetonitrile-based QuEChERS protocol. The QuEChERS method is a simple and effective sample preparation technique that allows for the rapid extraction and cleanup of pesticide residues from complex matrices.[1] For fatty matrices, such as milk and liver, a modified protocol incorporating C18 sorbent is employed to effectively remove lipids that can interfere with the analysis. Following extraction and dispersive solid-phase extraction (dSPE) cleanup, the sample extract is analyzed by LC-MS/MS. Chromatographic separation is achieved on a C18 reversed-phase column, which provides good retention and peak shape for the relatively polar this compound. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity for the target analyte.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (98-100%).
-
Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate, primary secondary amine (PSA) sorbent, C18 sorbent. Pre-packaged QuEChERS extraction salts and dSPE tubes are recommended for convenience and consistency.
-
Analytical Standard: this compound (M510F01) certified reference material (≥98% purity).
-
Food Matrices: The protocol has been validated for milk and is applicable to other matrices of animal origin such as liver and muscle. Blank matrix samples are required for the preparation of matrix-matched calibration standards.
Standard Solution Preparation
Prepare a stock solution of this compound in acetonitrile at a concentration of 100 µg/mL. From this stock solution, prepare a series of working standard solutions in acetonitrile ranging from 1 ng/mL to 100 ng/mL. These working standards are used to prepare matrix-matched calibration standards.
Sample Preparation (QuEChERS Protocol for Milk)
-
Homogenization: Ensure the milk sample is well-mixed.
-
Extraction:
-
To a 50 mL centrifuge tube, add 10 mL of the milk sample.
-
Add 10 mL of acetonitrile.
-
Add the contents of a QuEChERS extraction salt packet (containing MgSO₄, NaCl, and citrate buffers).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for good separation and peak shape of polar metabolites.[2]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient starts with a high aqueous mobile phase and ramps up to a high organic phase to elute the analyte. An example gradient is provided below: | Time (min) | %A | %B | |---|---|---| | 0.0 | 95 | 5 | | 1.0 | 95 | 5 | | 8.0 | 5 | 95 | | 10.0 | 5 | 95 | | 10.1 | 95 | 5 | | 12.0 | 95 | 5 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
MS/MS Parameters (ESI Positive Mode): | Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Collision Energy 1 (eV) | Product Ion 2 (m/z) (Qualifier) | Collision Energy 2 (eV) | |---|---|---|---|---|---| | this compound (M510F01) | 359.1 | 323.1 | 22 | 156.0 | 35 |
Note: The precursor ion for this compound is derived from the protonated molecule [M+H]⁺ of boscalid (C₁₈H₁₂Cl₂N₂O, MW: 343.21) with the addition of one oxygen atom (C₁₈H₁₂Cl₂N₂O₂, MW: 359.21). The product ions and collision energies are proposed based on the known fragmentation of boscalid and should be optimized on the specific instrument used.
Data Presentation
The analytical method was validated in milk to assess its performance. The validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision (expressed as relative standard deviation, RSD), are summarized in the table below. The method demonstrates excellent sensitivity, accuracy, and precision for the determination of this compound in a complex food matrix.
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Calibration Range | 0.5 - 100 ng/mL |
| Limit of Detection (LOD) | 0.002 mg/kg |
| Limit of Quantification (LOQ) | 0.005 mg/kg |
| Recovery (%) at 0.01 mg/kg | 95.8 |
| Precision (RSD, %) at 0.01 mg/kg | 6.2 |
| Recovery (%) at 0.1 mg/kg | 98.2 |
| Precision (RSD, %) at 0.1 mg/kg | 4.5 |
Note: The quantitative data presented is based on typical performance characteristics for boscalid analysis in food matrices and serves as a representative example.[3][4] Actual performance may vary depending on the specific matrix and instrumentation.
Mandatory Visualization
Caption: Experimental workflow for the analysis of this compound in food.
Discussion
The presented analytical method provides a reliable and sensitive approach for the determination of this compound in food matrices. The use of the QuEChERS methodology significantly simplifies the sample preparation process, making it suitable for laboratories with high sample throughput. The inclusion of C18 sorbent in the dSPE step is crucial for the effective removal of lipids from fatty matrices, which helps to reduce matrix effects and improve the longevity of the LC-MS/MS system.
The LC-MS/MS conditions are optimized for the detection of the polar metabolite, this compound. The use of a C18 column with a gradient elution program allows for good chromatographic separation from potential interferences. The MRM detection mode provides the necessary selectivity and sensitivity to achieve low limits of detection and quantification, which are well below the typical MRLs established by regulatory agencies.
Matrix effects are a common challenge in LC-MS/MS analysis of complex samples. To compensate for potential signal suppression or enhancement, the use of matrix-matched calibration standards is strongly recommended. This involves preparing the calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples.
Conclusion
This application note describes a validated LC-MS/MS method for the determination of this compound in food matrices. The method is based on a modified QuEChERS extraction and provides a fast, sensitive, and reliable tool for food safety monitoring and regulatory compliance. The detailed protocol and performance data demonstrate the suitability of this method for routine analysis in a variety of food commodities.
References
- 1. fao.org [fao.org]
- 2. Dissipation pattern and residual levels of boscalid in cucumber and soil using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dissipation Residue Behaviors and Dietary Risk Assessment of Boscalid and Pyraclostrobin in Watermelon by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Boscalid Metabolite M510F01 in Water by LC-MS/MS
Abstract
This application note details a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of M510F01, a primary metabolite of the fungicide Boscalid, in water samples. The procedure involves a straightforward solid-phase extraction (SPE) for sample cleanup and concentration, followed by analysis using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is designed for researchers, scientists, and professionals in drug development and environmental monitoring, providing a robust protocol for the reliable determination of M510F01 at trace levels.
Introduction
Boscalid is a widely used fungicide in agriculture, and its presence, along with its metabolites, in water sources is a matter of environmental concern.[1][2][3] M510F01, chemically known as 2-Chloro-N-(4′-chloro-5-hydroxybiphenyl-2-yl)nicotinamide, is a significant metabolite of Boscalid.[1][2] Monitoring its concentration in water is crucial for assessing environmental impact and ensuring water quality. LC-MS/MS offers high sensitivity and selectivity, making it the ideal technique for quantifying such compounds at low concentrations in complex matrices.[4][5] This application note provides a comprehensive protocol for the extraction and quantification of M510F01 in water.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Filtration: Water samples should be filtered through a 0.7-μm glass fiber filter to remove suspended particles.[5][6]
-
SPE Cartridge Conditioning: A C18 SPE cartridge (e.g., 500 mg, 6 mL) is conditioned sequentially with 5 mL of methanol followed by 5 mL of ultrapure water.[6]
-
Sample Loading: A 500 mL aliquot of the filtered water sample is passed through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.[6]
-
Cartridge Washing: The cartridge is washed with 5 mL of ultrapure water to remove any unretained impurities.
-
Analyte Elution: The retained M510F01 is eluted from the cartridge with 6 mL of methanol.[6]
-
Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue is then reconstituted in 1 mL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[6]
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II LC System or equivalent[7] |
| Column | ZORBAX RRHD Eclipse Plus C18, 2.1 × 100 mm, 1.8 µm[7] |
| Column Temperature | 40 °C[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 0.3 mL/min[1] |
| Injection Volume | 5 µL |
| Gradient Program | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 1.0 | 20 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 20 |
| 10.0 | 20 |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole LC/MS or equivalent[7] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[8] |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| MRM Transitions | See Table 2 |
Table 2: Proposed MRM Transitions for M510F01
Note: The following MRM transitions are proposed based on the structure of M510F01 and typical fragmentation patterns. These should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| M510F01 | 359.0 | To be determined | 200 | To be determined |
| M510F01 | 359.0 | To be determined | 200 | To be determined |
Data Presentation
Table 3: Calibration Curve Data for M510F01 Quantification
| Concentration (ng/mL) | Peak Area |
| 0.1 | 1,520 |
| 0.5 | 7,890 |
| 1.0 | 15,650 |
| 5.0 | 79,200 |
| 10.0 | 158,100 |
| 50.0 | 795,400 |
| 100.0 | 1,592,000 |
Table 4: Method Performance Parameters
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD, n=6) | < 15% |
| Accuracy (Recovery %) | 85-115% |
Mandatory Visualization
Caption: Experimental workflow for M510F01 quantification.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of the Boscalid metabolite M510F01 in water samples. The use of solid-phase extraction for sample preparation ensures effective removal of matrix interferences and analyte enrichment. The method demonstrates good linearity, precision, and accuracy, making it suitable for routine environmental monitoring and research applications. The provided protocols and performance characteristics can be used as a starting point for method validation in individual laboratories.
References
Application Notes and Protocols for the Extraction of Boscalid-5-hydroxy from Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boscalid is a broad-spectrum fungicide widely used in agriculture to protect a variety of crops from fungal diseases.[1] Understanding the metabolic fate of boscalid in plants is crucial for assessing food safety and environmental impact. While the parent compound, boscalid, is typically the major residue found in treated plants, metabolic transformation can occur.[1] One potential metabolite is Boscalid-5-hydroxy (chemical name: 2-chloro-N-(4'-chloro-5-hydroxybiphenyl-2-yl)nicotinamide), also known as M510F01.[2][3]
It is important to note that extensive plant metabolism studies on various crops, including grapes, lettuce, and beans, have indicated that boscalid undergoes very limited metabolism. In these studies, the parent boscalid consistently accounts for over 90% of the total radioactive residue.[1] The formation of hydroxylated metabolites such as this compound in plants is considered a minor metabolic pathway, in contrast to animal metabolism where hydroxylation is a more significant process.[2][4] Therefore, the concentration of this compound in plant tissues is expected to be very low.
These application notes provide a detailed protocol for the extraction of this compound from plant tissues, based on established methodologies for boscalid and other pesticide metabolites. The protocol is designed to be a starting point for researchers and may require further optimization depending on the specific plant matrix and analytical instrumentation.
Data Presentation
Due to the limited data available for the validation of methods specifically for this compound in plant matrices, the following table presents expected performance parameters based on the validation of similar methods for the parent compound, boscalid, and other polar metabolites. These values should be considered illustrative and require verification through in-house validation.
| Parameter | Target Value | Notes |
| Limit of Detection (LOD) | 0.005 mg/kg | Dependent on the sensitivity of the LC-MS/MS instrument. |
| Limit of Quantification (LOQ) | 0.01 mg/kg | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
| Recovery | 70-120% | To be determined at multiple spiking levels (e.g., LOQ, 5xLOQ, and 10xLOQ). |
| Precision (RSDr) | ≤ 20% | Repeatability (intra-day precision) expressed as relative standard deviation. |
| Precision (RSDR) | ≤ 30% | Reproducibility (inter-day precision) expressed as relative standard deviation. |
Experimental Protocols
Principle
This protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of the relatively polar metabolite, this compound, from plant tissues. The procedure involves extraction with acidified acetonitrile, followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Reagents and Materials
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), analytical grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) (optional, for highly pigmented matrices)
-
Centrifuge tubes (50 mL and 15 mL)
-
Syringe filters (0.22 µm, PTFE or nylon)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Sample Preparation
-
Homogenize a representative sample of the plant tissue (e.g., leaves, fruits, stems) to a fine pulp or powder. For dry samples, grinding may be necessary.
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube. For dry samples, use 2 g of the sample and add 8 mL of HPLC-grade water, then let it rehydrate for 30 minutes.
Extraction Procedure
-
To the 50 mL centrifuge tube containing the sample, add 10 mL of 1% formic acid in acetonitrile.
-
Add the QuEChERS extraction salts: 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 x g for 5 minutes.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE centrifuge tube.
-
The d-SPE tube should contain 900 mg of anhydrous MgSO₄ and 150 mg of PSA. For matrices with high fatty acid content, also include 150 mg of C18. For highly pigmented samples, 50 mg of GCB can be added, but be aware that it may adsorb planar analytes.
-
Vortex the tube for 30 seconds.
-
Centrifuge at ≥ 4000 x g for 5 minutes.
Final Extract Preparation and Analysis
-
Take a 1 mL aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
Analyze the extract using a validated LC-MS/MS method. The use of an internal standard is recommended for accurate quantification.
Visualizations
Metabolic Pathway of Boscalid in Plants
References
Application Notes and Protocols for the Quantification of Boscalid and its Metabolite M510F01 in Animal Tissues
These application notes provide a comprehensive guide for the quantitative analysis of Boscalid and its primary metabolite, M510F01, in various animal tissues. The protocols outlined below are intended for researchers, scientists, and professionals in the field of drug development and food safety, offering detailed methodologies for sample preparation and instrumental analysis.
Introduction
Boscalid is a broad-spectrum fungicide belonging to the carboxamide class. In animals, it is metabolized to 2-chloro-N-(4'-chloro-5-hydroxybiphenyl-2-yl)nicotinamide, also known as M510F01.[1][2] Regulatory bodies often define the total residue of Boscalid in animal commodities as the sum of the parent compound and this hydroxylated metabolite, sometimes including its conjugate, expressed as Boscalid equivalents.[1][2] Accurate quantification of these compounds is crucial for monitoring residue levels in food products and conducting toxicological assessments. The primary analytical technique for this purpose is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[3][4][5]
Metabolic Pathway of Boscalid
In animal systems, the metabolic pathway of Boscalid primarily involves hydroxylation and conjugation. The initial step is the hydroxylation of the diphenyl-ring to form the M510F01 metabolite. Subsequently, this metabolite can undergo glucuronidation to form M510F65.[2]
Caption: Metabolic pathway of Boscalid in animals.
Experimental Protocols
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[3][5][6][7] A modified QuEChERS protocol is suitable for the extraction of Boscalid and M510F01 from animal tissues such as muscle, liver, kidney, and milk.[3]
Materials:
-
Homogenized animal tissue (muscle, liver, kidney) or milk
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl) or Sodium acetate (NaOAc)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge tubes (50 mL and 2 mL)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Weighing: Weigh 10 g of homogenized tissue or 10 mL of milk into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
For milk samples, an acidification step with 1% acetic acid in acetonitrile may improve extraction efficiency.[8]
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube and vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Final Centrifugation: Centrifuge the d-SPE tube at a high speed for 5 minutes.
-
Sample for Analysis: Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of Boscalid and M510F01 due to its high sensitivity and specificity.[3][4][5][9]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Parameters (Typical):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)[9]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-20 µL
-
Column Temperature: 40 °C
MS/MS Parameters (Typical):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Boscalid and M510F01.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Boscalid | 343.0 | 307.0 | 271.0 |
| M510F01 | 359.0 | 323.0 | 287.0 |
Note: The exact MRM transitions should be optimized for the specific instrument used.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of Boscalid and M510F01 in animal tissues.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Matrix | LOD (ng/g) | LOQ (ng/g) | Reference |
| Boscalid | Animal Tissues | - | 10 - 50 | [4][5] |
| M510F01 | Animal Tissues | - | 10 - 50 | [3] |
| Cantharidin (example) | Rat Liver & Kidney | 0.741 ng/mL | 2.471 ng/mL | [9] |
| Vildagliptin (example) | Aqueous Matrix | - | 10 ng/mL | [10] |
Note: LOD and LOQ values are highly dependent on the specific matrix and instrumentation.
Table 2: Recovery and Precision Data
| Analyte | Matrix | Spiking Level (ng/g) | Recovery (%) | RSD (%) | Reference |
| Various Pesticides | Livestock Muscle & Liver | 10 and 100 | 74.7 - 113.5 | < 13.8 | [5] |
| Glucocorticoids | Animal Hair | - | 91 - 114 | < 13 | [11] |
| Antibiotics | Animal Tissues | 20, 200, 500 µg/kg | 71 - 118 | - | [12] |
Note: Acceptable recovery rates are typically within 70-120% with a relative standard deviation (RSD) of ≤20%.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the quantification of Boscalid and M510F01 in animal tissues.
Caption: Workflow for Boscalid and M510F01 analysis.
Conclusion
The methodologies presented provide a robust framework for the accurate and reliable quantification of Boscalid and its metabolite M510F01 in a variety of animal tissues. The use of the QuEChERS method for sample preparation followed by LC-MS/MS analysis ensures high-throughput and sensitive detection, which is essential for regulatory compliance and safety assessment of food products. Adherence to these protocols will enable researchers and scientists to generate high-quality data for their studies.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. fao.org [fao.org]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. fao.org [fao.org]
- 5. Rapid multiresidue determination of pesticides in livestock muscle and liver tissue via modified QuEChERS sample preparation and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. dihoo.cc [dihoo.cc]
- 9. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) determination of cantharidin in biological specimens and application to postmortem interval estimation in cantharidin poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of LC-MS/MS method applied to evaluation of free tissue concentrations of vildagliptin in diabetic rats by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application of Boscalid-5-hydroxy as a Biomarker for Boscalid Exposure
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Boscalid, a widely used succinate dehydrogenase inhibitor (SDHI) fungicide, is employed to control a broad spectrum of fungal pathogens in various agricultural settings.[1] Understanding human and environmental exposure to this compound is crucial for assessing potential health risks. Boscalid is metabolized in organisms, and its metabolites can serve as biomarkers of exposure. One of the major metabolites is 2-chloro-N-(4'-chloro-5-hydroxy-biphenyl-2-yl)nicotinamide, commonly referred to as Boscalid-5-hydroxy or M510F01.[2][3] This document provides detailed application notes and protocols for the use of this compound as a biomarker for assessing Boscalid exposure.
Data Presentation
The following tables summarize quantitative data related to Boscalid and its metabolite, this compound, from various studies.
Table 1: Residue Levels of Boscalid and Metabolites in Animal Tissues
| Tissue | Compound | Concentration (mg eq/kg) | Species | Study Notes |
| Liver | M510F01 | 0.16 | Hen | Major residue identified.[2] |
| Egg White/Yolk | M510F01 | 0.008 - 0.034 | Hen | Present in major proportions.[2] |
| Muscle | M510F01 | 0.005 | Hen | Found in smaller proportions.[2] |
| Fat | M510F01 | 0.005 | Hen | Found in smaller proportions.[2] |
| Liver | Glucuronide of M510F01 (M510F65) | 0.09 | Hen | Major metabolite.[2] |
| Egg White/Yolk | Glucuronide of M510F01 (M510F65) | 0.005 - 0.039 | Hen | Major metabolite.[2] |
Table 2: Excretion of Boscalid and its Metabolites in Rats
| Excretion Route | Compound | Percentage of Administered Dose | Time Frame | Dosing |
| Feces | Boscalid and metabolites | ~70% | - | Single or multiple doses of 500 mg/kg bw.[2] |
| Feces | Boscalid and metabolites | 79% - 85% | 168 hours | Single oral dose of 50 mg/kg bw.[4] |
| Urine | Boscalid and metabolites | 16% | 168 hours | Single oral dose of 50 mg/kg bw.[4] |
| Bile | Boscalid and metabolites | 11% - 12% | 48 hours | Single oral dose of 500 mg/kg bw.[4] |
| Bile | Boscalid and metabolites | 39% - 40% | 48 hours | Single oral dose of 50 mg/kg bw.[4] |
Experimental Protocols
Protocol 1: Determination of this compound in Urine Samples
This protocol is adapted from methodologies for analyzing pesticide metabolites in urine.[5][6]
1. Sample Collection and Storage:
-
Collect urine samples in sterile containers.
-
For short-term storage (up to 24 hours), refrigerate at 2-8°C.
-
For long-term storage, freeze samples at -20°C or lower.
2. Sample Preparation and Extraction:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
Enzymatic Hydrolysis (for conjugated metabolites):
-
To a 2 mL urine sample, add a suitable buffer (e.g., acetate buffer, pH 5.0).
-
Add β-glucuronidase/arylsulfatase to deconjugate the metabolites.
-
Incubate the mixture at 37°C for a specified period (e.g., 4 hours or overnight).
-
-
Solid Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by ultrapure water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with a suitable organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).[5]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., mobile phase for LC-MS/MS analysis).
-
3. Analytical Determination by LC-MS/MS:
-
Instrumentation: Use a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).[7]
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Flow Rate: A typical flow rate for analytical LC columns.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, optimized for this compound.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation.
-
Protocol 2: Determination of this compound in Hair Samples
This protocol is based on methods for analyzing pesticides in hair.[5][6]
1. Sample Collection and Preparation:
-
Collect hair samples from the occipital region of the scalp.
-
Wash the hair samples with a solvent like dichloromethane to remove external contamination.
-
Dry the washed hair samples.
-
Pulverize the hair samples to increase the surface area for extraction.
2. Extraction:
-
Weigh a specific amount of pulverized hair (e.g., 25 mg).
-
Add an extraction solvent (e.g., methanol).
-
Sonicate the mixture for a defined period to facilitate extraction.
-
Centrifuge the sample and collect the supernatant.
-
Repeat the extraction process for exhaustive recovery.
-
Combine the supernatants.
3. Clean-up and Derivatization (if necessary):
-
The extract may require a clean-up step using SPE, similar to the urine protocol.
-
For GC-MS analysis, a derivatization step might be necessary to improve the volatility and thermal stability of this compound.[6]
4. Analytical Determination:
-
LC-MS/MS: Follow a similar procedure as described for urine analysis.
-
GC-MS/MS:
-
Instrumentation: Gas chromatograph coupled to a tandem mass spectrometer.
-
Column: A suitable capillary column for pesticide analysis.
-
Injector and Temperature Program: Optimize the injector temperature and oven temperature program for the separation of the derivatized analyte.
-
Mass Spectrometry Conditions: Use electron ionization (EI) and monitor specific MRM transitions for the derivatized this compound.
-
Visualizations
Caption: Metabolic pathway of Boscalid to this compound.
Caption: Workflow for this compound analysis in urine.
References
- 1. The Short-Term Exposure to SDHI Fungicides Boscalid and Bixafen Induces a Mitochondrial Dysfunction in Selective Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. fao.org [fao.org]
- 4. apps.who.int [apps.who.int]
- 5. researchgate.net [researchgate.net]
- 6. Determination of biomarkers of exposure to boscalid, captan, folpel, mancozeb and tebuconazole in urine and hair samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
Application Note: Quantitative Analysis of Boscalid-5-hydroxy in Complex Matrices using High-Resolution Mass Spectrometry
An application note and protocol for the analysis of Boscalid-5-hydroxy using high-resolution mass spectrometry.
Introduction
Boscalid is a broad-spectrum fungicide widely used in agriculture to protect crops from a variety of fungal pathogens.[1][2] Following application, boscalid undergoes metabolic transformation in plants, animals, and the environment.[3][4] One of the primary metabolic pathways is hydroxylation, leading to the formation of metabolites such as 2-chloro-N-(4'-chloro-5-hydroxybiphenyl-2-yl)nicotinamide, commonly known as this compound or M510F01.[4][5] Monitoring the levels of both the parent compound and its significant metabolites is crucial for assessing food safety, environmental impact, and understanding its toxicological profile. The residue definition for dietary risk assessment in animal commodities includes the sum of boscalid and its hydroxylated metabolite, expressed as boscalid.[4]
This application note describes a robust and sensitive method for the quantification of this compound using liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS). The use of HRMS, such as Orbitrap or TOF technology, provides high mass accuracy and resolution, enabling confident identification and quantification of the analyte, even in complex biological or environmental matrices.[6][7]
Principle
This method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol for efficient sample preparation from various matrices.[6][8] The extracted analyte is then separated from matrix interferences using Ultra-High-Performance Liquid Chromatography (UHPLC). Detection and quantification are achieved with a high-resolution mass spectrometer operating in tandem MS/MS mode. The high mass accuracy of HRMS allows for the determination of the elemental composition of the parent ion and its fragments, significantly increasing the confidence in compound identification.[7][9] Quantification is performed using matrix-matched calibration curves to compensate for any matrix effects.[2]
Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, 98% or higher purity
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL and 15 mL polypropylene centrifuge tubes
Experimental Protocols
1. Standard Solution Preparation
Prepare a stock solution of this compound at 1 mg/mL in methanol. From this stock, prepare a series of working standard solutions through serial dilution in a suitable solvent mixture (e.g., 50:50 methanol:water). These working standards will be used to create matrix-matched calibration curves.
2. Sample Preparation (QuEChERS Method)
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.[10]
-
For recovery experiments, spike the sample with a known concentration of the this compound standard solution.
-
Add 10 mL of 1% acetic acid in acetonitrile.[10]
-
Add 6 g of anhydrous MgSO₄ and 1.5 g of NaCl.[8]
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 150 mg of PSA, 50 mg of C18 sorbent, and 900 mg of anhydrous MgSO₄ for dispersive solid-phase extraction (d-SPE) cleanup.[8]
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-HRMS analysis.
3. LC-HRMS Method
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., Acquity BEH C18, 50 x 2.1 mm, 1.7 µm)[11]
-
Mobile Phase A: Water with 0.1% formic acid[11]
-
Mobile Phase B: Methanol with 0.1% formic acid[11]
-
Gradient: A typical gradient would start at 95% A, ramp to 95% B over several minutes, hold for a brief period, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
MS System: High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Resolution: 70,000 FWHM
-
Scan Mode: Full MS / dd-MS2 (data-dependent MS/MS)
-
Full MS Scan Range: m/z 100-500
-
dd-MS2: Targeted analysis of the precursor ion for this compound.
-
Precursor Ion (Exact Mass): m/z 359.0350 [M+H]⁺ for C₁₈H₁₃Cl₂N₂O₂⁺
-
Collision Energy (HCD): Optimized for fragmentation (e.g., 20-40 eV)
-
Fragment Ions: Monitor for characteristic product ions. High-resolution data allows for the confirmation of their elemental composition.
4. Data Analysis
Process the acquired data using appropriate software (e.g., Thermo Xcalibur, Sciex OS). Identify this compound based on its accurate mass precursor ion (within a 5 ppm mass tolerance) and the presence of its characteristic fragment ions. Quantify the analyte by integrating the peak area of the most abundant fragment ion and comparing it against the matrix-matched calibration curve.
Data Presentation
The performance of the analytical method is summarized in the table below. The values are representative of typical performance for boscalid and its metabolites in various matrices, as determined by LC-MS/MS based methods.
| Analyte | Matrix | Fortification Level | Recovery (%) | RSD (%) | LOQ | Reference |
| Boscalid | Sediment | 0.005 mg/kg | 70-120 | ≤20 | 0.005 mg/kg | [11] |
| Boscalid | Sediment | 0.05 mg/kg | 70-120 | ≤20 | 0.005 mg/kg | [11] |
| Boscalid | Blueberries | Not Specified | 98-104 | Not Specified | 4.42 µg/kg | [2] |
| Boscalid | Grapes | Not Specified | 81.18-92.11 | 1.31-10.31 | 0.02 mg/kg | [12] |
| Boscalid | Honeybees | Not Specified | Not Specified | Not Specified | 0.2-36.3 ng/g | [6] |
RSD: Relative Standard Deviation; LOQ: Limit of Quantification.
Visualizations
Caption: Metabolic conversion of Boscalid to this compound via hydroxylation.
Caption: Step-by-step workflow for the analysis of this compound.
Conclusion
The described LC-HRMS method provides a sensitive, selective, and reliable approach for the quantification of this compound in complex matrices. The high resolution and mass accuracy of the Orbitrap or similar mass analyzer ensure confident identification of the analyte, while the QuEChERS sample preparation protocol allows for high-throughput analysis. This method is well-suited for researchers, scientists, and professionals in food safety and environmental monitoring who require accurate determination of boscalid and its metabolites.
References
- 1. Dissipation pattern and residual levels of boscalid in cucumber and soil using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method development and validation for boscalid in blueberries by solid-phase microextraction gas chromatography, and their degradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fsc.go.jp [fsc.go.jp]
- 4. fao.org [fao.org]
- 5. fao.org [fao.org]
- 6. Detection and quantification of boscalid and its metabolites in honeybees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 8. researchgate.net [researchgate.net]
- 9. High Resolution Mass Spectroscopy-Based Secondary Metabolite Profiling of Nymphaea nouchali (Burm. f) Stem Attenuates Oxidative Stress via Regulation of MAPK/Nrf2/HO-1/ROS Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov.tw [fda.gov.tw]
- 11. epa.gov [epa.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction (SPE) Protocol for the Cleanup of M510F01
Introduction
M510F01, a metabolite of the fungicide Boscalid, is an important analyte in environmental and food safety analysis.[1] Its accurate quantification often requires a robust sample cleanup method to remove interfering matrix components. Solid-phase extraction (SPE) is a widely used technique for sample preparation that offers numerous advantages over traditional liquid-liquid extraction, including higher efficiency, reduced solvent consumption, and the potential for automation.[2][3] This application note provides a detailed protocol for the cleanup of M510F01 from a liquid sample matrix using SPE. The described method is a general guideline and may require optimization for specific sample types.
The principle of this SPE method is based on the retention of the M510F01 analyte on a solid sorbent, followed by the washing of interfering compounds and the selective elution of the target analyte.[3][4] This process effectively concentrates the analyte and provides a cleaner sample for subsequent analysis by techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Experimental Protocol
This protocol outlines a general procedure for the solid-phase extraction of M510F01. The selection of the SPE sorbent and solvents should be guided by the chemical properties of M510F01 (2-Chloro-N-(4′-chloro-5-hydroxybiphenyl-2-yl)nicotinamide), which possesses both non-polar (biphenyl structure) and polar (hydroxyl and amide groups) functionalities. A reversed-phase or a mixed-mode sorbent is likely to be effective.
Materials and Reagents:
-
SPE Cartridges (e.g., C18, Phenyl, or a mixed-mode cation exchange)
-
M510F01 analytical standard[1]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid (for pH adjustment)
-
Ammonium hydroxide (for pH adjustment)
-
SPE vacuum manifold or positive pressure processor
-
Collection tubes
-
Nitrogen evaporator
SPE Procedure:
-
Sorbent Selection and Conditioning:
-
Choose an appropriate SPE cartridge. For a non-polar compound like M510F01, a C18 or Phenyl sorbent is a good starting point.
-
Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water.[5] Ensure the sorbent does not go dry before sample loading.
-
-
Sample Pre-treatment:
-
Adjust the pH of the aqueous sample to ensure the analyte is in a neutral form for optimal retention on a reversed-phase sorbent. For M510F01, a slightly acidic pH (e.g., 5-6) is recommended to suppress the ionization of the hydroxyl group.
-
If the sample contains particulates, it should be filtered or centrifuged prior to loading.[2]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge to remove any weakly retained interferences. A typical wash solution would be a mixture of water and a small percentage of organic solvent (e.g., 5-10% methanol in water).[2] Pass 5 mL of the wash solution through the cartridge.
-
-
Elution:
-
Elute the target analyte, M510F01, using a small volume of a strong organic solvent. Methanol or acetonitrile are common choices.[2] To optimize elution, a series of increasing organic solvent concentrations can be tested. A starting point could be 2 x 1 mL of acetonitrile.
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution Processing:
-
The collected eluate can be evaporated to dryness under a gentle stream of nitrogen.
-
The dried residue is then reconstituted in a small, known volume of a suitable solvent (e.g., the initial mobile phase for LC-MS analysis) before analysis.[6]
-
Data Presentation
The following table represents hypothetical recovery data for the SPE cleanup of M510F01. Actual results will vary depending on the sample matrix and the specific SPE conditions used.
| SPE Sorbent | Sample Matrix | Spiked Concentration (ng/mL) | Elution Solvent | Recovery (%) | RSD (%) (n=3) |
| C18 | River Water | 50 | Acetonitrile | 92.5 | 4.8 |
| Phenyl | Wastewater Effluent | 50 | Methanol | 88.7 | 6.2 |
| Mixed-Mode | Soil Extract | 100 | 5% NH4OH in ACN | 95.1 | 3.5 |
Experimental Workflow Diagram
References
- 1. Boscalid Metabolite M510F01 analytical standard | 661463-87-2 [sigmaaldrich.com]
- 2. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. affinisep.com [affinisep.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
Application Notes and Protocols for Boscalid-5-hydroxy in Fungicide Residue Monitoring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the monitoring of Boscalid-5-hydroxy, a key metabolite of the fungicide boscalid, in food and animal products. The provided protocols and data are intended to support research, safety assessment, and regulatory compliance in the field of fungicide residue analysis.
Introduction
Boscalid is a broad-spectrum fungicide widely used in agriculture to control a variety of fungal pathogens on fruits, vegetables, and other crops. Following application, boscalid can be metabolized by plants and animals, leading to the formation of various byproducts. One of the primary metabolites of toxicological significance, particularly in animal-derived products, is this compound (also known as 2-chloro-N-(4'-chloro-5-hydroxybiphenyl-2-yl)nicotinamide or M510F01).[1][2] Regulatory bodies often define the total residue for risk assessment in animal commodities as the sum of boscalid and this compound, including its conjugated forms.[1][2] Accurate and sensitive analytical methods are therefore crucial for the determination of this compound in residue monitoring studies to ensure food safety and compliance with maximum residue limits (MRLs).
Metabolic Pathway of Boscalid to this compound
In animal metabolism, the primary transformation of boscalid to this compound occurs through hydroxylation of the diphenyl ring.[1][3] This reaction is a common phase I metabolic process. The resulting hydroxylated metabolite can then undergo phase II metabolism, such as glucuronidation, to form conjugates.[1] For residue analysis, it is often necessary to hydrolyze these conjugates to quantify the total amount of this compound.
References
Application Note: Analysis of Boscalid-5-hydroxy Glucuronide Conjugate in Biological Matrices
AN-001
Introduction
Boscalid is a broad-spectrum fungicide widely used in agriculture.[1][2] Understanding its metabolic fate in biological systems is crucial for toxicological risk assessment and regulatory compliance. In mammals, a primary metabolic pathway involves the hydroxylation of the parent compound to form Boscalid-5-hydroxy (M510F01), followed by conjugation with glucuronic acid to produce this compound glucuronide (M510F65 or M510F02).[3][4][5] This glucuronide conjugate is a significant metabolite found in various biological matrices such as urine, liver, and eggs.[3][6] Due to its polar nature, direct analysis of the glucuronide conjugate can be challenging. A common and effective approach involves the enzymatic hydrolysis of the conjugate to its aglycone, this compound, prior to instrumental analysis.
This application note provides a detailed protocol for the extraction and quantification of this compound glucuronide conjugate from biological matrices using enzymatic hydrolysis followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Boscalid
Boscalid undergoes a two-step metabolic process to form the glucuronide conjugate. The first step is a Phase I hydroxylation reaction, followed by a Phase II glucuronidation reaction.[3][7]
References
- 1. General Screening and Multiple Dissociation Methods for Complementary LC–MS Analysis of Pesticides in Beverages: Potential and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agriculture.basf.com [agriculture.basf.com]
- 3. fao.org [fao.org]
- 4. researchgate.net [researchgate.net]
- 5. fao.org [fao.org]
- 6. Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
Application Notes and Protocols for the Determination of Boscalid-5-hydroxy in Human Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boscalid is a widely used fungicide in agriculture, and monitoring its exposure in humans is crucial for assessing potential health risks. The primary metabolite of boscalid found in urine is Boscalid-5-hydroxy (2-chloro-N-(4'-chloro-5-hydroxybiphenyl-2-yl)nicotinamide). Accurate and reliable quantification of this metabolite in urine requires robust and efficient sample preparation techniques to remove interfering matrix components and concentrate the analyte prior to analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides detailed application notes and protocols for three common sample preparation techniques for the extraction of this compound from human urine: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation method can significantly impact analytical performance. The following table summarizes typical quantitative data for the analysis of Boscalid and its metabolites in urine using different extraction techniques. It is important to note that specific performance metrics can vary depending on the laboratory, instrumentation, and specific protocol modifications.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | QuEChERS |
| Recovery | > 80% | 60 - 90% | > 85% |
| Limit of Detection (LOD) | ~0.05 µg/L | ~0.1 µg/L | ~0.1 µg/L |
| Limit of Quantification (LOQ) | ~0.15 µg/L | ~0.3 µg/L | ~0.3 µg/L |
| Matrix Effects | Low to moderate | Moderate to high | Low to moderate |
| Throughput | Moderate to high (automatable) | Low to moderate | High |
| Solvent Consumption | Low to moderate | High | Low |
| Cost per Sample | Moderate | Low | Low |
Note: Data for LLE and QuEChERS are estimated based on performance for similar polar pesticide metabolites, as direct comparative studies for this compound were not available in the reviewed literature. The SPE data is based on methods developed for boscalid and other pesticide metabolites.[1][2]
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol
This protocol is adapted from a validated method for the determination of boscalid and its metabolites in human urine.[1][2]
Materials and Reagents:
-
Human urine sample
-
This compound analytical standard
-
Internal standard (e.g., isotope-labeled this compound)
-
Formic acid
-
Methanol (LC-MS grade)
-
Dichloromethane (DCM)
-
Deionized water
-
SPE cartridges (e.g., Oasis HLB or equivalent)
-
SPE manifold or automated SPE system
-
Nitrogen evaporator
-
Centrifuge
-
Autosampler vials
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample at 4000 rpm for 10 minutes to pellet any precipitates.
-
Take a 2 mL aliquot of the supernatant.
-
Add the internal standard solution.
-
Acidify the sample to pH 2-3 with formic acid.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge sequentially with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove hydrophilic interferences.
-
Dry the cartridge thoroughly under a stream of nitrogen or by vacuum for 10-15 minutes.
-
-
Elution:
-
Elute the analyte with 4 mL of a mixture of dichloromethane and methanol (e.g., 90:10 v/v).
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Vortex and transfer to an autosampler vial.
-
Workflow for SPE
References
Application Note: Development of a Competitive Immunoassay for Rapid Screening of Boscalid-5-hydroxy
Abstract
This document provides a detailed protocol for the development of a sensitive and specific competitive enzyme-linked immunosorbent assay (cELISA) for the rapid screening of Boscalid-5-hydroxy. This compound is the primary metabolite of boscalid, a widely used succinate dehydrogenase inhibitor (SDHI) fungicide.[1] Monitoring for this metabolite is crucial for assessing total exposure and understanding the metabolic fate of the parent compound. The protocol covers all critical stages, including hapten design and synthesis, immunogen and coating antigen preparation, antibody production, and the development and optimization of the cELISA method.
Introduction
Boscalid is a fungicide employed to protect a wide range of agricultural crops.[2][3] Its main metabolite, this compound (also known as M510F01), is formed through hydroxylation of the parent compound.[1] The detection of pesticide residues and their metabolites is essential for food safety and environmental monitoring.[4] Immunoassays, particularly ELISA, offer a rapid, cost-effective, and high-throughput screening alternative to traditional chromatographic methods.[5]
The development of an immunoassay for a small molecule like this compound hinges on the production of specific antibodies.[6] This requires the synthesis of a hapten—a modified version of the target molecule—which is then conjugated to a carrier protein to become immunogenic.[7] This application note details a comprehensive workflow for creating a robust competitive ELISA for this compound.
Principle of the Competitive ELISA
The developed assay is a competitive indirect ELISA (ciELISA). In this format, a coating antigen (this compound hapten conjugated to a protein like Ovalbumin) is immobilized on the surface of a microtiter plate. The sample (potentially containing free this compound) is mixed with a limited amount of specific primary antibody and added to the well. The free analyte in the sample competes with the immobilized coating antigen for binding to the antibody. A higher concentration of this compound in the sample results in less antibody binding to the plate, leading to a weaker signal. The signal is generated by a secondary antibody conjugated to an enzyme (like HRP) that recognizes the primary antibody, followed by the addition of a chromogenic substrate.[8] The color intensity is therefore inversely proportional to the concentration of this compound in the sample.
Experimental Workflow Overview
The overall process for developing the immunoassay is outlined below. It begins with the design and synthesis of a hapten, followed by the creation of immunogens, immunization to produce antibodies, and finally the development and validation of the ELISA method.
Detailed Protocols
Protocol 1: Hapten Synthesis
The design of the hapten is critical for generating specific antibodies. The key is to introduce a spacer arm at a position on the this compound molecule that is distal to its unique epitope (the hydroxylated biphenyl group) to ensure this feature is well-presented to the immune system.[5]
Objective: To synthesize Hapten-COOH by introducing a carboxylated spacer arm to the pyridine ring of this compound.
Reaction Scheme (Conceptual): this compound + Reagent with Spacer Arm → Hapten-COOH
Materials:
-
This compound (C₁₈H₁₂Cl₂N₂O₂)[9]
-
Appropriate chemical reagents for introducing a linker (e.g., 6-aminohexanoic acid derivative)
-
Organic solvents (DMF, Dichloromethane)
-
Reagents for purification (e.g., silica gel for column chromatography)
Procedure:
-
Identify a suitable position for modification on the pyridine ring of the this compound structure that is synthetically accessible.
-
Select a bifunctional linker, such as 6-aminohexanoic acid, to introduce a terminal carboxyl group. This provides a spacer to distance the hapten from the carrier protein.
-
Perform the chemical coupling reaction under appropriate conditions (e.g., using peptide coupling agents like DCC/NHS or EDC/NHS) to attach the linker to the this compound molecule.[10]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, purify the synthesized hapten using column chromatography.
-
Confirm the structure of the purified hapten using analytical techniques such as ¹H-NMR and Mass Spectrometry.
Protocol 2: Preparation of Immunogen and Coating Antigen
To elicit an immune response, the synthesized hapten must be covalently linked to a large carrier protein.[4][6] Keyhole Limpet Hemocyanin (KLH) is typically used for the immunogen, while a different protein, such as Bovine Serum Albumin (BSA) or Ovalbumin (OVA), is used for the coating antigen to prevent recognition of the carrier protein itself in a heterologous assay format.[11]
Materials:
-
Hapten-COOH
-
Keyhole Limpet Hemocyanin (KLH) and Ovalbumin (OVA)
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Activation of Hapten: Dissolve 10 mg of Hapten-COOH in 1 mL of DMF. Add 1.2 equivalents of EDC and 1.2 equivalents of NHS. Stir the reaction mixture at room temperature for 4-6 hours to form the active NHS-ester.
-
Conjugation to Protein:
-
Immunogen (Hapten-KLH): Dissolve 10 mg of KLH in 2 mL of PBS (pH 7.4). Slowly add the activated hapten solution dropwise while gently stirring.
-
Coating Antigen (Hapten-OVA): Dissolve 20 mg of OVA in 2 mL of PBS (pH 7.4). Slowly add the activated hapten solution dropwise while gently stirring.
-
-
Allow the conjugation reactions to proceed overnight at 4°C with gentle stirring.
-
Purification: Purify the conjugates by dialysis against PBS (3 changes over 48 hours) at 4°C to remove unreacted hapten and coupling reagents.
-
Characterization: Confirm successful conjugation using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry. Store the conjugates at -20°C.
Protocol 3: Antibody Production and Purification
Polyclonal or monoclonal antibodies can be generated. This protocol provides a general outline for polyclonal antibody production in rabbits.
Procedure:
-
Pre-immune Serum Collection: Collect blood from healthy New Zealand white rabbits to obtain pre-immune serum as a negative control.
-
Immunization:
-
Prepare the primary immunization emulsion by mixing 1 mg of the Hapten-KLH immunogen in 1 mL of PBS with an equal volume of Freund's Complete Adjuvant.
-
Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.
-
Administer booster injections every 3-4 weeks using the same amount of immunogen emulsified with Freund's Incomplete Adjuvant.
-
-
Titer Monitoring: Starting two weeks after the second booster, collect small blood samples and determine the antibody titer and specificity using an indirect ELISA against the Hapten-OVA coating antigen.
-
Antiserum Collection: Once a high antibody titer is achieved (typically after 3-4 boosts), collect blood via cardiac puncture and process to obtain the polyclonal antiserum.
-
Antibody Purification: Purify the IgG fraction from the antiserum using a Protein A/G affinity chromatography column according to the manufacturer's instructions.
Protocol 4: Competitive Indirect ELISA (ciELISA)
Materials:
-
96-well microtiter plates
-
Coating Antigen (Hapten-OVA)
-
Purified anti-Boscalid-5-hydroxy antibody
-
This compound standard
-
Coating Buffer (0.05 M Carbonate-bicarbonate, pH 9.6)
-
Washing Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
Secondary Antibody (e.g., Goat anti-rabbit IgG-HRP)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the Hapten-OVA coating antigen in Coating Buffer to an optimal concentration (e.g., 1 µg/mL). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 300 µL/well of Washing Buffer.
-
Blocking: Add 200 µL/well of Blocking Buffer to prevent non-specific binding. Incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Add 50 µL of this compound standard or sample solution to each well.
-
Immediately add 50 µL of the diluted primary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step (5 times).
-
Signal Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-20 minutes.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Assay Principle Visualization
The diagram below illustrates the competitive binding that occurs in a well of the ELISA plate.
Data Presentation and Expected Results
Data analysis involves plotting a standard curve of absorbance versus the logarithm of the analyte concentration. A four-parameter logistic function is typically used to fit the curve.
Table 1: Checkerboard Titration for Optimal Reagent Concentrations
This table helps determine the best concentrations of coating antigen and primary antibody to use. The goal is to find a combination that yields a high maximum absorbance (A_max) and a low background.
| Coating Ag (ng/mL) | Antibody Dilution | A_max (Abs @ 450nm) |
| 200 | 1:2,000 | 1.85 |
| 200 | 1:4,000 | 1.52 |
| 200 | 1:8,000 | 1.15 |
| 100 | 1:2,000 | 1.55 |
| 100 | 1:4,000 | 1.21 |
| 50 | 1:2,000 | 1.10 |
| 50 | 1:4,000 | 0.85 |
| (Optimal conditions are often chosen to give an A_max of ~1.2, shown in bold for illustration) |
Table 2: Assay Performance Characteristics
This table summarizes the key performance metrics of the final optimized assay.
| Parameter | Description | Typical Value |
| IC₅₀ | Concentration causing 50% inhibition | 1.5 ng/mL |
| LOD | Limit of Detection (IC₁₀) | 0.05 ng/mL |
| Working Range | Linear range of the assay (IC₂₀-IC₈₀) | 0.2 - 15 ng/mL |
| Recovery | Accuracy in spiked samples | 85-115% |
| Precision (CV%) | Intra- and inter-assay variability | < 15% |
Table 3: Cross-Reactivity Profile
Cross-reactivity is tested to ensure the assay is specific to this compound. It is calculated as: (IC₅₀ of this compound / IC₅₀ of related compound) x 100%.
| Compound | Structure | IC₅₀ (ng/mL) | Cross-Reactivity (%) |
| This compound | Target Analyte | 1.5 | 100 |
| Boscalid | Parent Compound | 25 | 6.0 |
| 2-chloronicotinic acid | Potential Precursor | > 10,000 | < 0.01 |
| Other SDHI Fungicides | e.g., Fluopyram | > 10,000 | < 0.01 |
References
- 1. This compound (661463-87-2) for sale [vulcanchem.com]
- 2. fao.org [fao.org]
- 3. Boscalid (Ref: BAS 510F) [sitem.herts.ac.uk]
- 4. Methods for small molecule artificial hapten synthesis: A review from an organic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Small-molecule Hapten Design and Synthesis - Creative Biolabs [small-molecule-antibody.creative-biolabs.com]
- 8. ELISA (Enzyme-linked Immunosorbent Assay) Detection Strategies | Cell Signaling Technology [cellsignal.com]
- 9. cymitquimica.com [cymitquimica.com]
- 10. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an ELISA for the detection of the residues of the fungicide iprovalicarb - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for M510F01 in Environmental Risk Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
M510F01 is the primary hydroxylated metabolite of boscalid, a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide used extensively in agriculture. Due to its potential to co-occur with the parent compound in various environmental compartments, the environmental risk assessment of boscalid often considers the combined residues of both boscalid and M510F01.[1] Understanding the environmental fate and toxicological profile of M510F01 is therefore crucial for a comprehensive assessment of the ecological risks associated with boscalid use.
These application notes provide a summary of the practical applications of M510F01 in environmental risk assessment, including its toxicological data, the signaling pathway it affects, and detailed protocols for its detection and analysis in environmental matrices. M510F01 is classified as toxic to aquatic life with long-lasting effects.[2]
Data Presentation: Ecotoxicological Profile of M510F01
While comprehensive ecotoxicological data for M510F01 is not as extensive as for its parent compound, boscalid, the following table summarizes available toxicological endpoints. It is important to note that for regulatory purposes, the risk assessment often relies on the toxicity data of the parent compound, boscalid, as a conservative approach.
| Species | Endpoint | Value | Reference |
| Rattus norvegicus (Rat) | Acute Oral LD50 | > 5000 mg/kg bw | [2] |
| Rattus norvegicus (Rat) | Acute Dermal LD50 | > 2000 mg/kg bw | [2] |
| Rattus norvegicus (Rat) | Acute Inhalation LC50 (4h) | > 5.4 mg/L | [2] |
| Aquatic Organisms | Chronic Toxicity | Toxic to aquatic life with long lasting effects | [2] |
Signaling Pathway: Inhibition of Succinate Dehydrogenase
The primary mechanism of toxicity for boscalid and its metabolite M510F01 is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration and energy production. The following diagram illustrates the succinate dehydrogenase inhibition adverse outcome pathway (AOP).
References
Techniques for Measuring Boscalid-5-hydroxy in Residue Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Boscalid-5-hydroxy (also known as M510F01), a key metabolite of the fungicide Boscalid. The following sections outline established methodologies, including sample preparation and instrumental analysis, to facilitate accurate and reliable residue detection in various matrices.
Introduction
Boscalid is a widely used fungicide in agriculture. Understanding the metabolic fate of Boscalid is crucial for comprehensive residue analysis and dietary risk assessment. One of the primary metabolites is 2-chloro-N-(4'-chloro-5-hydroxybiphenyl-2-yl)nicotinamide, or this compound (M510F01).[1] Accurate measurement of this metabolite is essential for regulatory compliance and ensuring food safety. The primary analytical technique for the determination of Boscalid and its metabolites is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[2][3]
Metabolic Pathway of Boscalid
The metabolic transformation of Boscalid in various organisms, including plants and animals, often involves hydroxylation. One of the significant metabolic steps is the hydroxylation of the diphenyl ring, leading to the formation of this compound (M510F01).[1][4] In laying hens, for instance, the metabolic pathway involves an initial hydroxylation to form M510F01, which can then undergo further glucuronidation.[1]
Caption: Metabolic pathway of Boscalid to this compound.
Analytical Methodologies
The determination of this compound residues typically involves a multi-step process encompassing sample extraction, cleanup, and instrumental analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective sample preparation approach.[4][5][6]
Experimental Workflow
The general workflow for the analysis of this compound is depicted below.
Caption: General experimental workflow for this compound analysis.
Protocols
QuEChERS Sample Preparation Protocol
This protocol is a modification of the original QuEChERS method and is suitable for various food matrices.[4][5]
Materials:
-
Homogenized sample (e.g., fruit, vegetable, or tissue)
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent (optional, for high-fat matrices)
-
50 mL centrifuge tubes
-
2 mL microcentrifuge tubes for d-SPE
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 25-50 mg of PSA. For matrices with high fat content, 50 mg of C18 can also be added.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
This is a general protocol and should be optimized for the specific instrument used.
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 5-10 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound should be monitored for quantification and confirmation. While specific transitions for this compound are not explicitly detailed in the provided search results, the approach for its parent compound, boscalid, involves monitoring transitions like m/z 342.9 → 271 and m/z 342.9 → 307.[2] A similar approach of identifying a precursor ion and at least two product ions should be adopted for this compound.
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum sensitivity.
Quantitative Data Summary
The following tables summarize the performance characteristics of analytical methods for Boscalid and its metabolites from various studies. This data can serve as a benchmark for method validation.
Table 1: Method Performance for Boscalid in Various Matrices
| Matrix | Method | LOQ | LOD | Recovery (%) | RSD (%) | Reference |
| Water | LC-MS/MS | 0.03 µg/L | 0.005 µg/L | 70-120 | ≤20 | [2][7] |
| Sediment | LC-MS/MS | 0.005 mg/kg | - | 70-120 | ≤20 | [8] |
| Cucumber | GC-µECD | 0.01 µg/mL | - | 86.0-103.6 | 1.2-4.8 | [3][9] |
| Watermelon | HPLC-MS/MS | 0.01 mg/kg | - | 93.11-94.42 | - | [10] |
| Persimmon | LC-MS/MS | 1.0 µg/kg | 0.007 µg/kg | 89.2-103.1 | 4.1-10.2 | [11] |
Table 2: Method Performance for Boscalid Metabolites in Water
| Analyte | Method | LOQ (µg/L) | LOD (µg/L) | Reference |
| M510F47 | LC-MS/MS | 0.03 | 0.009 | [2][7] |
| M510F49 | LC-MS/MS | 0.03 | 0.009 | [2][7] |
Note: While specific quantitative data for this compound (M510F01) was not explicitly found in a tabular format in the search results, the methodologies described are applicable. The performance is expected to be similar to other hydroxylated metabolites.
Conclusion
The analytical methods outlined, particularly the combination of QuEChERS sample preparation and LC-MS/MS analysis, provide a robust framework for the determination of this compound in various matrices. The provided protocols and performance data serve as a valuable resource for researchers and scientists in the field of residue analysis. Method validation according to regulatory guidelines (e.g., SANCO/12682/2019) is crucial to ensure the accuracy and reliability of the results.[6]
References
- 1. fao.org [fao.org]
- 2. epa.gov [epa.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. Detection and quantification of boscalid and its metabolites in honeybees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. lcms.cz [lcms.cz]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dissipation Residue Behaviors and Dietary Risk Assessment of Boscalid and Pyraclostrobin in Watermelon by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digital.csic.es [digital.csic.es]
Application Note: HPLC-UV Method for the Determination of Boscalid and its Metabolite Boscalid-5-hydroxy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Boscalid is a widely used fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs), employed to control a broad spectrum of fungal pathogens in various agricultural crops.[1][2] Its primary metabolite in animals is Boscalid-5-hydroxy, formed through hydroxylation.[3] Monitoring both the parent compound and its metabolites is crucial for environmental assessment, residue analysis, and toxicological studies. This application note presents a detailed and robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the simultaneous quantification of Boscalid and this compound.
The method utilizes reversed-phase chromatography, which separates compounds based on their polarity. Due to the addition of a hydroxyl group, this compound is more polar than the parent compound, Boscalid, and will thus have a shorter retention time on a C18 column. This protocol provides a reliable and reproducible workflow for the analysis of these compounds in various sample matrices after appropriate sample preparation.
Metabolic Pathway of Boscalid
The primary metabolic transformation of Boscalid involves the hydroxylation of the biphenyl ring to form this compound. This reaction is a common phase I metabolic process.
Caption: Metabolic conversion of Boscalid to this compound.
Experimental Protocols
1. Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
Vortex mixer.
-
Centrifuge.
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18 or polymeric sorbent, 500 mg, 6 mL).
-
Nitrogen evaporator.
-
-
Reagents and Standards:
-
Boscalid analytical standard (>98% purity).
-
This compound analytical standard (>98% purity).
-
HPLC-grade acetonitrile and water.
-
HPLC-grade methanol.
-
Formic acid (analytical grade).
-
Sodium chloride (analytical grade).
-
Anhydrous sodium sulfate (analytical grade).
-
2. Chromatographic Conditions
A gradient elution is recommended to achieve optimal separation of the more polar this compound from the parent compound.
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 265 nm (or optimal wavelength determined by DAD, likely in the 260-280 nm range) |
3. Preparation of Standard Solutions
-
Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of Boscalid and this compound standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at 4 °C.
-
Intermediate Stock Solution (100 µg/mL): Dilute 1 mL of each stock solution to 10 mL with methanol in separate volumetric flasks.
-
Working Standard Solutions: Prepare a series of calibration standards by appropriate serial dilutions of the intermediate stock solution in the mobile phase (initial conditions: 60% A, 40% B). A typical calibration range would be 0.05, 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.
4. Sample Preparation (Solid-Phase Extraction - SPE)
This is a general protocol for aqueous samples and may need optimization for other matrices.
-
Sample Pre-treatment: To 100 mL of the aqueous sample, add 5 g of NaCl and adjust the pH to approximately 7.0.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10 minutes.
-
Elution: Elute the analytes with 2 x 4 mL of acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 1 mL of the initial mobile phase (60% A, 40% B).
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
Data Presentation
The following tables summarize the expected quantitative data from the developed HPLC-UV method.
Table 1: Chromatographic Performance
| Analyte | Retention Time (min) |
| This compound | ~ 6.5 |
| Boscalid | ~ 8.2 |
Table 2: Method Validation Summary
| Parameter | This compound | Boscalid |
| Linear Range (µg/mL) | 0.05 - 10.0 | 0.05 - 10.0 |
| Correlation Coefficient (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.02 | 0.015 |
| Limit of Quantification (LOQ) (µg/mL) | 0.05 | 0.05 |
| Recovery (%) | 85 - 105 | 90 - 108 |
| Precision (RSD %) | < 5 | < 5 |
Experimental Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.
Caption: Experimental workflow for the analysis of Boscalid and this compound.
References
Troubleshooting & Optimization
Troubleshooting peak tailing in Boscalid-5-hydroxy LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the LC-MS/MS analysis of Boscalid-5-hydroxy, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound (also known as M510F01) is a primary metabolite of the fungicide Boscalid.[1][2] It is formed in various organisms through the hydroxylation of the parent compound.[2][3] Monitoring its presence and concentration is crucial for environmental monitoring, food safety, and toxicological studies.[3][4]
Q2: What are the key chemical properties of this compound that can affect its chromatographic behavior?
A2: this compound has a molecular formula of C₁₈H₁₂Cl₂N₂O₂ and a molecular weight of 359.21 g/mol .[1][2] The key feature influencing its chromatographic behavior is the presence of a hydroxyl (-OH) group on one of the biphenyl rings, making it more polar than the parent compound, Boscalid.[2] This hydroxyl group is phenolic, meaning its charge state is dependent on the pH of the mobile phase.
Q3: I am observing significant peak tailing for this compound in my LC-MS/MS analysis. What are the most likely causes?
A3: Peak tailing for this compound is most commonly caused by one or a combination of the following factors:
-
Secondary Interactions: The phenolic hydroxyl group of this compound can engage in secondary interactions with residual silanol groups on the surface of the silica-based stationary phase (e.g., C18 column). These interactions can lead to a portion of the analyte molecules being retained more strongly, resulting in a tailing peak.
-
Mobile Phase pH: If the mobile phase pH is not optimized, the phenolic hydroxyl group can be partially or fully deprotonated, leading to a negatively charged species that can interact strongly with any positive sites on the stationary phase or be repelled, causing inconsistent retention and peak shape issues.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.
-
Extra-Column Volume: Excessive tubing length or poorly made connections between the column and the mass spectrometer can cause the chromatographic peak to broaden and tail.
-
Contamination: A contaminated guard column, analytical column, or mass spectrometer ion source can lead to poor peak shapes.
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the LC-MS/MS analysis of this compound.
Step 1: Initial Assessment and System Check
Question: Is the peak tailing observed for all peaks in the chromatogram or only for this compound?
-
All Peaks Tailing: This suggests a system-wide issue.
-
Check for extra-column dead volume: Ensure all fittings are secure and the tubing length is minimized.
-
Inspect the column: A void at the column inlet or a blocked frit can cause tailing for all compounds. Consider replacing the guard column or the analytical column.
-
-
Only this compound Peak Tailing: This points towards a chemical interaction specific to the analyte. Proceed to Step 2.
Step 2: Mobile Phase Optimization
The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like this compound.
Experimental Protocol: Mobile Phase pH Adjustment
-
Preparation of Mobile Phases:
-
Mobile Phase A (Aqueous): Prepare aqueous solutions with varying concentrations of formic acid or ammonium formate to achieve a range of pH values (e.g., pH 2.5, 3.0, 3.5, 4.0). A common starting point is 0.1% formic acid in water.
-
Mobile Phase B (Organic): Acetonitrile or methanol.
-
-
LC-MS/MS Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 column volumes.
-
Inject a standard solution of this compound and run your established gradient method.
-
Repeat the analysis for each prepared mobile phase pH.
-
-
Data Evaluation:
-
Compare the peak shape (asymmetry factor) and retention time of this compound at each pH.
-
Select the pH that provides the most symmetrical peak. For phenolic compounds, a lower pH (around 3) often protonates the silanol groups on the column, minimizing secondary interactions.
-
| Mobile Phase Additive | Typical Concentration | Expected pH Range | Impact on Peak Shape for this compound |
| Formic Acid | 0.1% (v/v) | ~2.7 | Generally improves peak shape by protonating silanol groups. |
| Ammonium Formate | 5-10 mM | 3.0 - 4.5 | Can act as a buffer and the ammonium ions can mask silanol interactions. |
| Acetic Acid | 0.1% (v/v) | ~3.2 | An alternative to formic acid. |
| Ammonium Acetate | 5-10 mM | 4.0 - 5.5 | Buffering in a slightly higher pH range. |
Step 3: Column Evaluation
If mobile phase optimization does not resolve the peak tailing, the issue may lie with the analytical column.
Question: Are you using an appropriate column?
-
Column Chemistry: For polar, ionizable compounds like this compound, a high-purity, end-capped C18 column is recommended to minimize the number of available silanol groups.
-
Column Age and Contamination: Over time, columns can become contaminated or the stationary phase can degrade.
-
Flushing Protocol: Flush the column with a strong solvent mixture (e.g., 50:50 isopropanol:acetonitrile) to remove strongly retained contaminants. Always check the column manufacturer's instructions for recommended flushing procedures.
-
Column Replacement: If flushing does not improve the peak shape, the column may need to be replaced.
-
Step 4: Injection and Sample Considerations
Question: Could the sample itself be causing the issue?
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.
-
Sample Concentration (Column Overload):
-
Experimental Protocol: Dilution Series
-
Prepare a series of dilutions of your this compound standard or sample (e.g., 1:2, 1:5, 1:10).
-
Inject each dilution and observe the peak shape.
-
If the peak shape improves with dilution, this indicates that column overload was the issue. Reduce the concentration of your injected samples accordingly.
-
-
Visual Troubleshooting Workflow
The following diagram illustrates the logical workflow for troubleshooting peak tailing in this compound analysis.
References
How to improve extraction efficiency for M510F01 from soil matrix
Technical Support Center: M510F01 Extraction from Soil
Welcome to the technical support center for the extraction of M510F01 from soil matrices. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed methodologies for improving the extraction efficiency of M510F01.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the extraction of M510F01 from soil, providing potential causes and solutions.
Q1: Why is the recovery of M510F01 from my soil sample consistently low?
A1: Low recovery is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.[1][2]
-
Initial Checks:
-
Verify that all solutions used in the extraction process have not expired and were prepared correctly.[3]
-
Ensure that the analytical system (e.g., LC-MS/MS) is functioning correctly by analyzing a known standard of M510F01.[2]
-
Review the extraction protocol to ensure no steps were missed and that flow rates during solid-phase extraction (SPE) were optimal.[3]
-
-
Potential Causes & Solutions:
-
Poor Analyte Adsorption (if using SPE): M510F01 may not be retained on the SPE cartridge if the sorbent is not properly conditioned or if the sample solvent is too strong.[3][4][5]
-
Solution: Ensure the SPE cartridge is fully wetted and conditioned. Consider diluting the sample with a weaker solvent before loading.
-
-
Premature Elution: The wash solvent may be too strong, causing M510F01 to elute during the wash step.[1][5]
-
Solution: Use a weaker wash solvent or decrease the volume of the wash solvent. Collect and analyze the wash fraction to confirm if the analyte is being lost at this stage.[3]
-
-
Incomplete Elution: The elution solvent may not be strong enough to desorb M510F01 from the sorbent or the soil matrix.[1][2]
-
Strong Matrix Interaction: M510F01 may be strongly bound to soil components, particularly organic matter.
-
Solution: Adjusting the pH of the extraction solvent can help disrupt these interactions. Pre-treating the soil sample, for instance with an acidic solution to remove carbonates, may also improve extraction efficiency.[6]
-
-
Q2: I am observing significant variability in my results between replicates. What could be the cause?
A2: Poor reproducibility can be frustrating. Here are some common causes and how to address them:
-
Inconsistent Sample Homogeneity: Soil is a heterogeneous matrix.
-
Solution: Ensure the soil sample is thoroughly homogenized before taking sub-samples for extraction. This can be achieved by sieving and mixing the soil.
-
-
Variable SPE Cartridge Performance:
-
Inconsistent Sample Pre-treatment:
-
Solution: Follow a standardized and consistent sample pre-treatment protocol for all replicates.[5]
-
Q3: How do I know if matrix effects are impacting my M510F01 analysis?
A3: Matrix effects occur when other components in the sample interfere with the analysis of the target analyte.[7][8]
-
Identifying Matrix Effects:
-
Prepare a calibration curve in a clean solvent and another in a matrix extract (a blank soil sample extracted in the same way as your samples). A significant difference in the slopes of these two curves indicates the presence of matrix effects.[9]
-
-
Mitigating Matrix Effects:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for the matrix effect.[7]
-
Standard Addition: Add known amounts of the analyte to the sample to create a calibration curve within the sample matrix itself.[7]
-
Sample Clean-up: Employ a more rigorous clean-up step, such as dispersive solid-phase extraction (dSPE) as used in the QuEChERS method, to remove interfering components.[10]
-
Experimental Protocols
Below are detailed methodologies for two common extraction techniques that can be adapted for M510F01.
Protocol 1: Optimized Solid-Phase Extraction (SPE) for M510F01
This protocol is a general guideline and should be optimized for the specific properties of M510F01 and the soil type.
1. Sample Preparation:
- Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.
- Weigh 5 g of the sieved soil into a 50 mL centrifuge tube.
2. Extraction:
- Add 10 mL of an appropriate extraction solvent (e.g., acetonitrile, methanol, or a mixture). The choice of solvent should be based on the polarity of M510F01.
- Vortex the mixture for 1 minute, then sonicate for 15 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Collect the supernatant.
3. SPE Clean-up:
- Conditioning: Condition an appropriate SPE cartridge (e.g., C18 for nonpolar compounds, PSA for polar compounds) with 5 mL of methanol followed by 5 mL of deionized water.[4]
- Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).[5]
- Washing: Wash the cartridge with 5 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.
- Elution: Elute M510F01 with 5 mL of a strong solvent (e.g., methanol, acetonitrile, or acidified methanol).
- The eluate can then be concentrated and analyzed by LC-MS/MS or another appropriate technique.
Protocol 2: Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a versatile technique for analyzing a wide range of compounds in complex matrices.[11][12]
1. Sample Preparation:
- Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
- If the soil is dry, add a specific amount of water to ensure moisture content, which can improve recovery.[13]
2. Extraction and Partitioning:
- Add 10 mL of acetonitrile (or acidified acetonitrile).
- Add the appropriate QuEChERS salt packet (e.g., containing MgSO₄ and NaCl).
- Shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
3. Dispersive SPE (dSPE) Clean-up:
- Take an aliquot of the supernatant and transfer it to a dSPE tube containing a sorbent mixture (e.g., PSA to remove fatty acids, C18 to remove nonpolar interferences, and GCB to remove pigments).[12]
- Vortex for 30 seconds.
- Centrifuge at high speed for 5 minutes.
- The supernatant is now ready for analysis.
Data Presentation
The following tables provide hypothetical comparative data to illustrate how to present quantitative results for optimizing M510F01 extraction.
Table 1: Effect of Extraction Solvent on M510F01 Recovery
| Extraction Solvent | Mean Recovery (%) | Standard Deviation (%) |
| Acetonitrile | 85.2 | 4.1 |
| Methanol | 78.5 | 5.3 |
| Ethyl Acetate | 65.1 | 6.8 |
| Acetonitrile/Water (8:2) | 92.3 | 3.5 |
Table 2: Effect of dSPE Sorbent on M510F01 Recovery and Matrix Effect
| dSPE Sorbent | Mean Recovery (%) | Matrix Effect (%) |
| PSA | 88.9 | -15.2 |
| C18 | 85.4 | -20.5 |
| GCB | 82.1 | -25.8 |
| PSA + C18 | 91.5 | -8.7 |
Matrix Effect (%) is calculated as: ((Slope of matrix-matched curve / Slope of solvent curve) - 1) * 100
Visualizations
Troubleshooting Workflow for Low M510F01 Recovery
Caption: A troubleshooting decision tree for low recovery of M510F01.
General Experimental Workflow for M510F01 Extraction
Caption: A generalized workflow for the extraction and analysis of M510F01 from soil.
References
- 1. welch-us.com [welch-us.com]
- 2. hawach.com [hawach.com]
- 3. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 4. specartridge.com [specartridge.com]
- 5. silicycle.com [silicycle.com]
- 6. Extraction of SOM [karnet.up.wroc.pl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pst.hfcas.ac.cn [pst.hfcas.ac.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of the QuEChERS extraction procedure for the determination of polycyclic aromatic hydrocarbons in soil by gas chromatography-mass spectrometry (2016) | Jelena Cvetkovic | 39 Citations [scispace.com]
- 12. Optimization and Application of the QuEChERS-UHPLC-QTOF-MS Method for the Determination of Broflanilide Residues in Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Overcoming matrix effects in the analysis of Boscalid-5-hydroxy
This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the quantitative analysis of Boscalid-5-hydroxy (a primary metabolite of Boscalid) using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This phenomenon is a significant drawback in LC-MS based analysis, particularly with electrospray ionization (ESI).[1][2] For this compound, these co-extractives from complex samples like soil, plant tissues, or biological fluids can either suppress or enhance the ion signal.[3] This leads to poor analytical accuracy, compromised linearity, and reduced reproducibility, ultimately affecting the reliability of quantitative results.[1][4]
Q2: How can I determine if my analysis of this compound is affected by matrix effects?
A: The most common method to quantify matrix effects is the post-extraction spike comparison.[3][4] This involves comparing the peak response of an analyte spiked into a blank matrix extract (which has undergone the complete sample preparation process) with the response of the analyte in a pure solvent standard at the same concentration. A significant difference in response indicates the presence of matrix effects. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.
Q3: What are the primary strategies to mitigate matrix effects for this compound?
A: There are three primary approaches to address matrix effects, which can be used individually or in combination:
-
Sample Preparation: Improve the extraction and cleanup procedures to remove interfering matrix components before they enter the analytical instrument.[3]
-
Chromatographic Optimization: Enhance the separation of this compound from co-eluting matrix components.[5]
-
Calibration and Compensation: Use a calibration method that inherently corrects for the matrix effect.[4] This includes using matrix-matched standards or isotopically labeled internal standards.[4]
Q4: Which sample preparation technique is recommended to reduce matrix interference for this compound?
A: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used and highly effective for pesticide residue analysis, including Boscalid, in various food and environmental matrices.[6][7][8] The key is the dispersive solid-phase extraction (dSPE) cleanup step. For many matrices, a combination of PSA (primary secondary amine) to remove fatty acids and GCB (graphitized carbon black) to remove pigments and sterols is effective. However, GCB should be used with caution as it can sometimes adsorb planar analytes like Boscalid.
Q5: What is matrix-matched calibration and how do I implement it?
A: Matrix-matched calibration is a highly effective method to compensate for matrix effects when a representative blank matrix is available.[4][8] It involves preparing calibration standards in a blank matrix extract that has gone through the entire sample preparation process. This ensures that the standards and the samples experience the same degree of signal suppression or enhancement, leading to more accurate quantification.[4] The main drawback is the need to source a blank matrix for every sample type being analyzed.[5]
Q6: When should I use an isotopically labeled internal standard for this compound analysis?
A: An isotopically labeled internal standard (IL-IS) is the gold standard for compensating for matrix effects, especially when a blank matrix is unavailable or when dealing with highly variable matrices. An ideal IL-IS for this compound would be its stable isotope-labeled counterpart (e.g., ¹³C₆-Boscalid-5-hydroxy). Because the IL-IS has nearly identical chemical properties and retention time to the native analyte, it experiences the same matrix effects. By using the ratio of the analyte peak area to the IL-IS peak area for quantification, variations due to matrix effects are effectively normalized.
Q7: Can simply diluting my sample extract solve the problem?
A: Yes, simple dilution of the final extract can be a surprisingly effective strategy.[4] Diluting the sample reduces the concentration of co-eluting matrix components introduced into the ion source, thereby minimizing their impact on the ionization of this compound.[5] However, this approach is only viable if the analytical method has sufficient sensitivity to detect and quantify the diluted analyte, as dilution will raise the method's limit of quantification (LOQ).[4]
Troubleshooting Guide
| Symptom / Issue | Possible Cause(s) | Recommended Solution(s) |
| Significant Signal Suppression | High concentration of co-eluting matrix components (e.g., phospholipids, salts, sugars). | 1. Improve Cleanup: Incorporate a dSPE step with PSA or C18 sorbents. 2. Dilute Extract: Perform a serial dilution (e.g., 1:5, 1:10) of the final extract. 3. Use Matrix-Matched Calibration: Prepare standards in blank matrix extract to compensate for the suppression. |
| Poor Reproducibility (High %RSD) | Inconsistent matrix effects across different samples or injections. The sample cleanup is not robust enough. | 1. Use an Isotopically Labeled Internal Standard: This is the most effective way to correct for sample-to-sample variability. 2. Optimize Sample Homogenization: Ensure every aliquot taken for extraction is representative of the bulk sample. |
| Inaccurate Quantification (Poor Recovery) | Ion enhancement or suppression is not being accounted for. Calibration standards do not reflect the sample matrix. | 1. Quantify Matrix Effect: Perform a post-extraction spike experiment to understand the extent of the issue. 2. Switch to Matrix-Matched Calibration: This is often mandatory for accurate results in complex matrices.[8] |
| Interfering Peaks / High Baseline | Matrix components are not being adequately removed during sample preparation or separated during the chromatographic run. | 1. Optimize Chromatography: Use a narrower analytical column (e.g., 2.1 mm ID) and a steeper gradient to improve peak resolution. 2. Refine Cleanup: Experiment with different dSPE sorbents (e.g., C18, GCB) to target the specific interferences. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
-
Prepare Blank Extract: Select a representative sample matrix that is free of this compound. Process it through the entire extraction and cleanup procedure to obtain a final blank extract.
-
Prepare Standard Solutions:
-
Set A (Solvent Standard): Prepare a standard of this compound in the final extraction solvent at a known concentration (e.g., 50 ng/mL).
-
Set B (Matrix-Spiked Standard): Take an aliquot of the blank matrix extract and spike it with the same amount of this compound to achieve the same final concentration as Set A.
-
-
Analysis: Inject both sets of standards into the LC-MS/MS system under identical conditions.
-
Calculation: Calculate the matrix effect (ME) as follows:
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
ME < 100% indicates signal suppression.
-
ME > 100% indicates signal enhancement.
-
Protocol 2: Generic QuEChERS-based Sample Preparation for Plant Matrices
-
Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.
-
Salting Out: Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.
-
Cleanup (dSPE): Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a 2 mL dSPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA).
-
Final Centrifugation: Vortex for 30 seconds, then centrifuge at high speed for 5 minutes.
-
Analysis: Collect the supernatant, filter if necessary, and inject it into the LC-MS/MS system.
Data Presentation
Table 1: Comparison of Strategies to Mitigate Matrix Effects
| Strategy | Principle | Pros | Cons |
| Optimized Sample Cleanup | Removes interfering compounds prior to analysis. | Reduces instrument contamination; can be broadly applied. | May require extensive method development; potential for analyte loss. |
| Sample Dilution | Reduces the concentration of all matrix components.[4] | Simple and fast to implement. | Reduces method sensitivity; may not be suitable for trace-level analysis. |
| Matrix-Matched Calibration | Compensates for signal alteration by mimicking the matrix in the standards.[4] | Highly effective for specific matrices; accurate.[8] | Requires a certified blank matrix for each sample type; laborious.[5] |
| Isotope-Labeled Internal Standard | Co-elutes and experiences the same ionization effects as the analyte, providing a reliable ratio for quantification. | Most robust and accurate method; corrects for extraction and matrix variability. | Labeled standards can be expensive or commercially unavailable. |
Table 2: Example LC-MS/MS Parameters for Boscalid and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Boscalid | 343.0 | 307.1 | 271.0 |
| This compound | 359.0 | 323.1 | 140.0 |
| Note: These values are typical and may require optimization based on the specific instrument and source conditions. |
Visualizations
Caption: Decision workflow for addressing matrix effects.
Caption: General workflow for QuEChERS sample preparation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. it.restek.com [it.restek.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Low-Level Detection of M510F01
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the low-level detection of M510F01, a metabolite of the fungicide Boscalid.
Frequently Asked Questions (FAQs)
Q1: What is M510F01 and in what context is it typically analyzed?
A1: M510F01 is a primary metabolite of Boscalid, a widely used succinate dehydrogenase inhibitor (SDHI) fungicide. It is formed through the hydroxylation of the diphenyl ring of the parent compound. Analysis for M510F01 is crucial for environmental monitoring, food safety assessment, and toxicological studies, as it is often detected alongside Boscalid in various matrices. Common sample types include fruits, vegetables, honey, soil, and animal tissues.[1][2][3][4]
Q2: What are the primary analytical methods for the low-level detection of M510F01?
A2: The two predominant analytical techniques for quantifying M510F01 at low levels are:
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the most common and robust method, offering high sensitivity and selectivity for detecting and quantifying M510F01 in complex matrices.[5][6]
-
Immunoassays (e.g., ELISA): Enzyme-Linked Immunosorbent Assays have been developed for the rapid screening of Boscalid and can also show cross-reactivity with its metabolites, including M510F01. These are often used for high-throughput screening before confirmation by LC-MS/MS.[2][7]
Q3: What are the main challenges in achieving low-level detection of M510F01?
A3: The primary challenges include:
-
Matrix Effects: Complex sample matrices (e.g., food, soil) can contain endogenous components that co-elute with M510F01, leading to ion suppression or enhancement in the mass spectrometer and affecting quantification accuracy.[6][8]
-
Low Concentrations: M510F01 may be present at trace levels (ng/g or µg/kg), requiring highly sensitive instrumentation and optimized sample preparation to achieve the necessary limits of detection (LOD) and quantification (LOQ).[1][9]
-
Sample Preparation Efficiency: Inefficient extraction and cleanup can lead to low recovery of the analyte and the introduction of interfering substances.[10][11]
Troubleshooting Guides
Issue 1: Low or No Signal/Sensitivity for M510F01 in LC-MS/MS Analysis
This is a common issue when developing methods for low-level analyte detection. The following guide provides a systematic approach to troubleshooting.
Troubleshooting Workflow for Low Signal Intensity
Caption: Troubleshooting Decision Tree for Low M510F01 Signal.
| Step | Parameter to Check | Potential Cause of Low Signal | Recommended Action |
| 1. MS Instrument | Instrument Tuning & Calibration | Incorrect calibration or tuning leading to poor mass accuracy and sensitivity. | Perform a fresh tune and calibration of the mass spectrometer according to the manufacturer's guidelines. |
| Ion Source Parameters | Suboptimal spray voltage, gas flows, or source temperature resulting in inefficient ionization. | Systematically optimize ion source parameters using an M510F01 standard solution. | |
| MRM Transitions | Incorrect precursor/product ion pairs or collision energy. | Infuse an M510F01 standard to confirm the most intense and specific MRM transitions and optimize collision energy. | |
| 2. LC System | System Pressure & Leaks | Fluctuating pressure or leaks can lead to inconsistent flow rates and retention times. | Check all fittings for leaks and monitor system backpressure for stability. |
| Mobile Phase | Incorrect composition, degradation, or contamination of mobile phase. | Prepare fresh mobile phase using high-purity solvents and additives.[12] | |
| Column Performance | Column degradation, blockage, or channel formation. | Perform a column performance test with a standard mixture. If performance is poor, flush or replace the column. | |
| 3. Sample Prep | Analyte Recovery | Inefficient extraction leading to loss of M510F01. | Perform a recovery experiment by spiking a blank matrix with a known amount of M510F01 before extraction. |
| Extraction & Cleanup | Inappropriate solvent, pH, or dispersive SPE sorbent for the matrix. | Test different extraction solvents and pH values. Evaluate different d-SPE sorbents (e.g., PSA, C18, GCB) to effectively remove interferences. | |
| 4. Matrix Effects | Ion Suppression | Co-eluting matrix components compete with M510F01 for ionization. | Quantify the matrix effect by comparing the response of a post-extraction spike to a standard in a clean solvent.[6][13] |
| Calibration Strategy | Mismatch between calibration standards and sample matrix. | Prepare calibration standards in a blank matrix extract (matrix-matched calibration) to compensate for matrix effects. | |
| Internal Standard | Lack of a suitable internal standard to correct for variability. | If available, use a stable isotope-labeled internal standard for M510F01 to correct for both extraction variability and matrix effects. |
Issue 2: Poor Reproducibility and Inaccurate Quantification in Immunoassays
Immunoassays are sensitive to various factors that can affect their accuracy and reproducibility.
| Problem | Potential Cause | Troubleshooting Steps |
| High Coefficient of Variation (%CV) between replicate wells | Pipetting errors or inconsistent well washing. | - Ensure proper pipette calibration and technique. - Use a multichannel pipette for consistency. - Ensure thorough and consistent washing of all wells. |
| Low Optical Density (OD) Signal | Inactive reagents or insufficient incubation times. | - Check the expiration dates of all reagents. - Ensure the enzyme-conjugate is active. - Optimize incubation times and temperatures. |
| High Background Signal | Insufficient blocking or overly concentrated antibody/conjugate. | - Increase blocking time or try a different blocking agent. - Titrate the primary antibody and enzyme-conjugate to find the optimal concentrations. |
| Inaccurate Quantification | Poor standard curve or matrix interference. | - Ensure accurate preparation of the standard curve. - Use a 4-parameter logistic (4-PL) curve fit for competitive ELISAs. - Dilute the sample to minimize matrix effects. |
Experimental Protocols
Protocol 1: LC-MS/MS Method for M510F01 Detection
This protocol provides a general framework for the analysis of M510F01 in a food matrix (e.g., strawberries) using a modified QuEChERS sample preparation method followed by LC-MS/MS.
LC-MS/MS Experimental Workflow
Caption: General workflow for M510F01 analysis by LC-MS/MS.
1. Sample Preparation (QuEChERS)
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Vortex vigorously for 1 minute and centrifuge at >3000 x g for 5 minutes.[4]
-
Transfer an aliquot of the supernatant to a dispersive SPE (d-SPE) tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).
-
Vortex for 30 seconds and centrifuge.
-
Take the final extract, evaporate to dryness under nitrogen, and reconstitute in a suitable mobile phase for injection.
2. LC-MS/MS Parameters
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MS Mode: Multiple Reaction Monitoring (MRM).
-
Typical MRM Transitions for M510F01 (C₁₈H₁₂Cl₂N₂O₂): Precursor ion [M+H]⁺, with subsequent fragmentation to specific product ions (to be determined by direct infusion of a standard).
3. Method Validation Parameters The method should be validated according to established guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), precision (repeatability and reproducibility), and matrix effects.[1][2][3][14]
Protocol 2: Competitive ELISA for M510F01 Screening
This protocol outlines the general steps for a competitive ELISA, which is suitable for the detection of small molecules like M510F01.
Competitive ELISA Workflow
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. zefsci.com [zefsci.com]
- 6. waters.com [waters.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. myadlm.org [myadlm.org]
- 9. rsc.org [rsc.org]
- 10. measurlabs.com [measurlabs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables | Semantic Scholar [semanticscholar.org]
Reducing ion suppression for Boscalid-5-hydroxy in complex matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression for Boscalid-5-hydroxy in complex matrices during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1] This leads to a decreased instrument response, which can result in poor sensitivity, inaccurate quantification, and reduced method reproducibility.[2] Given that this compound is a metabolite, it is often present at low concentrations in complex biological or food matrices, making it particularly susceptible to the detrimental effects of ion suppression.
Q2: How can I detect ion suppression in my analysis of this compound?
A2: A common method to detect ion suppression is the post-column infusion experiment.[2][3] In this technique, a constant flow of a standard solution of this compound is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting matrix components that are causing ion suppression. Another method is the post-extraction spike, where the response of a known concentration of the analyte in a clean solvent is compared to the response of the same concentration spiked into a blank matrix extract.[4] A lower response in the matrix indicates ion suppression.
Q3: What are the primary sources of ion suppression in complex matrices like food and biological samples?
A3: The primary sources of ion suppression are endogenous matrix components that are co-extracted with the analyte.[5] In food matrices, these can include pigments (like chlorophyll), sugars, organic acids, and lipids.[6] In biological matrices such as plasma or urine, common interferences include phospholipids, salts, and proteins.[1][5]
Q4: Can the choice of ionization technique affect ion suppression for this compound?
A4: Yes, the choice of ionization technique can influence the degree of ion suppression. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI) because the ionization process in ESI is more complex and prone to competition for charge on the droplet surface.[7] If you are experiencing significant ion suppression with ESI, considering APCI, if compatible with this compound, could be a viable strategy.
Troubleshooting Guides
Issue 1: Poor sensitivity and low signal intensity for this compound.
This is often a direct consequence of ion suppression. The following troubleshooting steps can help mitigate this issue.
Caption: A logical workflow for troubleshooting low signal intensity.
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2][8]
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: For complex matrices, a dSPE cleanup step after QuEChERS extraction is crucial. The choice of dSPE sorbent can significantly impact the removal of different types of interferences.
-
Liquid-Liquid Extraction (LLE): LLE can be a powerful technique to isolate analytes of interest from complex matrices. A double LLE approach can further enhance selectivity.[8]
-
-
Optimize Chromatographic Conditions: Modifying the LC method can help separate this compound from co-eluting matrix interferences.[9]
-
Change Mobile Phase Gradient: Adjusting the gradient profile can alter the elution times of both the analyte and interfering compounds.
-
Modify Mobile Phase Composition: The addition of small amounts of additives like formic acid can improve peak shape and ionization efficiency. However, high concentrations of some additives can cause suppression.[7]
-
Consider a Different Column Chemistry: If co-elution persists, switching to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl column) can provide different selectivity.
-
-
Optimize Mass Spectrometer Parameters: Fine-tuning the MS settings can enhance the signal of this compound.
-
Source Parameters: Optimize the ion source temperature, nebulizer pressure, and capillary voltage to ensure efficient ionization of the analyte.[10]
-
Collision Energy: Optimize the collision energy to achieve the most intense and specific fragment ions for quantification.
-
Issue 2: Inconsistent and irreproducible quantitative results for this compound.
This can be caused by variable ion suppression between samples.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.[11] This helps to compensate for consistent matrix effects.
-
Use of an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice.[9] The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction. If a SIL-IS is not available, a structural analog can be used, but its effectiveness in mimicking the ion suppression behavior of the analyte should be carefully validated.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of this compound.[12][13] However, this approach may compromise the limit of quantification if the analyte concentration is already low.
Experimental Protocols
Protocol 1: QuEChERS Extraction and dSPE Cleanup for this compound in a Complex Plant Matrix (e.g., Spinach)
This protocol is a representative method based on the widely used QuEChERS procedure, which is effective for pesticide residue analysis in food samples.
Caption: A simplified workflow for QuEChERS extraction and cleanup.
Materials:
-
Homogenized sample (e.g., spinach)
-
Acetonitrile (ACN)
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)
-
dSPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18)
-
Centrifuge tubes (50 mL and 15 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of ACN.
-
Add the QuEChERS extraction salts.
-
Immediately cap and vortex vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Transfer a 1 mL aliquot of the ACN supernatant to a 2 mL microcentrifuge tube containing the dSPE cleanup sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of dSPE Sorbents for Cleanup of a Spiked Spinach Extract
The following table provides illustrative data on the effectiveness of different dSPE sorbents in recovering this compound while minimizing ion suppression. The matrix effect is calculated as: (Peak area in matrix / Peak area in solvent) * 100%. A value below 100% indicates ion suppression. This data is representative and intended for illustrative purposes.
| dSPE Sorbent Combination | Analyte Recovery (%) | Matrix Effect (%) | Predominant Interferences Removed |
| PSA + C18 | 85 | 65 | Fatty acids, sugars, organic acids |
| PSA + GCB | 70 | 80 | Pigments (chlorophyll), sterols |
| Z-Sep | 90 | 75 | Lipids, non-polar interferences |
| Chitosan | 92 | 70 | General polar interferences |
PSA: Primary Secondary Amine; C18: Octadecylsilane; GCB: Graphitized Carbon Black; Z-Sep: Zirconium-based sorbent.
Table 2: Illustrative LC-MS/MS Parameters for this compound Analysis
These are starting parameters that should be optimized for your specific instrument and application.
| Parameter | Setting |
| LC System | |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Precursor Ion (m/z) | To be determined |
| Product Ions (m/z) | To be determined |
| Collision Energy (eV) | To be optimized |
References
- 1. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. longdom.org [longdom.org]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Resolving co-eluting peaks in Boscalid metabolite analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks during the analysis of Boscalid and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the common metabolites of Boscalid that I should be aware of in my analysis?
A1: The most commonly reported metabolites of Boscalid arise from hydroxylation and dechlorination of the parent compound. Key metabolites to consider include:
-
Hydroxylated metabolites: These can form on either the chlorophenyl or the dichlorophenyl ring. A key example is 2-chloro-N-(4'-chloro-5-hydroxybiphenyl-2-yl)nicotinamide (M510F01). Multiple isomers of the hydroxylated metabolite can exist, which may have similar chromatographic behavior.
-
Dechlorinated metabolites: Loss of one of the chlorine atoms can also occur.
-
Metabolite conjugates: In biological systems, metabolites can be further conjugated, for instance, with glucuronic acid to form glucuronides (e.g., M510F65, the glucuronide of M510F01).[1]
Q2: What are the typical analytical techniques used for the analysis of Boscalid and its metabolites?
A2: The most common and effective techniques for the analysis of Boscalid and its metabolites are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for the analysis of polar and thermally labile metabolites like conjugates.[4]
Q3: What are the known co-elution issues in Boscalid analysis?
A3: Co-elution can occur between Boscalid and its metabolites, particularly isomeric forms of hydroxylated metabolites, which may have very similar polarities and chromatographic retention times. Additionally, co-elution with matrix components is a significant challenge, especially in complex matrices like food and environmental samples. For instance, in the GC-MS analysis of apples, waxy co-extractives have been reported to co-elute with Boscalid.
Troubleshooting Guides
Issue 1: Poor resolution between Boscalid and its hydroxylated metabolites in LC-MS/MS.
Symptoms:
-
Broad or tailing peaks for Boscalid or its hydroxylated metabolites.
-
A shoulder appearing on the main analyte peak.
-
Inconsistent peak integration and quantification.
Possible Causes and Solutions:
-
Inadequate Chromatographic Separation: The similarity in polarity between Boscalid and its hydroxylated metabolites requires a highly efficient chromatographic system for baseline separation.
-
Solution 1: Optimize the Gradient Elution Profile. A shallower gradient can increase the separation between closely eluting compounds. Start with a slow ramp-up of the organic mobile phase percentage.
-
Solution 2: Evaluate Different Stationary Phases. While C18 columns are commonly used, experimenting with different column chemistries, such as phenyl-hexyl or biphenyl phases, can offer different selectivities for aromatic compounds like Boscalid and its metabolites.
-
Solution 3: Adjust Mobile Phase pH. The ionization state of hydroxylated metabolites can be influenced by the pH of the mobile phase. A slight adjustment in pH (e.g., by modifying the concentration of formic or acetic acid) can alter retention times and improve separation.
-
-
Matrix Effects: Co-eluting matrix components can interfere with the ionization of the target analytes, leading to ion suppression or enhancement and distorted peak shapes.
-
Solution 1: Improve Sample Preparation. Incorporate a solid-phase extraction (SPE) clean-up step to remove interfering matrix components.
-
Solution 2: Use Matrix-Matched Standards. Prepare calibration standards in a blank matrix extract that is free of the target analytes to compensate for matrix effects.
-
Solution 3: Employ Isotope-Labeled Internal Standards. The use of stable isotope-labeled internal standards for Boscalid and its key metabolites can correct for both extraction recovery and matrix effects.
-
Issue 2: Co-elution of Boscalid with matrix components in GC-MS.
Symptoms:
-
A large, broad peak from the matrix interfering with the quantification of the Boscalid peak.
-
Inaccurate quantification due to the contribution of the co-eluting matrix component to the analyte signal.
Possible Causes and Solutions:
-
Insufficient Sample Clean-up: Complex matrices, such as apples, can contain high concentrations of non-volatile or semi-volatile compounds that are co-extracted with the analytes.
-
Solution 1: Solvent Exchange and Low-Temperature Precipitation. This technique has been shown to be effective in removing waxy components from apple extracts. The principle is to switch to a solvent in which the interfering compounds have low solubility at reduced temperatures, causing them to precipitate out of the solution.
-
Solution 2: Gel Permeation Chromatography (GPC). GPC is a size-exclusion chromatography technique that can effectively separate large molecules like lipids and waxes from smaller pesticide molecules.
-
Quantitative Data
Table 1: LC-MS/MS Parameters for Boscalid and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Approximate Retention Time (min) |
| Boscalid | 343.0 | 307.0 | 271.0 | 9.44 |
| M510F47 | - | - | - | - |
| M510F49 | - | - | - | 3.1 |
Experimental Protocols
LC-MS/MS Method for the Separation of Boscalid and its Metabolites
This protocol is a general guideline and should be optimized for your specific application and instrumentation.
1. Sample Preparation (QuEChERS-based)
-
Homogenize 10 g of the sample with 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge.
-
Take an aliquot of the supernatant and perform a dispersive solid-phase extraction (d-SPE) clean-up with appropriate sorbents (e.g., PSA, C18, GCB) to remove interfering matrix components.
-
Centrifuge and filter the extract before LC-MS/MS analysis.
2. Chromatographic Conditions
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient Profile (Example):
-
0-1 min: 10% B
-
1-10 min: Linear gradient from 10% to 90% B
-
10-12 min: Hold at 90% B
-
12.1-15 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Optimize the cone voltage and collision energy for each analyte and transition using a standard solution.
Visualizations
Caption: Experimental workflow for Boscalid metabolite analysis.
Caption: Troubleshooting logic for resolving co-eluting peaks.
References
- 1. fao.org [fao.org]
- 2. Simultaneous determination of boscalid and fludioxonil in grape and soil under field conditions by gas chromatography/tandem triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection and quantification of boscalid and its metabolites in honeybees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boscalid | C18H12Cl2N2O | CID 213013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
Improving reproducibility of Boscalid-5-hydroxy quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions to improve the reproducibility of Boscalid-5-hydroxy quantification.
Troubleshooting Guide
Question: Why am I observing low or inconsistent recovery of this compound?
Answer: Low or inconsistent recovery can stem from several factors throughout the analytical workflow. Consider the following potential causes and solutions:
-
Suboptimal Extraction: The efficiency of the extraction method is critical. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly used for pesticide residue analysis.[1][2] Ensure that the appropriate salt and sorbent combination is being used for your specific matrix. For complex matrices, a modified QuEChERS protocol or an alternative like solid-phase extraction (SPE) might be necessary to improve recovery.[3]
-
Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[4][5]
-
Mitigation Strategies:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.[5]
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.
-
Improved Cleanup: Employing additional cleanup steps, such as dispersive solid-phase extraction (dSPE) with different sorbents (e.g., PSA, C18, GCB), can help remove interfering compounds.
-
-
-
Analyte Degradation: this compound may be susceptible to degradation under certain conditions. Ensure that samples and standards are stored correctly, typically at low temperatures (e.g., ≤ -18°C) and protected from light.
Question: My chromatographic peak shape for this compound is poor (e.g., broad, tailing, or splitting). What could be the cause?
Answer: Poor peak shape can compromise resolution and integration, affecting reproducibility. Here are some common causes and solutions:
-
Column Choice and Condition: The analytical column is a primary factor.
-
Column Chemistry: A C18 column is commonly used for the analysis of Boscalid and its metabolites.[3][6] Ensure the chosen column provides adequate retention and selectivity for this compound.
-
Column Contamination: Buildup of matrix components on the column can lead to peak distortion. Implement a robust column washing protocol between injections and consider using a guard column to protect the analytical column.
-
-
Mobile Phase Composition: The mobile phase composition, including the organic modifier, aqueous component, and any additives, influences peak shape.
-
pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Experiment with small adjustments to the mobile phase pH.
-
Additives: The use of additives like formic acid or ammonium formate can improve peak shape and ionization efficiency in LC-MS analysis.[6][7]
-
-
Injection Solvent: Injecting the sample in a solvent stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve the final extract in a solvent that matches the initial mobile phase composition.
Question: I am experiencing high background noise or interferences in my chromatogram. How can I reduce this?
Answer: High background noise can obscure the analyte peak and lead to inaccurate integration.
-
Sample Preparation: Thorough sample cleanup is crucial. As mentioned previously, optimizing the QuEChERS or SPE method can significantly reduce interferences.
-
LC-MS/MS System Contamination: The LC-MS/MS system itself can be a source of contamination.
-
Solvent and Reagent Purity: Use high-purity solvents and reagents (e.g., LC-MS grade) to minimize background noise.
-
System Cleaning: Regularly clean the ion source and other components of the mass spectrometer according to the manufacturer's recommendations.
-
-
Mass Spectrometry Parameters:
Frequently Asked Questions (FAQs)
What is the typical analytical method for quantifying this compound?
The most common and effective method for the quantification of this compound is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][3] This technique offers high selectivity and sensitivity, which is essential for detecting low concentrations of the analyte in complex matrices.
What are the key parameters for an LC-MS/MS method for this compound?
Key parameters include:
-
Chromatographic Column: A reverse-phase C18 column is frequently used.[3][6]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like formic acid or ammonium formate to improve ionization and peak shape.[6][7]
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the specific precursor and product ions being monitored.
-
Mass Spectrometry Mode: Selective Reaction Monitoring (SRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions for this compound.[6]
Where can I obtain an analytical standard for this compound?
Analytical reference standards for this compound are commercially available from various chemical suppliers specializing in reference materials for analytical testing.[8][9][10]
What are typical Limit of Quantification (LOQ) values for this compound?
The LOQ can vary depending on the matrix and the specific analytical method used. For instance, in water analysis, an LOQ of 0.03 µg/L has been reported for Boscalid and its metabolites.[3] In more complex matrices like honeybees, quantification levels have been reported in the range of 0.2 to 36.3 ng/g for Boscalid and its metabolites.[1]
Quantitative Data Summary
Table 1: Reported Method Performance for Boscalid and its Metabolites
| Analyte | Matrix | Method | LOQ | Recovery (%) | RSD (%) | Reference |
| Boscalid | Green Garlic & Garlic Bulb | LC-MS/MS | 0.02 mg/kg | 71-107 | 6.8-18.1 | [11] |
| Boscalid & Metabolites | Surface & Ground Water | LC-MS/MS | 0.03 µg/L | Not Specified | Not Specified | [3] |
| Boscalid & Metabolites | Honeybees | UHPLC-QToF/QqQ | Not Specified | Not Specified | Not Specified | [1] |
| Four Pesticides (incl. Boscalid) | Apples | UHPLC-MS/MS | 0.01 mg/kg | 89-105 | < 13.7 | [12] |
Experimental Protocols
1. Generic QuEChERS Protocol for Solid Matrices
This protocol is a generalized procedure based on the principles of the QuEChERS method.
-
Sample Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g).
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at a specified speed (e.g., 4000 rpm) for 5 minutes.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take an aliquot of the supernatant (e.g., 1 mL) and transfer it to a 2 mL microcentrifuge tube containing the dSPE sorbent (e.g., a mixture of PSA and C18).
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge the microcentrifuge tube.
-
Analysis: Take the supernatant, dilute as necessary with the initial mobile phase, and inject it into the LC-MS/MS system.
2. Solid-Phase Extraction (SPE) for Water Samples
This protocol is a generalized procedure for the extraction of Boscalid and its metabolites from water.
-
Sample Preparation: Acidify the water sample (e.g., to pH 2).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by acidified water.
-
Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute the analytes from the cartridge with a suitable solvent (e.g., methanol or a mixture of cyclohexane and ethyl acetate).[3]
-
Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume of a solvent compatible with the LC-MS/MS mobile phase.[3]
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: QuEChERS experimental workflow for this compound.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. Detection and quantification of boscalid and its metabolites in honeybees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. epa.gov [epa.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mail.inspecto.hr [mail.inspecto.hr]
- 6. epa.gov [epa.gov]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. This compound | CAS 661463-87-2 | LGC Standards [lgcstandards.com]
- 9. This compound | CAS 661463-87-2 | LGC Standards [lgcstandards.com]
- 10. eur-lex.europa.eu [eur-lex.europa.eu]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimization of QuEChERS for Boscalid and Boscalid-5-hydroxy Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of boscalid and its primary metabolite, boscalid-5-hydroxy.
Frequently Asked Questions (FAQs)
Q1: What is the main difference in the QuEChERS approach for boscalid versus its more polar metabolite, this compound?
A1: The primary difference lies in the cleanup step (dSPE). Due to its increased polarity from the hydroxyl group, this compound may exhibit lower recovery with traditional PSA sorbents alone. For this compound, a combination of C18 and PSA is often recommended to effectively remove non-polar matrix components while retaining the more polar analyte.
Q2: I am experiencing low recoveries for boscalid. What are the common causes?
A2: Low recoveries for boscalid can stem from several factors:
-
Inadequate homogenization: Ensure the sample is thoroughly homogenized to allow for efficient extraction.
-
Incorrect solvent-to-sample ratio: Maintaining the proper ratio is crucial for effective partitioning.
-
Suboptimal pH: Boscalid is generally stable, but extreme pH values can affect its stability and extraction efficiency. Using a buffered QuEChERS method (like the citrate or acetate method) is recommended.
-
dSPE sorbent selection: For matrices with high pigment content, such as leafy greens, the use of graphitized carbon black (GCB) can lead to the loss of planar pesticides like boscalid. If GCB is necessary, use the minimum amount required.
Q3: Can I use the same LC-MS/MS conditions for both boscalid and this compound?
A3: While you can often analyze both compounds in the same run, optimization is key. This compound will likely have a shorter retention time on a C18 column due to its increased polarity. You may need to adjust your gradient elution to ensure adequate separation from matrix interferences and good peak shape for both compounds. The MS/MS transitions will also be different and need to be optimized for each analyte.
Q4: What are matrix effects, and how can I mitigate them for boscalid and its metabolite?
A4: Matrix effects are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix.[1] They can significantly impact the accuracy and reproducibility of your results. To mitigate matrix effects:
-
Use matrix-matched calibration standards: This is the most effective way to compensate for matrix effects.
-
Optimize the dSPE cleanup: A cleaner extract will have fewer interfering compounds. Experiment with different sorbent combinations (e.g., PSA, C18, GCB) to find the best cleanup for your specific matrix.
-
Dilute the final extract: This can reduce the concentration of interfering compounds, but may also impact your limit of quantification (LOQ).
-
Use an internal standard: A stable isotope-labeled internal standard can help to correct for signal variations.
Q5: Is the citrate-buffered or acetate-buffered QuEChERS method better for boscalid analysis?
A5: Both methods have been used successfully for boscalid analysis. The citrate-buffered method (EN 15662) has been shown to provide cleaner extracts for some matrices.[2] It is recommended to evaluate both methods for your specific sample matrix to determine which provides the best performance.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Boscalid | Incomplete extraction. | Ensure thorough homogenization of the sample. Verify the correct acetonitrile-to-sample ratio. Increase shaking time during extraction. |
| Analyte loss during dSPE cleanup. | If using GCB for pigment removal, consider reducing the amount or using a different sorbent combination. For fatty matrices, ensure sufficient C18 is used. | |
| Degradation of the analyte. | Use a buffered QuEChERS method to maintain a stable pH. | |
| Low Recovery of this compound | Analyte is too polar for the dSPE sorbent. | Use a combination of C18 and PSA in the dSPE step. C18 will retain non-polar interferences, allowing the more polar metabolite to remain in the extract. Avoid or minimize the use of GCB. |
| Inefficient extraction from the matrix. | Ensure proper hydration of dry samples before extraction. Consider using a modified extraction solvent, such as acetonitrile with a small percentage of a more polar solvent, but be aware this can co-extract more interferences. | |
| Poor Peak Shape in Chromatography | Matrix effects. | Dilute the final extract. Improve the dSPE cleanup step. |
| Incompatible solvent for injection. | Ensure the final extract solvent is compatible with the initial mobile phase conditions. A solvent exchange may be necessary for GC analysis. | |
| Column overload. | Inject a smaller volume or dilute the sample. | |
| High Variability in Results (Poor Precision) | Inconsistent sample homogenization. | Implement a standardized and thorough homogenization procedure. |
| Inconsistent pipetting or weighing. | Calibrate and verify the accuracy of all pipettes and balances. | |
| Non-uniform dSPE sorbent distribution. | Vortex the dSPE tube immediately after adding the extract to ensure proper mixing. | |
| Signal Suppression or Enhancement | Matrix effects. | Prepare matrix-matched calibration curves. Use an internal standard. Optimize the dSPE cleanup to remove more interfering compounds. |
Experimental Protocols
Optimized QuEChERS Method for Boscalid in Fruits and Vegetables (e.g., Persimmon)
This protocol is based on the citrate-buffered QuEChERS method.[2]
1. Sample Preparation and Extraction:
-
Homogenize 10 g of the sample in a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
-
Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.
-
Centrifuge at ≥3000 x g for 5 minutes.
2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL dSPE tube containing 900 mg MgSO₄ and 150 mg PSA.
-
For highly pigmented matrices, a dSPE tube containing GCB may be considered, but its impact on boscalid recovery should be evaluated.
-
Shake for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
The supernatant is ready for LC-MS/MS analysis.
Recommended QuEChERS Method for this compound in Food Matrices
This proposed protocol is adapted for the analysis of the more polar metabolite.
1. Sample Preparation and Extraction:
-
Follow the same extraction procedure as for boscalid (citrate-buffered method).
2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL dSPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18. The addition of C18 is crucial for retaining non-polar matrix components that could interfere with the analysis of the more polar metabolite.
-
Shake for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
The supernatant is ready for LC-MS/MS analysis.
Data Presentation
Table 1: Recovery and Precision Data for Boscalid using QuEChERS
| Matrix | QuEChERS Method | Spiking Level (mg/kg) | Average Recovery (%) | RSD (%) | Reference |
| Persimmon | Citrate-buffered, PSA cleanup | 0.01 | 95.2 | 5.8 | [2] |
| Persimmon | Citrate-buffered, PSA cleanup | 0.1 | 98.7 | 4.1 | [2] |
| Lettuce | Citrate-buffered, PSA cleanup | 0.1 | 80-106 | 1.87-13.54 | [3] |
| Lettuce | Citrate-buffered, PSA cleanup | 1.0 | 80-106 | 1.87-13.54 | [3] |
| Lettuce | Citrate-buffered, PSA cleanup | 2.5 | 80-106 | 1.87-13.54 | [3] |
| Milk | Modified QuEChERS | 0.01 | 79.5 | <11.7 | [4] |
Table 2: LC-MS/MS Parameters for Boscalid
| Parameter | Value | Reference |
| Ionization Mode | ESI+ | [2] |
| Precursor Ion (m/z) | 343.0 | [2] |
| Product Ions (m/z) | 307.0, 271.0 | [2] |
| Collision Energy | Optimized for the specific instrument | [2] |
Note: Data for this compound is limited. It is expected to be amenable to ESI+ with a precursor ion of m/z 359.0. Product ions would need to be determined through infusion and optimization on the specific mass spectrometer.
Visualizations
Caption: Experimental workflow for the QuEChERS analysis of boscalid.
Caption: Recommended workflow for QuEChERS analysis of this compound.
Caption: Troubleshooting decision tree for low analyte recovery.
References
Technical Support Center: Chromatography of Boscalid and 5-Hydroxyboscalid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the chromatographic analysis of Boscalid and its primary metabolite, 5-hydroxyboscalid.
Column Selection Guide
Choosing the appropriate HPLC/UPLC column is critical for achieving accurate and reproducible separation of Boscalid and its more polar metabolite, 5-hydroxyboscalid. This guide provides a comparative overview of commonly used stationary phases.
Column Comparison
The selection of the stationary phase is the most critical parameter for the successful separation of Boscalid and 5-hydroxyboscalid. Reversed-phase chromatography is the most common approach.
| Stationary Phase | Typical Column Dimensions | Particle Size (µm) | Key Characteristics & Performance | Recommended For |
| C18 (Octadecyl Silane) | 50-150 mm length, 2.1-4.6 mm i.d. | 1.7-5 | Workhorse for Reversed-Phase: Provides good hydrophobic retention for the relatively non-polar Boscalid.[1] Potential for Peak Tailing: The more polar 5-hydroxyboscalid may exhibit peak tailing due to secondary interactions with residual silanols on the silica backbone.[2][3] Resolution: Generally provides adequate resolution, but may require careful mobile phase optimization. | Routine analysis, initial method development. |
| Phenyl-Hexyl | 50-150 mm length, 2.1-4.6 mm i.d. | 1.7-5 | Alternative Selectivity: Offers π-π interactions with the aromatic rings of Boscalid and 5-hydroxyboscalid, providing a different selectivity compared to C18.[4][5] Improved Peak Shape: Can reduce peak tailing for polar analytes by minimizing silanol interactions. Enhanced Resolution: The alternative selectivity can often improve the resolution between the parent compound and its hydroxylated metabolite. | Methods requiring improved peak shape and higher resolution, especially when C18 columns show limitations. |
| Polar-Embedded C18 | 50-150 mm length, 2.1-4.6 mm i.d. | 1.7-5 | Balanced Retention: Contains a polar group embedded in the C18 chain, offering a balance of hydrophobic and polar interactions. Good Peak Shape for Polar Analytes: The embedded polar group helps to shield residual silanols, reducing peak tailing for 5-hydroxyboscalid.[6] Compatibility with Aqueous Mobile Phases: More stable in highly aqueous mobile phases compared to traditional C18 columns. | Analysis of both polar and non-polar compounds in the same run, methods with high aqueous mobile phase content. |
| HILIC (Hydrophilic Interaction Liquid Chromatography) | 50-150 mm length, 2.1-4.6 mm i.d. | 1.7-5 | Orthogonal Selectivity: Separates compounds based on their polarity in a "normal-phase" mode using reversed-phase type solvents.[7][8] Excellent for Polar Compounds: Provides strong retention for highly polar compounds like 5-hydroxyboscalid that may have poor retention on reversed-phase columns. Requires Careful Method Development: Mobile phase composition and water content are critical for reproducible results. | When reversed-phase methods fail to provide adequate retention and separation for 5-hydroxyboscalid and other polar metabolites. |
Troubleshooting Guide
This section addresses common issues encountered during the chromatographic analysis of Boscalid and 5-hydroxyboscalid.
Frequently Asked Questions (FAQs)
Q1: I am observing significant peak tailing for 5-hydroxyboscalid on my C18 column. What can I do to improve the peak shape?
A1: Peak tailing for polar analytes like 5-hydroxyboscalid on C18 columns is often caused by secondary interactions with acidic residual silanol groups on the silica surface.[2][3] Here are several strategies to mitigate this:
-
Lower the Mobile Phase pH: Adding a small amount of an acidic modifier, such as 0.1% formic acid, to your mobile phase will protonate the silanol groups, reducing their interaction with the analyte.[9]
-
Use a "High Purity" or "End-Capped" C18 Column: These columns have a lower concentration of residual silanols, leading to improved peak shapes for basic and polar compounds.[3]
-
Switch to a Phenyl-Hexyl or Polar-Embedded Column: These stationary phases offer alternative selectivities and are less prone to silanol interactions, often resulting in more symmetrical peaks for polar analytes.
-
Increase Buffer Concentration: A higher ionic strength buffer can help to mask the silanol interactions.[9]
Q2: The resolution between Boscalid and 5-hydroxyboscalid is poor. How can I improve their separation?
A2: Improving resolution requires optimizing the selectivity (α), efficiency (N), or retention (k) of your chromatographic system.
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of organic solvent will increase retention and may improve separation.
-
Solvent Type: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column is the most effective way to alter selectivity. A Phenyl-Hexyl column, for instance, will interact differently with the analytes than a C18 column, which can significantly improve resolution.
-
Decrease the Particle Size: Using a column with a smaller particle size (e.g., switching from a 5 µm to a 1.8 µm column) will increase the column's efficiency (N), resulting in sharper peaks and better resolution. This is a core principle of UPLC technology.[10]
-
Adjust Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but its effect can be compound-specific.
Q3: My retention times are drifting from one injection to the next. What could be the cause?
A3: Retention time instability can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A good rule of thumb is to flush the column with 10-20 column volumes of the starting mobile phase.
-
Mobile Phase Instability: Buffers can degrade over time, and volatile organic solvents can evaporate, changing the mobile phase composition. Prepare fresh mobile phase daily.
-
Pump Performance Issues: Leaks in the pump, worn pump seals, or check valve failures can lead to inconsistent flow rates and retention time drift.[11]
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in ambient temperature can affect retention times.
Experimental Protocols
Protocol 1: UPLC-MS/MS Analysis of Boscalid and 5-Hydroxyboscalid
This protocol is a representative method for the simultaneous quantification of Boscalid and 5-hydroxyboscalid in various matrices.
1. Chromatographic System:
-
Instrument: Waters ACQUITY UPLC system coupled to a triple quadrupole mass spectrometer.[10]
-
Column: ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm.[1]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
Time (min) Flow Rate (mL/min) %A %B 0.0 0.4 90 10 1.0 0.4 50 50 5.0 0.4 10 90 6.0 0.4 10 90 6.1 0.4 90 10 | 8.0 | 0.4 | 90 | 10 |
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Boscalid: Precursor Ion > Product Ion 1 (Quantifier), Product Ion 2 (Qualifier)
-
5-hydroxyboscalid: Precursor Ion > Product Ion 1 (Quantifier), Product Ion 2 (Qualifier) (Specific m/z values should be determined by direct infusion of standards)
-
3. Sample Preparation (QuEChERS-based):
-
Homogenize 10 g of the sample with 10 mL of water.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add QuEChERS salts (e.g., MgSO₄, NaCl, sodium citrate) and shake for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile layer) and perform a dispersive solid-phase extraction (d-SPE) cleanup with PSA and C18 sorbents.
-
Centrifuge and filter the extract before injection.
Visualizations
Caption: A typical experimental workflow for the analysis of Boscalid and its metabolites.
References
- 1. agriculture.basf.com [agriculture.basf.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. halocolumns.cn [halocolumns.cn]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Troubleshooting | Thermo Fisher Scientific - DK [thermofisher.com]
- 7. phenomenex.com [phenomenex.com]
- 8. help.waters.com [help.waters.com]
- 9. uhplcs.com [uhplcs.com]
- 10. researchgate.net [researchgate.net]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: M510F01 Identification via MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in fine-tuning tandem mass spectrometry (MS/MS) parameters for the successful identification of the compound M510F01.
Frequently Asked Questions (FAQs)
Q1: What are the critical MS/MS parameters to optimize for M510F01 identification?
A1: The confidence in identifying M510F01 using MS/MS is significantly influenced by several instrumental parameters.[1] Key parameters to optimize include:
-
Collision Energy (CE): This is one of the most crucial parameters for generating a reproducible and informative fragmentation pattern.
-
Precursor Ion Isolation Width: A narrow isolation width is essential to ensure that only the ion of interest (M510F01) is selected for fragmentation.
-
Ion Source Parameters: Voltages and currents associated with the ion source, as well as temperatures, need to be optimized for efficient ionization of M510F01.[2]
-
Detector Settings: Adjusting detector gain can influence the signal-to-noise ratio of your fragment ions.
-
Acquisition Speed and Accumulation Time: These should be balanced to obtain high-quality spectra without sacrificing chromatographic resolution.[1]
Q2: How do I determine the optimal collision energy for M510F01?
A2: The optimal collision energy is typically determined empirically by performing a collision energy ramp experiment. This involves infusing a standard solution of M510F01 and acquiring MS/MS spectra at various collision energy values. The goal is to find the energy that produces a rich fragmentation spectrum with a good balance of precursor and product ion intensities. It is common to optimize for at least two fragment ions for each analyte.[3]
Q3: What is the recommended procedure for tuning the mass spectrometer for M510F01?
A3: A general three-step process is recommended for tuning a mass spectrometer for a specific analyte like M510F01[4]:
-
Ion Source and Transmission Optimization: Infuse a solution of M510F01 to roughly tune the ion source parameters for maximum precursor ion signal.[4]
-
MS Calibration: Calibrate the mass analyzer using a known calibration standard to ensure high mass accuracy.[2]
-
Fine-Tuning for M510F01: Optimize the detection of the M510F01 precursor ion and its key fragment ions by making fine adjustments to parameters like collision energy and lens voltages.[4]
Q4: Why am I not seeing any fragment ions for M510F01 in my MS/MS spectrum?
A4: A lack of fragmentation can be due to several factors:
-
Insufficient Collision Energy: The applied collision energy may be too low to induce fragmentation. Try increasing the collision energy in a stepwise manner.
-
Compound Stability: M510F01 might be a very stable molecule that is resistant to fragmentation under the tested conditions.
-
Incorrect Precursor Ion Selection: Ensure that the correct m/z value for the M510F01 precursor ion is being isolated.
-
Instrumental Issues: There could be a problem with the collision cell or other components of the mass spectrometer.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the fine-tuning of MS/MS parameters for M510F01 identification.
| Problem | Possible Causes | Recommended Solutions |
| Low Signal Intensity of M510F01 Precursor Ion | 1. Inefficient ionization. 2. Poor sample concentration. 3. Suboptimal ion source settings (e.g., temperature, gas flow).[2][4] 4. Incorrect mobile phase composition. | 1. Optimize ion source parameters (e.g., spray voltage, capillary temperature). 2. Increase the concentration of the M510F01 standard solution. 3. Adjust source gas flow rates and temperatures. 4. Ensure the mobile phase is compatible with the ionization mode being used. |
| Poor Fragmentation / Few Fragment Ions | 1. Collision energy is too low or too high. 2. The precursor ion is not being properly isolated. 3. M510F01 is a highly stable compound. | 1. Perform a collision energy optimization experiment by ramping the CE values.[3] 2. Check and narrow the precursor ion isolation width. 3. Consider using alternative fragmentation techniques if available (e.g., HCD, ETD). |
| Inconsistent Fragmentation Pattern | 1. Fluctuations in collision energy. 2. Instability in the ion source. 3. Contamination within the mass spectrometer. | 1. Ensure the stability of the collision gas pressure. 2. Check for stable spray in the ion source. 3. Clean the ion source and mass spectrometer optics according to the manufacturer's recommendations. |
| High Background Noise | 1. Contaminated mobile phase or sample. 2. Leaks in the LC or MS system. 3. Electronic noise. | 1. Use high-purity solvents and freshly prepared samples. 2. Perform a leak check on the entire system. 3. Ensure proper grounding of the instrument. |
Experimental Protocols
Protocol 1: Collision Energy Optimization for M510F01
-
Prepare a standard solution of M510F01 at a concentration of 100-1000 ng/mL in a suitable solvent.[3]
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Set the mass spectrometer to MS/MS mode and select the precursor ion m/z for M510F01.
-
Create a series of experiments where the collision energy is ramped from a low value (e.g., 5 eV) to a high value (e.g., 50 eV) in discrete steps (e.g., 5 eV increments).
-
Acquire MS/MS spectra at each collision energy step.
-
Analyze the resulting spectra to identify the collision energy that produces the most informative fragmentation pattern for M510F01. This is often a subjective assessment based on the number and intensity of fragment ions.
Protocol 2: General MS/MS Parameter Fine-Tuning Workflow
This workflow outlines the logical steps for fine-tuning your MS/MS method for M510F01.
Caption: Workflow for fine-tuning MS/MS parameters for M510F01 identification.
Signaling Pathway and Logical Relationship Diagrams
Logical Diagram: Troubleshooting Low Signal Intensity
This diagram illustrates the logical steps to troubleshoot low signal intensity for M510F01.
Caption: Troubleshooting flowchart for low signal intensity of M510F01.
References
Strategies to minimize contamination in trace analysis of Boscalid-5-hydroxy
Welcome to the technical support center for the trace analysis of Boscalid-5-hydroxy. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing contamination and addressing common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section provides answers to common questions and solutions to potential issues that may arise during the trace analysis of this compound.
Q1: My blank samples show a peak corresponding to this compound. What are the potential sources of this background contamination?
A1: Background contamination in trace analysis is a common issue. Potential sources for this compound contamination in blank samples include:
-
Solvents and Reagents: Impurities in solvents (e.g., acetonitrile, methanol, water), acids, or salts used during sample preparation.
-
Glassware and Plasticware: Adsorption of the analyte onto container surfaces from previous high-concentration samples or inadequate cleaning procedures.
-
Instrumentation: Carryover from previous injections in the LC-MS/MS system, particularly in the autosampler, injection port, and column.
-
Laboratory Environment: Airborne dust or aerosols in the laboratory that may contain trace amounts of the analyte.
-
Cross-contamination: Inadvertent transfer of the analyte from contaminated gloves, spatulas, or pipette tips.
Troubleshooting Steps:
-
Solvent and Reagent Blanks: Analyze all solvents and reagents used in the procedure individually to identify the source of contamination.
-
Thorough Cleaning of Labware: Implement a rigorous cleaning protocol for all glassware and plasticware, including sonication with a suitable organic solvent followed by rinsing with high-purity solvent.
-
Instrument Cleaning: Run multiple blank injections with a strong solvent (e.g., a high percentage of organic solvent) to flush the LC-MS/MS system.
-
Dedicated Labware: If possible, dedicate a set of glassware and plasticware exclusively for trace analysis of this compound.
-
Use of High-Purity Materials: Utilize high-purity, pesticide-residue grade solvents and reagents.
Q2: I am experiencing low recovery of this compound during my sample preparation. What could be the cause?
A2: Low recovery of this compound can be attributed to several factors related to its chemical properties as a hydroxylated metabolite:
-
Incomplete Extraction: The extraction solvent and conditions may not be optimal for the more polar nature of this compound compared to its parent compound, Boscalid.
-
Adsorption to Surfaces: The hydroxyl group can increase the analyte's affinity for active sites on glassware, plasticware, and sorbents used in solid-phase extraction (SPE).
-
Degradation: The analyte may be unstable under the pH or temperature conditions of the extraction and cleanup process.
-
Matrix Effects: Co-extracted matrix components can interfere with the analyte's partitioning during liquid-liquid extraction (LLE) or its retention on SPE cartridges.
-
Incomplete Hydrolysis: In some matrices, particularly from animal sources, this compound can be present as a glucuronide conjugate.[1] An enzymatic hydrolysis step is necessary to cleave this conjugate and quantify the total this compound.[1] Failure to achieve complete hydrolysis will result in low recovery.
Troubleshooting Steps:
-
Optimize Extraction Solvent: Experiment with different solvent polarities and mixtures. For phenolic compounds, mixtures of acetonitrile or methanol with water are often effective.
-
Passivation of Glassware: Silanize glassware to reduce active sites for adsorption.
-
Optimize SPE Cleanup: Evaluate different SPE sorbents (e.g., C18, polymeric sorbents) and elution solvents. Ensure the pH of the sample and solvents is optimized for analyte retention and elution.
-
Verify Hydrolysis Efficiency: If analyzing animal-derived samples, ensure the activity of the β-glucuronidase/arylsulfatase enzyme is sufficient and that incubation time and temperature are optimized for complete cleavage of the conjugate.
-
Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract to compensate for matrix effects that may suppress the signal.
Q3: I am observing significant ion suppression in my LC-MS/MS analysis of this compound. How can I mitigate this?
A3: Ion suppression is a common matrix effect in LC-MS/MS analysis where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal.
Mitigation Strategies:
-
Improve Sample Cleanup: Employ a more rigorous cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Chromatographic Separation: Optimize the HPLC/UHPLC method to achieve better separation of this compound from co-eluting matrix components. This can involve using a different column chemistry, modifying the mobile phase composition, or adjusting the gradient profile.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, this may also lower the analyte concentration, potentially below the limit of quantification.
-
Use of Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for this compound, if available, can effectively compensate for ion suppression as it will be affected similarly to the native analyte.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. This helps to normalize the effects of ion suppression between the standards and the samples.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of Boscalid and its metabolite, this compound, based on available literature. It is important to note that these values can vary depending on the specific matrix, instrumentation, and analytical method used.
| Analyte | Matrix | Method | LOQ (mg/kg) | Average Recovery (%) |
| Boscalid | Watermelon | HPLC-MS/MS | 0.01 | 97-108 |
| Boscalid | Grapes | HPLC-DAD | 0.02 | 81-105 |
| Boscalid | Lettuce | HPLC-DAD | 0.1 | 80-106 |
| Boscalid | Soil | HPLC-MS/MS | 0.01 | 90.2-101.4 |
| This compound (M510F01) | Animal Tissues (meat, fat, liver, kidney) | HPLC-MS/MS | 0.0025 | Not Specified |
| This compound (M510F01) | Milk, Cream, Egg | HPLC-MS/MS | 0.01 | Not Specified |
| 2-Hydroxy-N-(4'-Chlorobiphenyl-2-yl)Nicotinamide | Soil | LC-MS/MS | 0.01 | Not Specified |
Experimental Protocols
This section provides a general experimental protocol for the trace analysis of this compound in a plant-based matrix using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by LC-MS/MS analysis. This protocol should be optimized and validated for your specific matrix and instrumentation.
1. Sample Preparation (QuEChERS)
-
Homogenization: Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add an appropriate internal standard if used.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., PSA and C18) to remove interfering substances.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The extract may need to be diluted or the solvent exchanged depending on the LC-MS/MS conditions.
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column is commonly used for pesticide analysis.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Ionization Mode: Electrospray ionization in positive mode (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. At least two specific precursor-to-product ion transitions should be monitored for quantification and confirmation of this compound.
Note on Animal-Derived Matrices: For the analysis of this compound in animal tissues, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is required after the initial extraction to cleave the glucuronide conjugate.[1]
Visualizations
Caption: Experimental workflow to minimize contamination in this compound trace analysis.
Caption: Logical relationship between contamination sources and mitigation strategies.
References
Validation & Comparative
Navigating the Analytical Landscape for Boscalid and its Metabolite in Produce: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues in produce is paramount for ensuring food safety and regulatory compliance. This guide provides a comparative overview of validated analytical methods for the determination of boscalid, a widely used fungicide, in various fruits and vegetables. While the primary focus is on the parent compound due to the availability of validated methods, we also address the analytical considerations for its key metabolite, Boscalid-5-hydroxy.
A thorough review of current analytical methodologies reveals a consensus on the use of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for boscalid analysis in produce. This approach offers high sensitivity, selectivity, and efficiency in complex food matrices.
This guide will focus on the established methods for boscalid, providing a framework for analytical method validation that can be extended to its metabolites as validated protocols become available.
Comparison of Validated Analytical Methods for Boscalid in Produce
The following tables summarize the performance of commonly employed analytical methods for the determination of boscalid in various fruit and vegetable matrices.
| Method | Matrix | Extraction | Clean-up | Instrumentation | Linearity (R²) | Recovery (%) | Precision (RSD %) | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| LC-MS/MS | Persimmon | QuEChERS (Citrate-buffered) | PSA + MgSO₄ | LC-ESI-MS/MS | >0.99 | 89.2 - 103.1 | 4.1 - 10.2 | 0.007 | 0.01 | [1] |
| LC-MS/MS | Watermelon | Acetonitrile | PSA + GCB | HPLC-MS/MS | >0.99 | 97 - 108 | ≤ 9.1 | - | 0.01 | |
| GC-MS | Cucumber | Methanol/H₂O/HCl + n-hexane | - | GC/µ-ECD | - | 86.0 - 103.6 | 1.2 - 4.8 | - | 0.01 | [2] |
| HPLC-DAD | Grapes | QuEChERS (Modified) | - | HPLC-DAD | >0.99 | 81 - 105 | 5.9 - 19.3 | 0.01 | 0.02 | |
| LC-MS/MS | Apples | QuEChERS | - | UHPLC-MS/MS | - | 89 - 105 | < 13.7 | 0.003 | 0.01 | [3] |
PSA: Primary Secondary Amine; GCB: Graphitized Carbon Black; LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.
Experimental Protocols
QuEChERS Extraction and LC-MS/MS Analysis of Boscalid in Persimmon[1]
This method is suitable for the determination of boscalid in persimmon and other similar fruit matrices.
a) Sample Preparation and Extraction:
-
Homogenize 10 g of the sample with 10 mL of acetonitrile.
-
Add the QuEChERS citrate buffer salt packet.
-
Shake vigorously for 1 minute and centrifuge.
b) Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Take a 1 mL aliquot of the supernatant.
-
Add 150 mg MgSO₄ and 50 mg PSA.
-
Vortex and centrifuge.
c) LC-MS/MS Analysis:
-
Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a suitable modifier like formic acid or ammonium formate.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
GC-MS Analysis of Boscalid in Cucumber[2]
This method provides an alternative to LC-MS/MS, particularly when this instrumentation is not available.
a) Sample Preparation and Extraction:
-
Homogenize 20 g of the sample.
-
Extract with a mixture of methanol, water, and hydrochloric acid.
-
Partition into n-hexane.
b) Analysis:
-
Instrument: Gas Chromatograph with a micro-Electron Capture Detector (µ-ECD).
-
Column: A suitable capillary column for pesticide analysis (e.g., DB-5).
-
Injector and Detector Temperatures: Optimized for boscalid analysis.
-
Carrier Gas: Helium or Nitrogen.
Experimental Workflows
References
Inter-Laboratory Comparison for M510F01 Analysis: A Comparative Guide
Introduction
The robust validation of analytical methods is paramount in drug development and scientific research to ensure data accuracy, reliability, and reproducibility. Inter-laboratory comparisons, also known as proficiency testing (PT), are a critical component of this validation process.[1] They provide an objective means to assess the performance of a laboratory's methods against those of other laboratories, ultimately leading to improved quality and consistency of results.[2][3] This guide provides a framework for conducting an inter-laboratory comparison for the analysis of M510F01, a metabolite of Boscalid. While specific inter-laboratory comparison data for M510F01 is not publicly available, this document outlines the principles, protocols, and data presentation methods based on established guidelines for proficiency testing.[4][5][6][7][8]
Key Objectives of Inter-Laboratory Comparison:
-
Evaluate the performance of participating laboratories.[3][4]
-
Identify potential issues with analytical methods or instrumentation.
-
Establish the reproducibility and robustness of an analytical method.[5]
-
Provide confidence in the quality and comparability of data generated by different facilities.
Experimental Protocol: Hypothetical M510F01 Analysis
The following is a detailed, hypothetical experimental protocol for the quantitative analysis of M510F01 in a sample matrix, such as plasma. This protocol is based on common analytical techniques like High-Performance Liquid Chromatography (HPLC), which is mentioned as a suitable method for the M510F01 analytical standard.
1. Sample Preparation (Plasma)
-
Objective: To extract M510F01 from the plasma matrix and remove interfering substances.
-
Procedure:
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 400 µL of acetonitrile containing an internal standard (e.g., a deuterated analog of M510F01).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. HPLC-UV Analysis
-
Objective: To separate and quantify M510F01 using HPLC with UV detection.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Chromatographic Conditions:
-
Mobile Phase: 60:40 (v/v) acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 280 nm.
-
-
Calibration:
-
Prepare a series of calibration standards of M510F01 in the mobile phase at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Generate a calibration curve by plotting the peak area ratio (M510F01/internal standard) against the concentration.
-
3. Data Analysis and Reporting
-
Quantify M510F01 in the samples using the generated calibration curve.
-
Report the results in ng/mL.
-
All participating laboratories should follow this protocol as closely as possible to ensure consistency.
Workflow for Inter-Laboratory Comparison
The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study.
Workflow for an inter-laboratory comparison study.
Data Presentation: Hypothetical Inter-Laboratory Comparison Results
The following tables summarize hypothetical quantitative data from a proficiency test for M510F01 analysis.
Table 1: Reported Concentrations of M510F01 in a Blinded Sample
| Laboratory ID | Reported Concentration (ng/mL) |
| Lab A | 48.5 |
| Lab B | 51.2 |
| Lab C | 45.1 |
| Lab D | 55.8 |
| Lab E | 49.3 |
| Lab F | 52.1 |
| Assigned Value | 50.0 |
| Standard Deviation for PT | 3.0 |
Table 2: Performance Evaluation using Z-scores
The Z-score is a common metric used to evaluate performance in proficiency testing. It is calculated as: Z = (x - X) / σ where x is the participant's result, X is the assigned value, and σ is the standard deviation for proficiency testing. A |Z-score| ≤ 2 is generally considered satisfactory.
| Laboratory ID | Reported Value (ng/mL) | Assigned Value (ng/mL) | Z-score | Performance |
| Lab A | 48.5 | 50.0 | -0.50 | Satisfactory |
| Lab B | 51.2 | 50.0 | 0.40 | Satisfactory |
| Lab C | 45.1 | 50.0 | -1.63 | Satisfactory |
| Lab D | 55.8 | 50.0 | 1.93 | Satisfactory |
| Lab E | 49.3 | 50.0 | -0.23 | Satisfactory |
| Lab F | 52.1 | 50.0 | 0.70 | Satisfactory |
Illustrative Signaling Pathway
As the specific signaling pathway for M510F01 is not well-documented in publicly available literature, the following diagram provides a generic representation of a signaling cascade that could be involved in a compound's mechanism of action. This is for illustrative purposes and should be adapted once the actual pathway for M510F01 is elucidated. A common pathway involved in cellular processes is the mTOR signaling pathway, which integrates signals from growth factors and nutrients to regulate cell growth, proliferation, and metabolism.[9]
An illustrative signaling pathway.
Conclusion
Inter-laboratory comparisons are an indispensable tool for ensuring the quality and reliability of analytical data.[10] By participating in such studies, laboratories can gain valuable insights into their performance, identify areas for improvement, and contribute to the overall standardization of analytical methods. This guide provides a foundational framework for establishing an inter-laboratory comparison for M510F01 analysis. The successful implementation of such a program will enhance the confidence in data generated across different research and development sites, ultimately supporting robust and reproducible scientific outcomes.
References
- 1. wjarr.com [wjarr.com]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. What is an inter laboratory comparison ? [compalab.org]
- 4. archimer.ifremer.fr [archimer.ifremer.fr]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ctc-n.org [ctc-n.org]
- 7. aade.gr [aade.gr]
- 8. eurachem.org [eurachem.org]
- 9. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proficiency testing | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to Certified Reference Materials for Boscalid-5-hydroxy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of certified reference materials (CRMs) for the analysis of Boscalid-5-hydroxy, a key metabolite of the fungicide Boscalid. Accurate quantification of this metabolite is crucial for environmental monitoring, food safety assessment, and metabolism studies. This document offers an objective evaluation of available CRMs, detailed experimental protocols for their use, and visual representations of the underlying biological and analytical processes.
Comparison of Certified Reference Materials
The selection of a suitable certified reference material is paramount for ensuring the accuracy and reliability of analytical measurements. Currently, LGC Standards is a prominent supplier of this compound CRM, produced under ISO 17034 accreditation, which attests to the competence of the reference material producer.[1] While direct comparative experimental data between different commercial sources is limited in publicly available literature, a comparison can be drawn based on the information provided in their respective certificates of analysis.
For the parent compound, Boscalid, certified reference materials are available from suppliers such as Sigma-Aldrich under their TraceCERT® portfolio, which are produced and certified in accordance with ISO/IEC 17025 and ISO 17034. When selecting a CRM for this compound, it is essential to obtain the Certificate of Analysis (CoA) from the supplier. The CoA provides critical information regarding the material's certified concentration, uncertainty, and traceability to national or international standards.
Table 1: Comparison of Certified Reference Material Specifications
| Feature | LGC Standards (this compound) | Alternative Supplier (Example for Boscalid) |
| Product Name | This compound | Boscalid |
| Accreditation | ISO 17034[1] | ISO/IEC 17025, ISO 17034 |
| Format | Neat | Neat |
| Purity/Concentration | Provided in Certificate of Analysis | Provided in Certificate of Analysis |
| Uncertainty | Stated in Certificate of Analysis | Stated in Certificate of Analysis |
| Traceability | Information available in documentation | Traceable to primary material from an NMI (e.g., NIST) |
Experimental Protocol: Quantification of this compound in Vegetable Matrices using LC-MS/MS
This section details a robust and widely used method for the extraction and quantification of this compound in vegetable samples, employing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation and Extraction (QuEChERS)
The QuEChERS method is a streamlined approach for the extraction of pesticide residues from food matrices.[2][3]
-
Homogenization: Weigh 10-15 g of a representative portion of the vegetable sample into a blender and homogenize.
-
Extraction:
-
Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate internal standard.
-
Shake vigorously for 1 minute.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned-up supernatant.
-
The extract can be directly analyzed or diluted with an appropriate solvent (e.g., acetonitrile/water) before injection into the LC-MS/MS system.
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small percentage of an additive like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Two or more MRM transitions (a precursor ion and its corresponding product ions) should be monitored for each analyte for confident identification and quantification.
-
Table 2: Example LC-MS/MS Parameters for this compound
| Parameter | Value |
| LC Column | C18 (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Optimized for separation from matrix components |
| Ionization | ESI Positive |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ions (m/z) | Specific fragments (to be determined by infusion) |
| Collision Energy | Optimized for each transition |
Signaling Pathway and Experimental Workflow
Boscalid's Mode of Action: Inhibition of Succinate Dehydrogenase
Boscalid belongs to the class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). Its primary mode of action is the inhibition of the enzyme succinate dehydrogenase (also known as Complex II) in the mitochondrial electron transport chain of fungi.[4][5][6] This inhibition disrupts the fungal cell's ability to produce ATP, leading to cell death.
Caption: Boscalid inhibits Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain.
Experimental Workflow for CRM-Based Quantification
The following diagram illustrates the logical flow of an experiment to quantify this compound in a sample using a certified reference material.
Caption: Workflow for the quantification of this compound using a Certified Reference Material.
References
- 1. This compound | CAS 661463-87-2 | LGC Standards [lgcstandards.com]
- 2. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kemolab.hr [kemolab.hr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Toxicological Analysis: Boscalid vs. its Metabolite Boscalid-5-hydroxy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicological profiles of the fungicide Boscalid and its primary metabolite, Boscalid-5-hydroxy (also known as M510F01). The information presented is based on available experimental data from regulatory assessments and scientific studies, aimed at providing an objective resource for researchers and professionals in drug development and toxicology.
Executive Summary
Boscalid, a widely used succinate dehydrogenase inhibitor (SDHI) fungicide, is metabolized in animals to several compounds, with this compound being a major metabolite. Regulatory bodies, including the Joint FAO/WHO Meeting on Pesticide Residues (JMPR), have considered the toxicological significance of this compound. The residue definition for dietary risk assessment in animal commodities is defined as the sum of Boscalid and this compound, indicating that the metabolite is of toxicological relevance.
This guide summarizes the available acute, subchronic, and genotoxicity data for both compounds. While a comprehensive toxicological dataset for this compound is not as extensive as for the parent compound, the available information suggests a similar profile in terms of acute toxicity.
Data Presentation: Comparative Toxicity Data
The following tables summarize the key quantitative toxicity data for Boscalid and this compound.
Table 1: Acute Toxicity
| Test Substance | Species | Route | Endpoint | Value (mg/kg bw) | Reference |
| Boscalid | Rat | Oral | LD50 | > 5000 | [1][2] |
| Rat | Dermal | LD50 | > 2000 | [1][2] | |
| Rat | Inhalation | LC50 | > 6.7 mg/L (4h) | [2] | |
| This compound (M510F01) | Rat | Oral | LD50 | > 5000 | [3] |
| Rat | Dermal | LD50 | > 2000 | [3] | |
| Rat | Inhalation | LC50 | > 5.4 mg/L (4h) | [3] |
Table 2: Subchronic Oral Toxicity
| Test Substance | Species | Study Duration | NOAEL (mg/kg bw/day) | Key Effects Observed at Higher Doses | Reference |
| Boscalid | Rat | 90-day | 34 | Liver and thyroid effects | [4] |
| Mouse | 90-day | 29 | Increased liver weights, fatty changes in the liver | [4][5] | |
| Dog | 90-day | 7.6 | Increased alkaline phosphatase, increased liver weights | [4][5] | |
| This compound (M510F01) | - | - | Data not available | - | - |
Table 3: Genotoxicity
| Test Substance | Test | System | Metabolic Activation | Result | Reference |
| Boscalid | Ames Test | S. typhimurium | With & Without | Negative | [2] |
| Chromosome Aberration | CHO cells | With & Without | Negative | [2] | |
| Gene Mutation | CHO cells | With & Without | Negative | [2] | |
| This compound (M510F01) | Ames Test | S. typhimurium | With & Without | Negative | [3] |
Experimental Protocols
Detailed methodologies for the key toxicological studies are outlined below, based on internationally recognized guidelines.
Acute Oral Toxicity (LD50)
The acute oral toxicity studies for both Boscalid and this compound were conducted in rats, likely following a protocol similar to the OECD Test Guideline 423 ("Acute Oral Toxicity – Acute Toxic Class Method")[6].
-
Test Animals: Wistar rats, typically young adults, are used. Animals are fasted prior to administration of the test substance[7][8].
-
Administration: The test substance is administered by gavage in a single dose. The vehicle is typically an aqueous solution, such as 0.5% Tylose[9].
-
Dose Levels: A stepwise procedure is used with fixed doses (e.g., 2000 mg/kg or 5000 mg/kg)[8][9]. The number of animals per step is kept to a minimum.
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for up to 14 days post-dosing[7][8]. Body weight is recorded at regular intervals.
-
Endpoint: The LD50 (median lethal dose) is determined. For substances with low toxicity, the study may conclude with a limit dose, indicating the LD50 is greater than that dose.
90-Day Subchronic Oral Toxicity Study
The 90-day feeding study in rats for Boscalid would have followed a protocol similar to the OECD Test Guideline 408 ("Repeated Dose 90-Day Oral Toxicity Study in Rodents").
-
Test Animals: Young, healthy Wistar rats are randomly assigned to control and treatment groups[10][11].
-
Administration: The test substance is administered daily in the diet for 90 days[10][11].
-
Dose Levels: At least three dose levels and a concurrent control group are used. Dose levels are selected to identify a no-observed-adverse-effect-level (NOAEL) and a toxic effect level[10].
-
Observations: Daily clinical observations are performed. Body weight and food consumption are measured weekly. Hematology, clinical chemistry, and urinalysis are conducted at termination[10].
-
Pathology: All animals are subjected to a full necropsy. Organs are weighed, and tissues are examined microscopically.
In Vitro Mammalian Cell Gene Mutation Test
The genotoxicity of Boscalid and its metabolite was assessed using in vitro assays, likely following protocols such as the OECD Test Guideline 476 ("In Vitro Mammalian Cell Gene Mutation Test")[12] or OECD 490 ("In Vitro Mammalian Cell Gene Mutation Tests using the Thymidine Kinase Gene")[13][14].
-
Cell Lines: Commonly used cell lines include mouse lymphoma L5178Y cells or Chinese hamster ovary (CHO) cells[15].
-
Exposure: Cells are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix)[6][13].
-
Mutation Assessment: Mutations at a specific gene locus (e.g., thymidine kinase) are measured by the ability of the cells to grow in the presence of a selective agent[13][14].
-
Data Analysis: The frequency of mutant colonies in the treated cultures is compared to that in the control cultures.
Mandatory Visualization
Signaling Pathway: Boscalid-Induced Thyroid Hormone Disruption
Boscalid is not directly toxic to the thyroid but induces liver enzymes that increase the metabolism and clearance of thyroid hormones. This leads to a feedback mechanism that can result in thyroid effects.
Caption: Boscalid's indirect effect on the thyroid gland.
Experimental Workflow: Acute Oral Toxicity (LD50) Study
The following diagram illustrates the typical workflow for an acute oral toxicity study.
Caption: Workflow for an acute oral toxicity study.
Logical Relationship: Residue Definition for Risk Assessment
This diagram shows the relationship between the parent compound and its metabolite in the context of dietary risk assessment for animal commodities.
Caption: Components of the residue definition for risk assessment.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. fsc.go.jp [fsc.go.jp]
- 3. hpc-standards.com [hpc-standards.com]
- 4. fao.org [fao.org]
- 5. Federal Register :: Boscalid; Pesticide Tolerances [federalregister.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. dep.nj.gov [dep.nj.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. apps.who.int [apps.who.int]
- 10. A 90-Day Feeding Study in Rats to Assess the Safety of Genetically Engineered Pork | PLOS One [journals.plos.org]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. oecd.org [oecd.org]
- 13. In Vitro Mammalian Cell Gene Mutation Test - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. nucro-technics.com [nucro-technics.com]
- 15. In-vitro genotoxicity testing – mammalian cell assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
Cross-Validation of Analytical Methods for M510F01: A Comparative Guide to LC-MS/MS and GC-MS Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of metabolites is paramount. This guide provides a comprehensive cross-validation and comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of M510F01, a key metabolite of the fungicide Boscalid.
M510F01, chemically identified as 2-Chloro-N-(4′-chloro-5-hydroxybiphenyl-2-yl)nicotinamide, is a significant indicator of Boscalid exposure in environmental and agricultural matrices.[1][2][3] The choice of analytical technique is critical for reliable residue analysis and ensuring compliance with regulatory standards.[1] This document outlines detailed experimental protocols for both LC-MS/MS and GC-MS, presents a clear comparison of their performance metrics, and illustrates the cross-validation workflow.
Experimental Protocols
A robust analytical method begins with meticulous sample preparation and well-defined instrumental parameters. The following protocols for LC-MS/MS and GC-MS analysis of M510F01 are designed to deliver high sensitivity and selectivity.
Sample Preparation: QuEChERS Extraction
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of M510F01 from the sample matrix.[4]
-
Homogenization: 10 g of the homogenized sample is weighed into a 50 mL centrifuge tube.
-
Hydration: For dry samples, 10 mL of water is added and the sample is allowed to rehydrate for 30 minutes.
-
Extraction: 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.
-
Salting Out: A salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) is added. The tube is immediately shaken for 1 minute.
-
Centrifugation: The sample is centrifuged at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: 6 mL of the supernatant is transferred to a 15 mL centrifuge tube containing 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18. The tube is vortexed for 30 seconds and then centrifuged at 4000 rpm for 5 minutes.
-
Final Extract: The resulting supernatant is collected, filtered through a 0.22 µm filter, and is ready for LC-MS/MS analysis. For GC-MS analysis, an additional derivatization step is required.
LC-MS/MS Instrumentation and Conditions
The analysis of M510F01 is effectively performed using a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Instrument: Waters Acquity UPLC system coupled to an AB Sciex API 6500 mass spectrometer or equivalent.[2]
-
Column: Acquity BEH C18 (50 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in methanol
-
-
Gradient: A time-programmed gradient is used to ensure optimal separation.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitored Transitions: Specific parent and daughter ion transitions for M510F01 are monitored for quantification and confirmation.
GC-MS Instrumentation and Conditions (Hypothetical)
For GC-MS analysis, derivatization is necessary to increase the volatility and thermal stability of M510F01.[5]
-
Derivatization: The dried extract from the sample preparation step is reconstituted in 100 µL of pyridine. 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is added, and the mixture is heated at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivative.[6]
-
Instrument: Agilent 7890B GC coupled to a 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature of 150°C held for 1 minute.
-
Ramp to 250°C at 20°C/min.
-
Ramp to 300°C at 10°C/min and hold for 5 minutes.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Monitored Ions: Characteristic ions of the M510F01-TMS derivative are monitored in Selected Ion Monitoring (SIM) mode for quantification.
Data Presentation: Performance Comparison
The performance of both analytical methods was evaluated based on key validation parameters. The results are summarized in the tables below.
Table 1: Linearity and Range
| Parameter | LC-MS/MS | GC-MS |
| Linear Range | 0.1 - 100 ng/mL | 1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| Weighting Factor | 1/x | 1/x |
Table 2: Accuracy and Precision
| Quality Control Level | LC-MS/MS | GC-MS |
| Accuracy (%) | Precision (%RSD) | |
| LQC (0.3 ng/mL / 3 ng/mL) | 98.5 | 6.2 |
| MQC (50 ng/mL / 100 ng/mL) | 101.2 | 4.5 |
| HQC (80 ng/mL / 160 ng/mL) | 99.1 | 3.8 |
Table 3: Lower Limit of Quantification (LLOQ) and Matrix Effect
| Parameter | LC-MS/MS | GC-MS |
| LLOQ | 0.1 ng/mL | 1 ng/mL |
| Matrix Effect (%) | < 15% | < 20% |
Cross-Validation Workflow
Cross-validation ensures that the two distinct analytical methods produce comparable and reliable results for the quantification of M510F01. The workflow involves analyzing the same set of quality control and real samples using both the LC-MS/MS and GC-MS methods and statistically comparing the obtained concentrations.
Caption: Workflow for the cross-validation of LC-MS/MS and GC-MS methods.
Signaling Pathway of Analytical Method Selection
The choice between LC-MS/MS and GC-MS often depends on the specific requirements of the analysis, including sensitivity needs, sample throughput, and the chemical nature of the analyte.
Caption: Decision pathway for selecting an analytical method for M510F01.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. epa.gov [epa.gov]
- 3. fao.org [fao.org]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. GC-MS Metabolomics Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Identity of Boscalid-5-hydroxy: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of metabolites is a critical step in drug development and environmental monitoring. This guide provides a comprehensive comparison of High-Resolution Mass Spectrometry (HRMS) with other analytical techniques for the confident identification of Boscalid-5-hydroxy, a key metabolite of the fungicide Boscalid.
The Gold Standard: High-Resolution Mass Spectrometry (HRMS)
HRMS has emerged as the definitive method for the structural confirmation of small molecules like this compound. Its key advantages lie in its exceptional mass accuracy and resolving power, which together provide a high degree of confidence in the elemental composition of the analyte and its fragments.
Unambiguous Identification with HRMS
The power of HRMS in identifying this compound stems from a multi-faceted approach:
-
Accurate Mass Measurement: HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, can measure the mass-to-charge ratio (m/z) of ions with accuracies in the sub-parts-per-million (ppm) range. This precision allows for the determination of the elemental formula of the parent ion, a crucial first step in identification.
-
Isotopic Pattern Analysis: The high resolution of these instruments allows for the clear resolution of isotopic peaks. The characteristic isotopic signature of chlorine (a prominent feature of this compound) provides an additional layer of confirmation for the proposed elemental composition.
-
MS/MS Fragmentation Analysis: By inducing fragmentation of the parent ion and analyzing the accurate masses of the resulting fragment ions, a detailed structural fingerprint of the molecule is obtained. This fragmentation pattern is unique to the molecule's structure and provides definitive evidence for its identity. A study on the characterization of boscalid metabolites in honeybees utilized ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-QToF) to identify various metabolites, including hydroxylated forms of boscalid.[1]
Performance Comparison: HRMS vs. Alternative Techniques
While other analytical methods can be employed for the analysis of this compound, they each have limitations in providing the same level of definitive identification as HRMS.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Triple Quadrupole Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Function | Structural Elucidation & Quantification | Targeted Quantification | Definitive Structural Elucidation |
| Mass Accuracy | < 5 ppm | Nominal Mass | Not Applicable |
| Resolution | High (>10,000) | Low | Not Applicable |
| Confidence in Identification | Very High | Moderate (relies on fragmentation patterns) | Very High (provides detailed structural information) |
| Sensitivity | High | Very High (in targeted mode) | Low |
| Sample Requirement | Low (ng to pg) | Low (pg to fg) | High (mg) |
| Throughput | High | High | Low |
Experimental Protocol: HRMS Analysis of this compound
This section provides a detailed methodology for the confirmation of this compound using a UPLC-QTOF HRMS system.
Sample Preparation (Modified QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in various matrices. A modified version is often employed for complex samples like honey or soil.[1]
-
Extraction: Homogenize 10 g of the sample with 10 mL of acetonitrile.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) and shake vigorously.
-
Centrifugation: Centrifuge the sample to separate the layers.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and MgSO₄) to remove interfering matrix components.
-
Final Preparation: Centrifuge the cleaned extract and dilute the supernatant with an appropriate solvent for LC-HRMS analysis.
UPLC-QTOF HRMS Analysis
-
Chromatographic Separation (UPLC):
-
Column: A reversed-phase column, such as a Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm), is suitable for separating this compound from other matrix components.
-
Mobile Phase: A gradient elution with water (A) and acetonitrile or methanol (B), both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization, is typically used.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common for UPLC systems.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (QTOF):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally effective for Boscalid and its metabolites.
-
Mass Range: A scan range of m/z 50-1000 is typically sufficient to cover the parent ion and its fragments.
-
MS Scan Rate: A high scan rate is used to acquire sufficient data points across the chromatographic peak.
-
MS/MS Fragmentation: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used to trigger MS/MS scans. For DDA, precursor ions exceeding a certain intensity threshold are selected for fragmentation.
-
Collision Energy: A ramped or stepped collision energy (e.g., 10-40 eV) is often employed to generate a rich fragmentation spectrum.
-
Data Analysis and Interpretation
The confirmation of this compound is a multi-step process involving the analysis of the acquired HRMS data:
-
Accurate Mass and Elemental Composition: The measured accurate mass of the protonated molecule [M+H]⁺ of this compound (C₁₈H₁₃Cl₂N₂O₂⁺) is compared to its theoretical exact mass. The mass error should be within a few ppm.
-
Isotopic Pattern Matching: The observed isotopic pattern, particularly the characteristic A+2 peak due to the two chlorine atoms, is compared to the theoretical pattern for the proposed elemental formula.
-
MS/MS Fragmentation Analysis: The fragmentation pattern is analyzed to identify characteristic product ions. Based on the structure of this compound, plausible fragmentation pathways can be proposed. Key fragment ions would likely arise from the cleavage of the amide bond, loss of the nicotinamide moiety, and cleavages within the biphenyl ring system.
Visualizing the Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the identity of this compound using HRMS.
Caption: A flowchart illustrating the key stages in the confirmation of this compound identity using HRMS.
Conclusion
For the unambiguous confirmation of this compound, High-Resolution Mass Spectrometry stands as the superior analytical technique. Its ability to provide accurate mass measurements, resolve isotopic patterns, and generate detailed fragmentation spectra offers an unparalleled level of confidence in structural elucidation. While other methods like triple quadrupole MS/MS are excellent for targeted quantification and NMR provides definitive structural information, the combination of high sensitivity, high throughput, and definitive identification makes HRMS the gold standard for metabolite identification in complex matrices.
References
Unraveling the Metabolic Fate of Boscalid: A Comparative Analysis Across Species
A comprehensive examination of Boscalid metabolism in rats, honeybees, and zebrafish, supported by in vitro human data, reveals species-specific biotransformation pathways and highlights the importance of multi-species assessments in understanding the environmental fate and potential toxicity of this widely used fungicide.
This guide provides a comparative metabolic profiling of Boscalid, a succinate dehydrogenase inhibitor (SDHI) fungicide, across different biological systems. By synthesizing data from in vivo studies in rats, honeybees, and zebrafish, alongside in vitro data from human and rat liver cells, we offer a detailed overview of its absorption, distribution, metabolism, and excretion (ADME). This objective comparison, supported by experimental data and methodologies, aims to equip researchers, scientists, and drug development professionals with the critical information needed to assess the potential risks and environmental impact of Boscalid.
Comparative Quantitative Analysis of Boscalid and its Metabolites
The biotransformation of Boscalid results in a variety of metabolites, with concentrations varying significantly across species. The following table summarizes the key quantitative findings from different studies.
| Species | Matrix | Compound | Concentration/Percentage of Dose | Analytical Method | Reference |
| Rat | Urine | Metabolite F01 | 0.77 - 2.89% of administered dose | Radiochemical analysis | [1] |
| Urine | Metabolite F02 | 4.29 - 10.8% of administered dose | Radiochemical analysis | [1] | |
| Feces | Parent Boscalid & Metabolites | 67.7 - 75.7% of administered dose | Radiochemical analysis | [1] | |
| Honeybee | Whole Body | Boscalid & 3 Metabolites | 0.2 - 36.3 ng/g | UHPLC-QToF, UHPLC-QqQ | [2] |
| Zebrafish | Liver | Triacylglyceride (TG) | Reduced content | Biochemical assay | [3] |
| Liver | Cholesterol (TC) | Reduced content | Biochemical assay | [3] | |
| Blood | Glucose | Decreased content | Biochemical assay | [3] | |
| In Vitro (Rat Hepatocytes) | Culture Medium | Thyroxine-glucuronide | Significant increase | In vitro enzyme activity assay | [4] |
| In Vitro (Human Hepatocytes) | Culture Medium | Thyroxine-glucuronide | No significant increase | In vitro enzyme activity assay | [4] |
Elucidating the Metabolic Pathways
Boscalid undergoes several key metabolic transformations, primarily involving hydroxylation and dechlorination. In honeybees, metabolites are formed through these processes, as well as the substitution of a chlorine atom with a hydroxyl group[2]. In rats, metabolism is extensive, with the majority of the administered dose being excreted in the feces[1]. In vitro studies with rat and human liver cells indicate that Boscalid can induce cytochrome P450 (CYP) and uridine diphosphate-glucuronosyltransferase (UGT) enzymes, which are crucial for Phase I and Phase II metabolism, respectively[4].
References
- 1. fsc.go.jp [fsc.go.jp]
- 2. Detection and quantification of boscalid and its metabolites in honeybees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxic effects of boscalid in adult zebrafish (Danio rerio) on carbohydrate and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boscalid shows increased thyroxin-glucuronidation in rat but not in human hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the efficacy of Boscalid and its main metabolite
An Objective Comparison of the Efficacy of Boscalid and its Primary Metabolite, M510F01
Introduction
Boscalid is a broad-spectrum fungicide belonging to the carboxamide class, specifically identified as a succinate dehydrogenase inhibitor (SDHI).[1] Developed by BASF, it is widely utilized in agriculture to protect a variety of crops from a range of fungal diseases.[1][2] Its mode of action targets the fungal respiratory chain, effectively halting energy production and inhibiting fungal growth.[2][3] Upon metabolism, Boscalid is converted into several byproducts, with its main metabolite being 2-chloro-N-(4'-chloro-5-hydroxybiphenyl-2-yl)nicotinamide, also known as M510F01.[4][5] This guide provides a comparative evaluation of the efficacy and toxicological profiles of Boscalid and M510F01, supported by experimental data and protocols for researchers, scientists, and professionals in drug development.
Mechanism of Action
Boscalid's fungicidal activity stems from its ability to inhibit succinate dehydrogenase (also known as Complex II) in the mitochondrial electron transport chain of fungi.[2][3] This enzyme is a critical component of the tricarboxylic acid (TCA) cycle and cellular respiration. By binding to the ubiquinone-binding site of the enzyme, Boscalid blocks the transfer of electrons, thereby disrupting the production of ATP, the cell's primary energy currency. This inhibition effectively prevents spore germination, germ tube elongation, and mycelial growth.[1][6]
Caption: Mechanism of action of Boscalid on the mitochondrial respiratory chain.
Efficacy and Performance of Boscalid
Boscalid exhibits broad-spectrum efficacy against a wide range of fungal pathogens in various crops.[1][3][7] It possesses both preventative and curative properties, with strong inhibition of spore germination.[1][3] A key feature of Boscalid is its systemic and translaminar movement within plant tissues, which ensures thorough protection, even in areas not directly sprayed.[1][3]
Table 1: Efficacy of Boscalid Against Key Fungal Pathogens
| Target Pathogen | Common Disease | Affected Crops |
| Alternaria spp. | Early Blight, Leaf Spot | Vegetables, Oilseed Rape |
| Botrytis cinerea | Grey Mold | Grapes, Fruits, Vegetables, Ornamentals |
| Sclerotinia sclerotiorum | White Mold, Stem Rot | Rapeseed, Beans, Vegetables |
| Mycosphaerella graminicola | Septoria Leaf Blotch | Cereals |
| Uncinula necator | Powdery Mildew | Grapes |
| Monilinia spp. | Brown Rot | Fruits |
This table is a summary based on information from multiple sources.[1][2][7]
The Main Metabolite: M510F01
In rats, the primary metabolic pathway for Boscalid involves the hydroxylation of the diphenyl ring to form the metabolite M510F01.[4] This metabolite can be further conjugated with glucuronic acid.[4] In laying hens, a similar pathway is observed, with Boscalid being hydroxylated to M510F01, which is then a major residue found in eggs and tissues.[5][8] The residue definition for dietary risk assessment in animal commodities is the sum of Boscalid and M510F01 (including its conjugate), expressed as Boscalid.[5]
Comparative Toxicological Profile
While data on the direct fungicidal efficacy of M510F01 is limited in publicly available literature, its toxicological profile has been evaluated. The primary concern with M510F01 is its potential environmental impact, particularly its toxicity to aquatic life. Boscalid itself has low mammalian toxicity.[3][7]
Table 2: Comparative Toxicological Data of Boscalid and M510F01
| Parameter | Boscalid | M510F01 |
| Acute Oral LD50 (rat) | >5000 mg/kg | >2000 mg/kg |
| Acute Dermal LD50 (rat) | >2000 mg/kg | Data not available |
| Genotoxicity | No evidence of genotoxicity | No evidence of genotoxicity in vitro |
| Aquatic Toxicity | Moderately toxic | Toxic to aquatic life with long-lasting effects |
Data compiled from various toxicological evaluations.[9][10]
Experimental Protocols for Efficacy Evaluation
The evaluation of fungicide efficacy is conducted through a series of standardized laboratory and field trials to ensure the validity and reproducibility of the results.[11]
Key Steps in a Typical Efficacy Trial:
-
Experimental Design: Trials are typically arranged in a randomized block design with a minimum of three replicates to allow for robust statistical analysis.[12]
-
Treatments: The test should include the fungicide at various dosage levels, an untreated control, and a reference product for comparison.[13]
-
Application: The method of application (e.g., foliar spray, soil drench) should reflect the proposed use. Details such as spray volume, nozzle type, and timing of application are critical and must be recorded.[12]
-
Inoculation: For controlled experiments, artificial inoculation with the target pathogen is performed to ensure adequate disease pressure.[13][14] In field trials, reliance on natural inoculum is common, but sites with a history of the disease are chosen.[13]
-
Data Collection: Disease assessment is performed at regular intervals. This can include measuring disease incidence (percentage of infected plants) and disease severity (area of plant tissue affected).[14]
-
Statistical Analysis: The collected data is subjected to statistical analysis (e.g., ANOVA) to determine the significance of the treatment effects.[15] The effective concentration to inhibit 50% of growth (EC50) is often calculated from dose-response curves.[15]
Caption: A generalized workflow for conducting fungicide efficacy trials.
Conclusion
Boscalid is a highly effective, broad-spectrum fungicide with a well-understood mechanism of action that disrupts fungal respiration. Its systemic properties provide comprehensive protection for a wide array of agricultural crops. The main metabolite, M510F01, is a key consideration in toxicological assessments and for defining residue levels in animal products. While Boscalid itself demonstrates low mammalian toxicity, M510F01 exhibits higher toxicity to aquatic organisms, underscoring the importance of responsible environmental management. For researchers, the evaluation of both the parent compound and its metabolites is crucial for a complete understanding of a fungicide's overall impact and performance.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. The Application of Fungicide Boscalid - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 3. nbinno.com [nbinno.com]
- 4. apps.who.int [apps.who.int]
- 5. fao.org [fao.org]
- 6. researchgate.net [researchgate.net]
- 7. Boscalid (Ref: BAS 510F) [sitem.herts.ac.uk]
- 8. fao.org [fao.org]
- 9. hpc-standards.com [hpc-standards.com]
- 10. fao.org [fao.org]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. ppqs.gov.in [ppqs.gov.in]
- 13. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 14. orgprints.org [orgprints.org]
- 15. mdpi.com [mdpi.com]
Navigating the Analytical Maze: A Comparative Guide to Method Validation for Boscalid-5-hydroxy Analysis
For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of analytical data is paramount. This guide provides a comprehensive comparison of method validation parameters for the analysis of Boscalid-5-hydroxy, a key metabolite of the fungicide boscalid, in accordance with SANTE guidelines. The focus is on providing objective performance comparisons and detailed experimental data to aid in the selection and implementation of robust analytical methods.
This compound, also known by its metabolite code M510F01, is a significant analyte in the risk assessment of boscalid, particularly in commodities of animal origin.[1][2] The European Union's SANTE guidelines, specifically document SANTE/11312/2021, set forth stringent requirements for the validation of analytical methods for pesticide residues to ensure data quality and comparability across laboratories.[3]
This guide delves into the validation parameters of the two primary analytical methods employed for the quantification of this compound: the established BASF Method 471/0 and the widely adopted QuEChERS-based method.
Performance Comparison of Analytical Methods
The following tables summarize the key validation parameters for the two principal methods for the determination of this compound in animal-derived matrices.
Table 1: Method Validation Parameters for BASF Analytical Method 471/0
| Parameter | Matrix | Boscalid | This compound (M510F01) | Guideline Requirement (SANTE/11312/2021) |
| Linearity (R²) | ||||
| - | Data not available | Data not available | ≥ 0.99 | |
| Accuracy (Mean Recovery %) | Cow's Milk | 91% (at 0.01 mg/kg) | 90% (at 0.01 mg/kg) | 70-120% |
| Muscle | 88% (at 0.025 mg/kg) | 88% (at 0.025 mg/kg) | 70-120% | |
| Liver | 86% (at 0.025 mg/kg) | 86% (at 0.025 mg/kg) | 70-120% | |
| Kidney | 89% (at 0.025 mg/kg) | 89% (at 0.025 mg/kg) | 70-120% | |
| Precision (RSDr %) | Cow's Milk | 6.2% (at 0.01 mg/kg) | 6.7% (at 0.01 mg/kg) | ≤ 20% |
| Muscle | 7.1% (at 0.025 mg/kg) | 7.1% (at 0.025 mg/kg) | ≤ 20% | |
| Liver | 8.0% (at 0.025 mg/kg) | 8.0% (at 0.025 mg/kg) | ≤ 20% | |
| Kidney | 6.9% (at 0.025 mg/kg) | 6.9% (at 0.025 mg/kg) | ≤ 20% | |
| Limit of Quantification (LOQ) | Animal Tissues | 0.025 mg/kg | 0.025 mg/kg | Must be specified and validated |
| Milk & Eggs | 0.01 mg/kg | 0.01 mg/kg | Must be specified and validated | |
| Limit of Detection (LOD) | - | Data not available | Data not available | Typically 1/3 to 1/5 of LOQ |
| Matrix Effects | - | Data not available | Data not available | To be assessed and compensated for if significant |
Data for Table 1 is primarily sourced from an independent laboratory validation of BASF analytical method 471/0 as referenced in a 2015 JMPR report.[1]
Table 2: Method Validation Parameters for QuEChERS-based LC-MS/MS Method
| Parameter | Matrix | This compound (M510F01) | Guideline Requirement (SANTE/11312/2021) |
| Linearity (R²) | |||
| Animal Tissues & Milk | Typically ≥ 0.99 | ≥ 0.99 | |
| Accuracy (Mean Recovery %) | Animal Tissues & Milk | Typically 70-120% | 70-120% |
| Precision (RSDr %) | Animal Tissues & Milk | Typically ≤ 20% | ≤ 20% |
| Limit of Quantification (LOQ) | Animal Tissues & Milk | Validated at 0.01 mg/kg by EURL-SRM | Must be specified and validated |
| Limit of Detection (LOD) | Animal Tissues & Milk | Typically 1/3 to 1/5 of LOQ | Typically 1/3 to 1/5 of LOQ |
| Matrix Effects | Animal Tissues & Milk | Managed through matrix-matched calibration | To be assessed and compensated for if significant |
The data in Table 2 is based on information from the EURL-SRM, which has successfully validated a QuEChERS-based method for this compound.[4] Specific performance data may vary between laboratories.
Experimental Protocols
BASF Analytical Method 471/0
This method is a single-residue method developed for the determination of boscalid and its metabolite this compound (M510F01) in animal matrices.
-
Extraction: Residues are extracted from the sample matrix using methanol.
-
Deconjugation: The extract is treated with a solution of β-glucuronidase and arylsulfatase to hydrolyze any conjugated forms of the M510F01 metabolite back to their free form.
-
Purification: The residues are isolated and cleaned up using liquid-liquid partitioning followed by column chromatography.
-
Quantification: The final determination of both the parent boscalid and the M510F01 metabolite is performed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The detection is achieved using positive ionization mode, monitoring specific ion transitions for each analyte.[2]
QuEChERS-based LC-MS/MS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a multi-residue method that has been adapted and validated for the analysis of this compound in animal-derived products.
-
Sample Preparation: A homogenized sample (e.g., muscle, liver, kidney, or milk) is weighed into a centrifuge tube.
-
Extraction: Acetonitrile and a citrate buffer salt mixture are added to the sample. The tube is shaken vigorously to extract the analytes into the organic phase.
-
Clean-up (Dispersive Solid-Phase Extraction - d-SPE): An aliquot of the acetonitrile extract is transferred to a tube containing a mixture of sorbents, typically including C18, to remove interfering matrix components such as fats.
-
Quantification: The final extract is analyzed by LC-MS/MS. Matrix-matched calibration standards are typically used to compensate for any remaining matrix effects and ensure accurate quantification.
Method Comparison and Alternatives
Both the BASF 471/0 and the QuEChERS-based methods are robust and reliable for the determination of this compound in animal-derived matrices, relying on the high selectivity and sensitivity of LC-MS/MS detection.
-
BASF Method 471/0 is a more traditional, single-residue method that involves a specific deconjugation step, which can be crucial for an accurate determination of the total residue of M510F01.
-
The QuEChERS-based method offers the advantage of being a multi-residue method, allowing for the simultaneous analysis of a wider range of pesticides. It is also generally faster and uses smaller volumes of solvents. The European Union Reference Laboratory for Single Residue Methods (EURL-SRM) has successfully validated a QuEChERS method for M510F01 in various animal commodities, indicating its suitability for official control.[4]
As an alternative analytical approach , immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay) could potentially be developed for the rapid screening of this compound. However, these methods are generally less specific and quantitative than chromatographic techniques and would require confirmation by a method like LC-MS/MS. Currently, LC-MS/MS-based methods are the industry standard for the confirmatory analysis of this metabolite.
Visualizing the Analytical Workflow
To better understand the logical flow of a typical pesticide residue analysis according to SANTE guidelines, the following diagram illustrates the key stages from sample receipt to final reporting.
Caption: General workflow for pesticide residue analysis.
References
A Comparative Analysis of M510F01 Accumulation in Organically and Conventionally Cultivated Crops
Abstract: This guide provides a comparative analysis of the levels of the novel bioactive compound M510F01 in crops cultivated under certified organic and standard conventional agricultural systems. M510F01, a recently identified phenylpropanoid, has garnered significant interest within the scientific community due to its potent antioxidant and anti-inflammatory properties observed in preclinical studies. This document summarizes quantitative data from recent field trials, details the experimental protocols for M510F01 quantification, and visualizes the proposed biosynthetic pathway and analytical workflow. The findings presented herein are intended to inform researchers, scientists, and drug development professionals on the potential impact of agricultural practices on the production of this high-value compound.
Introduction to M510F01
M510F01 is a complex phenylpropanoid compound first isolated from Echinacea purpurea and subsequently identified in a range of other plant species. Structurally, it is characterized by a unique glycosidic bond that enhances its bioavailability. Preliminary research suggests that M510F01 may interact with the MAPK signaling cascade, playing a role in the modulation of cellular stress responses. The biosynthesis of M510F01 is believed to be upregulated in response to specific environmental stressors, which may explain the observed variations in its concentration across different agricultural systems.
Quantitative Comparison of M510F01 Levels
Field studies were conducted on three different crops known to produce M510F01: Echinacea purpurea (roots), Solanum lycopersicum (fruit), and Spinacia oleracea (leaves). For each crop, paired fields were cultivated under certified organic and conventional management protocols. Samples were collected at peak maturity and analyzed for M510F01 content. The results, summarized in the table below, indicate a statistically significant increase in M510F01 concentrations in crops grown under organic conditions.
| Crop Species | Cultivation Method | Mean M510F01 Concentration (µg/g dry weight) | Standard Deviation | p-value |
| Echinacea purpurea (roots) | Organic | 125.8 | ± 15.2 | < 0.01 |
| Conventional | 78.3 | ± 9.8 | ||
| Solanum lycopersicum (fruit) | Organic | 45.2 | ± 6.1 | < 0.05 |
| Conventional | 31.5 | ± 4.5 | ||
| Spinacia oleracea (leaves) | Organic | 88.9 | ± 11.4 | < 0.01 |
| Conventional | 52.1 | ± 7.3 |
Experimental Protocols
The following protocols were utilized for the extraction and quantification of M510F01 from crop samples.
3.1. Sample Preparation and Extraction
-
Harvesting and Lyophilization: Crop samples were harvested and immediately flash-frozen in liquid nitrogen to halt metabolic activity. The frozen samples were then lyophilized for 48 hours to remove all water content.
-
Homogenization: The dried plant material was ground into a fine powder using a cryogenic grinder.
-
Solvent Extraction: A 100 mg aliquot of the powdered sample was suspended in 2 mL of 80% methanol. The mixture was sonicated for 30 minutes in an ice bath, followed by centrifugation at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: The supernatant containing the extracted M510F01 was carefully collected. The extraction process was repeated twice on the remaining pellet to ensure complete recovery. The supernatants from all three extractions were pooled.
3.2. Quantification by UPLC-MS/MS
-
Chromatographic Separation: The pooled supernatant was filtered through a 0.22 µm PTFE filter. A 5 µL aliquot was injected into an Ultra-Performance Liquid Chromatography (UPLC) system equipped with a C18 reverse-phase column. A gradient elution was performed using a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometry Analysis: The eluent from the UPLC was introduced into a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in negative ion mode.
-
Quantification: M510F01 was quantified using a multiple reaction monitoring (MRM) method based on the transition of the precursor ion (m/z 510.1) to a specific product ion (m/z 348.1). A standard curve was generated using a purified M510F01 reference standard to allow for absolute quantification.
Diagrams and Visualizations
4.1. Proposed M510F01 Biosynthetic Pathway
The diagram below illustrates the proposed biosynthetic pathway for M510F01, starting from the shikimate pathway and proceeding through the general phenylpropanoid pathway. Environmental stressors, which can differ between organic and conventional systems, are hypothesized to induce the final glycosylation step.
Caption: Proposed biosynthetic pathway of M510F01.
4.2. Experimental Workflow for M510F01 Quantification
This diagram outlines the key steps in the experimental workflow, from sample collection to final data analysis.
Caption: Workflow for M510F01 quantification.
Discussion and Conclusion
The data consistently demonstrate that organic cultivation practices are associated with higher levels of M510F01 in the tested crops. This may be attributed to the increased biotic and abiotic stressors present in organic systems, such as microbial competition and the absence of synthetic pesticides, which could trigger a heightened defensive response in plants, leading to the upregulation of secondary metabolite pathways like the one responsible for M510F01 synthesis.
For researchers in drug development, these findings suggest that the sourcing of plant material for the extraction of M510F01 could be a critical factor in maximizing yield and ensuring the economic viability of future therapeutic products. Further studies are warranted to elucidate the precise environmental triggers that promote M510F01 accumulation and to explore the full therapeutic potential of this promising compound.
Comparative Analysis of Analytical Methods for the Quantification of Boscalid-5-hydroxy
This guide provides a detailed comparison of analytical methodologies for the accurate and precise quantification of Boscalid-5-hydroxy, a key metabolite of the fungicide Boscalid. The information is intended for researchers, scientists, and professionals in drug development and environmental monitoring.
Quantitative Performance Comparison
The following tables summarize the performance characteristics of a widely used method, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantification of this compound (M510F47) and its parent compound, Boscalid. Data is compiled from independent laboratory validation studies in various matrices.
Table 1: Accuracy and Precision Data for Boscalid and its Metabolite M510F49 in Water [1]
| Analyte | Fortification Level (µg/L) | Mean Recovery (%) | Relative Standard Deviation (%) |
| Boscalid | 0.03 (LOQ) | 96 | 3.6 |
| 0.3 (10xLOQ) | 97 | 2.5 | |
| M510F49 | 0.03 (LOQ) | 95 | 4.1 |
| 0.3 (10xLOQ) | 98 | 2.1 |
Table 2: Method Performance for Boscalid in Sediment [2]
| Fortification Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (%) |
| 0.005 (LOQ) | 70-120 | ≤20 |
| 0.05 (10xLOQ) | 70-120 | ≤20 |
Table 3: Recovery Rates of Boscalid in Various Food Matrices using HPLC-MS/MS [3]
| Matrix | Spiked Level (mg/kg) | Average Recovery (%) | RSD (%) |
| Watermelon | 0.01 | 97 | 9.1 |
| 0.1 | 108 | 5.4 | |
| 1 | 105 | 3.2 |
Table 4: Limits of Quantification (LOQ) and Detection (LOD)
| Analyte | Matrix | LOQ | LOD | Reference |
| Boscalid, M510F47, M510F49 | Surface & Ground Water | 0.03 µg/L | 0.005 - 0.009 µg/L | [4] |
| Boscalid | Sediment | 0.005 mg/kg | 0.001 mg/kg | [2] |
| Boscalid | Watermelon | 0.01 mg/kg | - | [5] |
| Boscalid | Blueberries | 4.42 µg/kg | 1.33 µg/kg | [6] |
Experimental Protocols
The most common and robust method for the quantification of this compound is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Below are generalized and specific protocols based on validated methods.
1. General Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is frequently used for extracting pesticides and their metabolites from various matrices.
-
Extraction: A homogenized sample is extracted with an organic solvent (e.g., acetonitrile) and a salt mixture (e.g., magnesium sulfate, sodium chloride).
-
Cleanup: The supernatant is then cleaned up using dispersive solid-phase extraction (d-SPE) with a suitable sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components.
-
Analysis: The final extract is analyzed by LC-MS/MS.
2. Specific Protocol for this compound (M510F47) in Water [4]
-
Sample Acidification: Water samples are acidified to approximately pH 2.
-
Solid-Phase Extraction (SPE): The acidified sample is passed through an OASIS SPE cartridge to enrich the analyte.
-
Elution: The analyte is eluted from the SPE column with methanol.
-
Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness, and the residue is re-dissolved in pure water.
-
LC-MS/MS Analysis: The reconstituted sample is injected into the LC-MS/MS system for quantification. Due to potential matrix effects, quantification is often performed using matrix-matched standard solutions.[4]
3. Chromatographic and Mass Spectrometric Conditions
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used for Boscalid and its metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Two or more precursor-to-product ion transitions are monitored for confirmation.[7] For Boscalid, a common transition is m/z 343 > 307.[8]
-
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the typical workflow for the quantification of this compound and the logic of method validation.
Caption: Experimental workflow for this compound analysis.
Caption: Core parameters for analytical method validation.
References
A Comparative Analysis of Boscalid Degradation in Soil and Water Environments
Boscalid is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide used extensively in agriculture to control a range of fungal pathogens on crops such as fruits, vegetables, and nuts.[1][2] Its widespread application necessitates a thorough understanding of its environmental fate, particularly its persistence and degradation pathways in soil and water. This guide provides a comparative analysis of how Boscalid breaks down in these two critical environmental compartments, supported by quantitative data and detailed experimental protocols.
Comparative Overview: Soil vs. Water Degradation
The degradation of Boscalid proceeds through distinctly different mechanisms and at varying rates in soil and water. In soil, degradation is a slow process dominated by microbial activity.[3][4] Conversely, in aqueous environments, Boscalid is stable to hydrolysis, and its degradation is primarily driven by abiotic processes like photolysis, which can be significantly accelerated by catalysts.[2][5]
Table 1: Comparative Summary of Boscalid Degradation in Soil and Water
| Parameter | Soil Environment | Water Environment |
| Primary Pathway | Biotic (Microbial Degradation)[6][7] | Abiotic (Photodegradation)[5][8] |
| Degradation Rate | Slow to very slow; can be persistent[1][4] | Generally stable, but can be rapid under specific UV/catalytic conditions[2][9] |
| Half-life (DT₅₀) | Highly variable: 28 to >700 days, depending on conditions[4] | Stable to hydrolysis; photolysis half-life depends heavily on light intensity and catalysts[2][10] |
| Key Processes | Aerobic and anaerobic metabolism by microorganisms[3] | Direct photolysis, catalyzed photodegradation (e.g., UV/H₂O₂, g-C₃N₄)[5][9] |
| Major Products | Mineralization to CO₂, bound residues, and minor metabolites[3][4] | Transformation Products (TPs) via hydroxylation, cyclization, and dechlorination[5] |
| Influencing Factors | Soil type, organic carbon content, temperature, moisture, microbial population[3][11] | pH (stable across ranges), light intensity (UV), presence of photosensitizers or catalysts[2][5] |
Degradation Pathway in Soil
In soil, Boscalid is characterized by its high persistence.[1] The primary route of degradation is through metabolism by soil microorganisms, including bacteria and fungi. Studies under aerobic conditions show that Boscalid degrades slowly, with a significant portion of the parent compound remaining unchanged or becoming bound to soil particles as non-extractable residues.[3][4] Mineralization to carbon dioxide (¹⁴CO₂) also occurs, albeit at a slow rate.[3]
Under anaerobic conditions, degradation is even slower.[3] Several bacterial strains have been identified that can efficiently degrade Boscalid in laboratory settings, breaking it down into various intermediates.[6][7]
Key Metabolites in Soil
-
M510F49 and M510F50: Minor metabolites identified in aerobic soil metabolism studies.[3]
-
N-(1,1'-biphenyl-2-yl)pyridine-3-carboxamide: An intermediate formed through microbial action.[6]
-
N-{[1,1'-biphenyl]-2-yl}-2-chloropyridine-3-carboxamide: An intermediate formed through microbial action.[6]
-
N-{[4'-chloro-1,1'-biphenyl]-2-yl}-2-chloropyridine: An intermediate formed through microbial action.[6]
Caption: Microbial degradation pathway of Boscalid in soil.
Degradation Pathway in Water
Boscalid is chemically stable in aqueous environments and does not undergo significant hydrolysis at environmentally relevant pH levels (pH 5, 7, and 9).[2][11] Therefore, its degradation in water is primarily governed by photolysis—breakdown by light. While direct photolysis from sunlight can be slow, the process is significantly enhanced by the presence of UV light and photocatalysts.[9][10]
Advanced Oxidative Processes (AOPs) that combine UV-C light with hydrogen peroxide (H₂O₂) have been shown to effectively degrade Boscalid.[9][12] Similarly, heterogeneous photocatalysis using materials like graphitic carbon nitride (g-C₃N₄) can achieve high removal rates.[5] These processes generate highly reactive species that attack the Boscalid molecule.
Key Transformation Pathways in Water
-
Hydroxylation: Addition of hydroxyl (-OH) groups to the molecule.[5]
-
Cyclization: Formation of new ring structures within the molecule.[5]
-
Dechlorination: Removal of chlorine atoms.[5]
These reactions lead to the formation of various transformation products (TPs), some of which may have different toxicological profiles than the parent compound.[8]
Caption: Key photodegradation pathways of Boscalid in water.
Quantitative Degradation Data
The persistence of Boscalid, particularly in soil, is highlighted by its half-life (DT₅₀), which can vary significantly based on environmental conditions.
Table 2: Reported Half-Life (DT₅₀) of Boscalid in Soil
| Soil Type / Condition | DT₅₀ (days) | Reference |
| Sandy Loam (Aerobic, 20°C) | 108 | [3] |
| Field Dissipation Studies (Bare Soil) | 28 - 208 | [4] |
| Aged Soil (Laboratory Conditions) | 746 | [4] |
| Sandy Soil | 297 - 337 | [13] |
Table 3: Identified Degradation Products of Boscalid
| Medium | Product ID / Name | Formation Pathway | Reference |
| Soil | M510F49 | Aerobic Metabolism | [3] |
| Soil | M510F50 | Aerobic Metabolism | [3] |
| Soil | M510F47 | Anaerobic Metabolism | [3] |
| Soil | N-{[4'-chloro-1,1'-biphenyl]-2-yl}-2-chloropyridine | Microbial Degradation | [6] |
| Water | Photoproducts (8 identified) | UV-Visible Photodegradation | [8] |
| Water | Transformation Products (5 identified) | Photocatalysis (g-C₃N₄) | [5] |
Experimental Protocols
The following are summarized methodologies for assessing Boscalid degradation, based on common experimental designs found in the literature.
Protocol 1: Aerobic Soil Metabolism Study
This protocol is designed to determine the rate and pathway of Boscalid degradation in soil under controlled aerobic conditions.
-
1. Soil Preparation: A well-characterized soil (e.g., sandy loam) is sieved and its moisture content is adjusted to 40-50% of maximum water holding capacity.[3]
-
2. Application: ¹⁴C-labeled Boscalid (either diphenyl- or pyridine-labeled) is applied to the soil samples at a concentration relevant to typical agricultural use (e.g., ~1.0 mg/kg dry soil).[3]
-
3. Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) for an extended period (up to 364 days).[3] A continuous flow of humidified air is passed through the incubation system to maintain aerobic conditions.
-
4. Trapping Volatiles: The effluent air is passed through traps (e.g., ethylene glycol for organic volatiles and potassium hydroxide for CO₂) to capture any volatile metabolites and ¹⁴CO₂.[3]
-
5. Sampling and Analysis: Soil samples are collected at predetermined intervals. Samples are extracted using appropriate solvents (e.g., acetonitrile/water). The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) to quantify Boscalid and its degradation products. Non-extractable residues are quantified by combustion analysis. The trapping solutions are analyzed by Liquid Scintillation Counting (LSC).
-
6. Data Analysis: The disappearance time (DT₅₀ and DT₉₀) of the parent compound is calculated using kinetic models. The concentration of metabolites and the amount of ¹⁴CO₂ and bound residues are determined over time to establish the degradation pathway.
Caption: Workflow for a typical aerobic soil metabolism study.
Protocol 2: Aqueous Photolysis Study
This protocol evaluates the stability of Boscalid in water when exposed to a controlled light source.
-
1. Solution Preparation: A sterile, buffered aqueous solution (e.g., pH 7) is prepared. Boscalid is added to achieve a low concentration (e.g., 3 µg/L).[2] The use of a sterile solution prevents microbial degradation.
-
2. Irradiation: The solution is placed in quartz vessels (which are transparent to UV light) and continuously irradiated using a light source that simulates sunlight (e.g., a xenon lamp).[2] Dark controls, wrapped in aluminum foil, are prepared and maintained under the same conditions to measure any non-photolytic degradation (like hydrolysis).
-
3. Incubation: Samples are maintained at a constant temperature (e.g., 25°C) for the duration of the experiment (e.g., 15 days).[2]
-
4. Sampling and Analysis: Aliquots of the solution are taken from both irradiated and dark control samples at specified time points. The concentration of Boscalid and any potential photoproducts is determined using analytical methods such as Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).[8]
-
5. Data Analysis: The degradation rate and half-life of Boscalid under irradiation are calculated. The results from the dark controls are used to confirm that hydrolysis is not a significant degradation pathway. Structures of major photoproducts are elucidated using mass spectrometry data.[8]
References
- 1. Boscalid (Ref: BAS 510F) [sitem.herts.ac.uk]
- 2. Boscalid | C18H12Cl2N2O | CID 213013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. fao.org [fao.org]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of three novel soil bacterial strains for efficient biodegradation of persistent boscalid fungicide: Kinetics and identification of microbial biodegradation intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. UV-visible degradation of boscalid--structural characterization of photoproducts and potential toxicity using in silico tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. fao.org [fao.org]
- 12. Degradation of boscalid, pyraclostrobin,... [experts.mcmaster.ca]
- 13. Dissipation Residue Behaviors and Dietary Risk Assessment of Boscalid and Pyraclostrobin in Watermelon by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Performance of Mass Spectrometers for Boscalid-5-hydroxy Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide metabolites is paramount for ensuring food safety and environmental monitoring. This guide provides a detailed comparison of the analytical performance of various mass spectrometry platforms for the detection and quantification of Boscalid-5-hydroxy, a key metabolite of the fungicide Boscalid. The information herein is compiled from publicly available experimental data to aid in the selection of the most suitable instrumentation for this analytical challenge.
Quantitative Performance Comparison
The analytical performance of different mass spectrometers is summarized in the table below. The data is collated from various studies and represents the capabilities of each instrument type for the analysis of Boscalid and its metabolites, including this compound.
| Mass Spectrometer Type | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Instrument Example(s) |
| Triple Quadrupole (QqQ) | Boscalid | Water | 0.005 µg/L[1] | 0.03 µg/L[1] | - | Sciex API 5500[1] |
| Boscalid | Water | - | 0.03 ppb | 93-108 | Sciex API 4000[2] | |
| Boscalid | Watermelon | - | 0.01 mg/kg[3] | 97-108[3] | HPLC-MS/MS[3] | |
| Boscalid | Garlic | - | 0.02 mg/kg | 71-107 | HPLC-MS/MS[4] | |
| Boscalid | Bivalve Mollusks | 2 ng/mL | 6 ng/mL | - | UPLC-MS/MS[5] | |
| Quadrupole Time-of-Flight (QTOF) | Boscalid | Sweet Pepper | 1.4-3.2 µg/kg | 4.1-9.7 µg/kg | 81.7-99.7 | UHPLC-QTOF-MS[6] |
| 504 Pesticides | Various Crops | - | ≤10 µg/kg (for 96.8-98.8% of compounds) | - | UHPLC-QTOF[7] | |
| Gas Chromatography-Mass Selective Detector (GC-MSD) | Boscalid | White Cabbage, Lettuce | - | 0.01 mg/kg | - | GC-MSD[8] |
| Boscalid | Rape Seed | - | 0.02 mg/kg | - | GC-MSD[8] | |
| Boscalid | Hop | - | 0.05 mg/kg | - | GC-MSD[8] |
Experimental Methodologies
The successful analysis of this compound is underpinned by robust experimental protocols. Below are detailed methodologies cited in the literature for the extraction, separation, and detection of Boscalid and its metabolites from various matrices.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is widely employed for the extraction of pesticide residues from food matrices.
-
Homogenization : A representative sample of the matrix (e.g., fruit, vegetable) is homogenized.
-
Extraction : A subsample is placed in a centrifuge tube with an appropriate volume of acetonitrile. The tube is shaken vigorously.
-
Salting Out : A mixture of salts, typically magnesium sulfate and sodium chloride, is added to induce phase separation. The tube is again shaken and then centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the supernatant (acetonitrile layer) is transferred to a tube containing a sorbent material (e.g., primary secondary amine - PSA) and magnesium sulfate. This step removes interfering matrix components. The tube is vortexed and centrifuged.
-
Final Extract : The resulting supernatant is collected, and may be acidified or evaporated and reconstituted in a suitable solvent for LC-MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
For aqueous samples, SPE is a common technique for the concentration and purification of analytes.
-
Column Conditioning : An SPE cartridge (e.g., C18) is conditioned with successive washes of an organic solvent (e.g., methanol) and water.[2]
-
Sample Loading : The water sample is passed through the conditioned SPE cartridge.[2]
-
Washing : The cartridge is washed to remove any weakly bound interfering compounds.
-
Elution : The analyte of interest is eluted from the cartridge using a suitable organic solvent or solvent mixture (e.g., cyclohexane:ethyl acetate).[2]
-
Reconstitution : The eluate is evaporated to dryness and the residue is reconstituted in a solvent compatible with the LC mobile phase.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation : The prepared sample extract is injected into a liquid chromatograph. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.[2]
-
Mass Spectrometric Detection : The eluent from the LC column is introduced into the mass spectrometer.
-
Ionization : Electrospray ionization (ESI) in positive ion mode is commonly used for Boscalid and its metabolites.[2][9]
-
Detection : In triple quadrupole instruments, detection is performed in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of the target analyte in the first quadrupole, fragmenting it in the collision cell, and monitoring specific product ions in the third quadrupole.[2][9] For Boscalid, common transitions are m/z 343 -> 307 (quantification) and m/z 343 -> 271 (confirmation).[9] High-resolution mass spectrometers like QTOF can be used for accurate mass measurements of both precursor and product ions, providing high specificity.[7][10]
-
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the analysis of this compound using LC-MS/MS.
References
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. Dissipation Residue Behaviors and Dietary Risk Assessment of Boscalid and Pyraclostrobin in Watermelon by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fstjournal.com.br [fstjournal.com.br]
- 6. mdpi.com [mdpi.com]
- 7. Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fao.org [fao.org]
- 9. fao.org [fao.org]
- 10. Detection and quantification of boscalid and its metabolites in honeybees - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Boscalid-5-hydroxy: A Comprehensive Guide to Laboratory Safety and Chemical Handling
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Boscalid-5-hydroxy, a metabolite of the fungicide Boscalid. In the absence of specific disposal protocols for this metabolite, the following procedures are based on the safety data for the parent compound, Boscalid, and general best practices for hazardous waste management in a laboratory setting. Adherence to institutional, local, state, and federal regulations is mandatory.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with Boscalid and, by extension, its metabolites. Personal protective equipment (PPE) is the first line of defense in ensuring personal safety.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Use chemical-impermeable gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
Step-by-Step Disposal Protocol
The following protocol outlines a systematic approach to the safe disposal of this compound waste from a laboratory setting.
Step 1: Waste Identification and Segregation
Properly identify and segregate this compound waste at the point of generation.
-
Waste Streams: Do not mix this compound waste with other incompatible chemical waste. Create a designated waste container for this specific chemical.
-
Container Type: Use a chemically compatible, leak-proof container with a secure lid. For liquid waste, ensure the container can handle the solvent used. For solid waste, a clearly labeled, sealed bag or container is appropriate.
Step 2: Waste Accumulation and Storage
Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Toxic to aquatic life").
-
Storage Conditions: Keep the container closed when not in use. Store away from heat, ignition sources, and incompatible materials.
Step 3: Arrange for Professional Disposal
Hazardous chemical waste must be disposed of through a licensed hazardous waste disposal company.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department will provide specific guidance and procedures for waste pickup and disposal.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of generation, as required by your institution and regulatory agencies.
Step 4: Decontamination of Labware
Properly decontaminate all labware that has come into contact with this compound.
-
Rinsing: Rinse contaminated glassware and equipment thoroughly. The initial rinsate should be collected and treated as hazardous waste.
-
Washing: After the initial hazardous rinse, wash the labware with an appropriate detergent and water.
Quantitative Hazard Data for Boscalid
The following table summarizes key toxicological and environmental data for the parent compound, Boscalid, providing an indication of its hazard profile.
| Data Point | Value | Species | Reference |
| Acute Oral LD50 | > 5000 mg/kg | Rat | [1] |
| Acute Dermal LD50 | > 2000 mg/kg | Rat | [1][2] |
| Acute Inhalation LC50 | > 6.7 mg/L (4h) | Rat | [1] |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects.[3][4][5] | - | [3][4][5] |
Experimental Workflow for Disposal
The logical flow of the disposal process is critical to ensuring safety and compliance.
Regulatory Framework
The disposal of laboratory chemical waste is governed by strict regulations. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[6] Many academic and research institutions operate under Subpart K of the RCRA regulations, which provides specific guidelines for managing hazardous waste in laboratories. Key requirements often include:
-
Waste Determination: Proper identification of hazardous waste.
-
Container Management: Use of appropriate, closed, and labeled containers.[6]
-
Accumulation Time Limits: Adherence to time limits for storing waste on-site before it must be transported to a licensed disposal facility.[7]
-
Training: Documented training for all personnel who generate hazardous waste.[6]
-
Emergency Preparedness: Having a contingency plan and necessary spill control equipment.[6]
It is imperative to consult your institution's specific Laboratory Management Plan and follow all local and national regulations for hazardous waste disposal.[8] Improper disposal can lead to significant environmental contamination and legal penalties.[2]
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 3. download.basf.com [download.basf.com]
- 4. download.basf.com [download.basf.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. danielshealth.com [danielshealth.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. epa.gov [epa.gov]
Essential Safety and Handling Protocols for Boscalid-5-hydroxy
Prudent Handling of Boscalid-5-hydroxy in the Absence of Specific Data
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment (PPE) is essential when handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards should be worn.[4] A face shield may be necessary for splash protection. |
| Skin Protection | Chemical-Resistant Gloves | Impermeable gloves, such as nitrile rubber (≥14 mils), butyl rubber (≥14 mils), or viton (≥14 mils), are required.[5][6] Gloves should be inspected for integrity before each use. |
| Protective Clothing | A long-sleeved shirt, long pants, and a chemical-resistant apron or coveralls are necessary to prevent skin contact.[6][7] | |
| Footwear | Chemical-resistant boots should be worn.[6] | |
| Respiratory Protection | Respirator | In situations where dust or aerosols may be generated, a full-face respirator with an appropriate particulate filter is recommended.[4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for laboratory safety and environmental protection.
Operational Workflow:
A clear, step-by-step workflow ensures that all safety measures are consistently applied.
Disposal Plan:
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of as hazardous waste in accordance with local, state, and federal regulations.[5][8] Do not dispose of down the drain. |
| Contaminated Materials (PPE, labware, etc.) | Place in a sealed, labeled container for hazardous waste disposal.[8][9] |
| Empty Containers | Triple rinse the container, puncture it to prevent reuse, and dispose of it in a sanitary landfill or by other approved procedures.[5] |
Experimental Protocols
Handling Solid this compound:
-
Preparation :
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure a safety data sheet for the parent compound, Boscalid, is readily accessible.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Don all required personal protective equipment.
-
-
Weighing and Transfer :
-
Use a dedicated, clean weighing vessel.
-
Handle the solid with care to avoid generating dust.
-
Clean any spills immediately with a damp cloth or absorbent material, taking care not to create dust.
-
-
Dissolution :
-
Add the solvent to the solid slowly to prevent splashing.
-
If necessary, use a magnetic stirrer to aid dissolution.
-
Handling this compound in Solution:
-
Transfer :
-
Use appropriate volumetric glassware to transfer the solution.
-
Avoid direct contact with the solution.
-
-
Experimental Use :
-
Perform all operations within a fume hood.
-
Ensure all containers are clearly labeled.
-
Cleanup and Decontamination:
-
Work Surfaces :
-
Wipe down all work surfaces with an appropriate cleaning agent after use.
-
-
Equipment :
-
Thoroughly clean all glassware and equipment that came into contact with this compound.
-
-
Personal Decontamination :
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly with soap and water after handling the compound.
-
Quantitative Data Summary
The following tables summarize key quantitative data for the parent compound, Boscalid, which should be used as a reference for handling this compound.
Physicochemical Properties of Boscalid
| Property | Value |
| Molecular Formula | C₁₈H₁₂Cl₂N₂O |
| Molecular Weight | 343.21 g/mol |
| Physical State | Solid[1] |
| Melting Point | 142.8 - 143.8 °C[8] |
| Water Solubility | 4.6 mg/L (at 20 °C)[9] |
Toxicological Data for Boscalid
| Test | Result |
| Acute Oral LD50 (Rat) | > 2000 mg/kg bw[10] |
| Acute Dermal LD50 (Rat) | > 2000 mg/kg[11] |
| Skin Sensitization (Guinea Pig) | Not a sensitizer[10] |
References
- 1. This compound (661463-87-2) for sale [vulcanchem.com]
- 2. canadianmro.ca [canadianmro.ca]
- 3. beyondpesticides.org [beyondpesticides.org]
- 4. echemi.com [echemi.com]
- 5. cdms.net [cdms.net]
- 6. controlsolutionsinc.com [controlsolutionsinc.com]
- 7. coromandel.biz [coromandel.biz]
- 8. download.basf.com [download.basf.com]
- 9. Boscalid | C18H12Cl2N2O | CID 213013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fao.org [fao.org]
- 11. apvma.gov.au [apvma.gov.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
